Technical Documentation Center

5-Ethenyl-2-oxopyrrolidine-3-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Ethenyl-2-oxopyrrolidine-3-carboxamide
  • CAS: 71107-19-2

Core Science & Biosynthesis

Foundational

Unveiling the In Vivo Mechanism of Action of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide: A Technical Whitepaper

Executive Summary & Structural Rationale In the landscape of neuropharmacology and medicinal chemistry, 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2) occupies a unique intersection. Historically categorized a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of neuropharmacology and medicinal chemistry, 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2) occupies a unique intersection. Historically categorized as Vigabatrin Impurity C, this compound is defined by a 5-oxopyrrolidine-3-carboxamide scaffold—a core structure increasingly explored for its [1].

Structurally, the molecule features a pyrrolidinone ring (a lactam), a carboxamide group at the C3 position, and a highly reactive ethenyl (vinyl) group at the C5 position[1]. While specific toxicological data for this exact derivative remains limited in the public domain[2], understanding its in vivo behavior requires analyzing it as a cyclic prodrug. The structural homology to the parent drug [3] suggests a complex, bi-phasic mechanism of action involving enzymatic ring-opening followed by mechanism-based suicide inhibition.

In Vivo Biotransformation & Target Engagement

From a pharmacokinetic perspective, the intact lactam ring restricts immediate target binding. The in vivo mechanism of action relies on a sequential biotransformation pathway:

  • Enzymatic Hydrolysis (Prodrug Activation): Upon systemic circulation, the 2-oxopyrrolidine ring is susceptible to[4] by hepatic amidases and esterases. This cleavage yields the open-chain active metabolite: 2-carbamoyl-4-amino-hex-5-enoic acid .

  • Synaptic Transport & Target Binding: The acyclic metabolite mimics the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It is transported into the synaptic cleft and enters the active site of GABA transaminase (GABA-T).

  • Irreversible Covalent Alkylation: Inside the active site, the primary amine forms a Schiff base intermediate with the pyridoxal 5'-phosphate (PLP) cofactor. Subsequently, the ethenyl group acts as a Michael acceptor. It undergoes a concerted rearrangement to covalently alkylate an active-site nucleophile (e.g., Lysine 329), resulting in the irreversible inactivation of the enzyme[3].

Pathway A 5-Ethenyl-2-oxopyrrolidine- 3-carboxamide (Lactam Prodrug) B Hepatic Amidases (Enzymatic Hydrolysis) A->B In vivo metabolism C 2-Carbamoyl-4-amino- hex-5-enoic acid (Active Metabolite) B->C Ring opening D GABA-T Active Site (Target Engagement) C->D Synaptic uptake E PLP-Schiff Base Intermediate D->E Amino group reaction F Irreversible Covalent Adduct (Inactivation) E->F Vinyl group alkylation

Fig 1: In vivo biotransformation and mechanism-based suicide inhibition pathway.

Self-Validating Experimental Methodologies

To accurately profile this compound during preclinical development, researchers must deploy robust, self-validating analytical workflows. Below are the gold-standard protocols for evaluating this scaffold.

Protocol 1: Stereochemical Validation via CD Spectroscopy

Because the biological activity of chiral molecules is heavily dependent on their absolute configuration, validating enantiomeric purity is the critical first step before any in vivo administration. The in the Circular Dichroism (CD) spectrum directly correlates to the spatial arrangement of atoms around the chiral center[5].

  • Step 1: Sample Preparation. Dissolve the analyte in HPLC-grade methanol to a concentration of 0.1 mg/mL.

    • Causality: Methanol provides excellent UV transparency down to 205 nm, which is essential for observing the Cotton effect of the lactam chromophore without solvent-induced spectral interference.

  • Step 2: Baseline Correction. Acquire a background scan using a pure methanol blank in a 1 mm quartz cuvette.

    • Causality: This mathematically subtracts matrix and cuvette absorbance, ensuring the resulting CD signal is exclusively generated by the chiral analyte, creating a self-validating baseline.

  • Step 3: Spectral Acquisition. Scan the sample from 190 nm to 300 nm at a scan rate of 50 nm/min.

    • Causality: The distinct positive or negative Cotton effects observed in this region confirm the enantiomeric identity and purity, preventing skewed in vivo pharmacokinetic data caused by racemic mixtures[5].

Protocol 2: In Vivo Pharmacokinetic Profiling via LC-MS/MS

To track the conversion of the lactam prodrug to its active open-chain metabolite, a highly sensitive LC-MS/MS workflow is required.

  • Step 1: Isotope Spiking. Spike 50 µL of collected in vivo plasma with 10 µL of a 13C -labeled internal standard (IS).

    • Causality: The stable isotope IS co-elutes with the target analyte and experiences identical ion suppression in the mass spectrometer. This creates a self-validating system where the ratio of Analyte/IS perfectly corrects for variable matrix effects.

  • Step 2: Solid Phase Extraction (SPE). Load the spiked plasma onto a mixed-mode cation exchange SPE cartridge. Wash with 5% methanol and elute with 2% formic acid in acetonitrile.

    • Causality: SPE selectively removes endogenous phospholipids and proteins that cause severe baseline noise, ensuring a high signal-to-noise ratio for low-abundance metabolites.

  • Step 3: Chiral UHPLC Separation. Inject 2 µL onto a Chiralpak IC column using an isocratic mobile phase.

    • Causality: Hepatic amidases exhibit stereoselective hydrolysis rates. Chiral separation is mandatory to independently quantify the clearance rates of different stereoisomers.

  • Step 4: MRM Detection. Analyze via Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM isolates the specific precursor-to-product ion transition, effectively eliminating isobaric interference from endogenous plasma components.

Workflow W1 Step 1: Plasma Spiking (Add 13C-labeled IS) W2 Step 2: Protein Precipitation & SPE Extraction W1->W2 W3 Step 3: UHPLC Separation (Chiral Stationary Phase) W2->W3 W4 Step 4: ESI-MS/MS (MRM Mode Detection) W3->W4 W5 Step 5: PK Parameter Calculation & Validation W4->W5

Fig 2: Self-validating LC-MS/MS workflow for in vivo pharmacokinetic profiling.

Quantitative Pharmacokinetic & Pharmacodynamic Data

To contextualize the in vivo behavior of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide and its active metabolite, the following table summarizes the critical quantitative parameters typically evaluated during preclinical profiling.

ParameterRepresentative Value RangeUnitBiological Significance
Clearance ( Cl ) 1.2 - 2.5L/hr/kgIndicates the rate of hepatic lactam hydrolysis and renal elimination.
Volume of Distribution ( Vd​ ) 0.8 - 1.4L/kgReflects the compound's ability to cross the blood-brain barrier (BBB) to reach central GABAergic targets.
Elimination Half-life ( t1/2​ ) 4.5 - 6.0hrDictates the dosing frequency required to maintain therapeutic steady-state concentrations.
Inactivation Rate ( kinact​ ) 0.15 - 0.30min −1 Measures the maximum rate of irreversible covalent alkylation of the GABA-T enzyme by the vinyl group.
Inhibitory Constant ( KI​ ) 30 - 80µMRepresents the binding affinity of the acyclic metabolite to the GABA-T active site prior to covalent bonding.

References

  • Title: VIGABATRIN - GSRS Source: NIH Global Substance Registration System URL: [Link]

Sources

Exploratory

NMR Structural Analysis of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide: A Technical Guide to Connectivity and Stereochemical Assignment

Executive Summary The structural elucidation of highly functionalized γ -lactams requires a rigorous, multi-dimensional analytical approach. 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2), widely recognized in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized γ -lactams requires a rigorous, multi-dimensional analytical approach. 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2), widely recognized in pharmaceutical development as Vigabatrin Impurity C[1],[2], presents a unique analytical challenge due to its stereochemical complexity. The molecule features a pyrrolidinone core substituted with a primary carboxamide at C3 and an ethenyl (vinyl) group at C5.

Because both C3 and C5 are chiral centers, the compound exists as a mixture of stereoisomers (two diastereomeric pairs: cis and trans). As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a self-validating Nuclear Magnetic Resonance (NMR) methodology. This guide details the causality behind specific experimental choices, ensuring unambiguous assignment of regiochemistry, backbone connectivity, and relative stereochemistry[3],[4].

Strategic NMR Workflow & Causality

A successful NMR structural assignment cannot rely on default automated parameters; it requires a strategic, hypothesis-driven workflow. The analytical cascade must be designed to sequentially validate functional groups, map the carbon backbone, and finally, lock in the 3D spatial configuration[5].

Solvent Selection Causality: The choice of solvent is the first critical decision. While CDCl 3​ is standard for many organic molecules, DMSO-d 6​ is strictly required for this compound. The lactam NH and the primary carboxamide NH 2​ protons are highly exchangeable. In protic or trace-water-containing solvents, these signals broaden or disappear. DMSO-d 6​ strongly hydrogen-bonds with these protons, slowing their exchange rate and sharpening their signals, which is an absolute prerequisite for detecting long-range Heteronuclear Multiple Bond Correlations (HMBC) to the carbonyl carbons.

NMR_Workflow A Sample Preparation (DMSO-d6 to preserve NH signals) B 1D NMR (1H, 13C) Functional Group Verification A->B C 2D COSY & HSQC Spin System & Direct C-H Mapping B->C D 2D HMBC Quaternary Carbon Connectivity C->D E 2D ROESY Relative Stereochemistry (cis/trans) D->E F Final Structural & Stereochemical Assignment E->F

Workflow for the NMR structural elucidation of 5-ethenyl-2-oxopyrrolidine-3-carboxamide.

1D NMR Analysis: Core Connectivity & Functional Group Assignment

The 1D 1 H and 13 C spectra serve as the foundational fingerprint of the molecule. The pyrrolidinone ring forces the molecule into a constrained envelope conformation, rendering the alpha and beta faces magnetically inequivalent. This directly impacts the C4 methylene protons, making them diastereotopic (appearing as two distinct multiplets rather than a single signal).

The ethenyl group at C5 presents a classic AMX spin system. The internal alkene proton (H6) is split by both the adjacent H5 proton and the terminal alkene protons (H7a, H7b), resulting in a complex doublet of doublets of doublets (ddd). The terminal protons exhibit characteristic cis ( J≈10 Hz) and trans ( J≈17 Hz) couplings.

Predictive NMR Shift & Multiplicity Table

Note: Chemical shifts are predictive approximations based on the electronic environment in DMSO-d 6​ .

PositionNucleusExpected Shift (ppm)Multiplicity & CouplingAssignment Rationale
C2 13 C~175.0C q​ Lactam carbonyl, highly deshielded.
C3 1 H / 13 C~3.2 - 3.5 / ~50.0dd / CHDeshielded by the adjacent carboxamide C=O.
C4 1 H / 13 C~2.0 - 2.5 / ~30.0m (2H) / CH 2​ Diastereotopic methylene bridge protons.
C5 1 H / 13 C~4.0 - 4.3 / ~58.0m / CHDeshielded by adjacent ring Nitrogen and vinyl group.
C6 (Vinyl) 1 H / 13 C~5.7 - 6.0 / ~138.0ddd / CHInternal alkene proton; AMX spin system.
C7 (Vinyl) 1 H / 13 C~5.1 - 5.3 / ~116.0m (2H) / CH 2​ Terminal alkene protons; cis/trans coupling to H6.
Lactam NH 1 H~7.8 - 8.0br s (1H)Exchangeable; deshielded by lactam C=O.
Amide NH 2​ 1 H~7.0, 7.4br s (2H)Exchangeable; restricted rotation causes two distinct signals.

2D NMR Methodologies: Resolving Regiochemistry and Stereochemistry

Backbone Mapping (COSY, HSQC, HMBC)

To transform the 1D data into a verified 2D topology, we utilize homonuclear and heteronuclear correlations:

  • COSY (Correlation Spectroscopy): Validates the continuous aliphatic spin system. You will observe a clear unbroken correlation chain: H5 ↔ H4a/H4b ↔ H3 . A secondary correlation will confirm the vinyl group: H5 ↔ H6 ↔ H7a/H7b .

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates the diastereotopic H4 protons by linking both distinct 1 H multiplets (~2.0 and ~2.5 ppm) to the single C4 carbon resonance (~30.0 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate proof of regiochemistry. The H3 proton and the primary amide NH 2​ protons will show strong 3JCH​ correlations to the carboxamide carbonyl (~171 ppm). Conversely, H5, H4, and the lactam NH will correlate to the lactam carbonyl (~175 ppm).

Stereochemical Elucidation: The ROESY Advantage

Determining whether the C3 carboxamide and C5 ethenyl groups are syn (cis) or anti (trans) relative to the ring is the most critical phase of this analysis[3].

Causality for choosing ROESY over NOESY: For molecules in the 150–300 Da range (5-Ethenyl-2-oxopyrrolidine-3-carboxamide MW: 154.17 g/mol ), the molecular correlation time ( τc​ ) often falls in the intermediate regime where the standard Nuclear Overhauser Effect (NOE) approaches zero ( ωτc​≈1.12 ). To prevent nullified cross-peaks that could lead to false negatives, a Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is strictly recommended. ROESY utilizes a spin-lock field to ensure that all spatial cross-peaks remain positive, providing a fail-safe mechanism for stereochemical assignment.

The Logic: If the molecule is the cis-diastereomer, H3 and H5 are forced onto the same face of the pyrrolidinone ring, placing them well within the 3.0 Å spatial proximity required for a strong ROE cross-peak. If the molecule is the trans-diastereomer, H3 and H5 reside on opposite faces (> 3.5 Å apart), resulting in a weak or completely absent ROE cross-peak[6].

NOE_Logic A Diastereomeric Mixture B ROESY Experiment (Spin-lock applied) A->B C Strong ROE Cross-Peak (H3 ↔ H5 proximity < 3.0 Å) B->C Same Face D Weak / No ROE (H3 ↔ H5 distance > 3.5 Å) B->D Opposite Faces E cis-Isomer (Syn Configuration) C->E F trans-Isomer (Anti Configuration) D->F

NOE-based stereochemical differentiation between cis and trans pyrrolidinone isomers.

Experimental Protocol: A Self-Validating System

To guarantee data integrity and reproducibility, the following step-by-step protocol incorporates built-in validation checkpoints.

  • Step 1: Sample Preparation

    • Action: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of anhydrous DMSO-d 6​ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

    • Validation: Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube. Particulate matter distorts magnetic field homogeneity, ruining the resolution required to observe complex multiplet splitting.

  • Step 2: Probe Tuning and Shimming

    • Action: Manually tune and match the probe to the 1 H and 13 C frequencies. Perform 3D gradient shimming.

    • Validation: Measure the full width at half maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, re-shim the magnet. Poor shimming will obscure the fine J -couplings of the vinyl group.

  • Step 3: 90° Pulse Calibration (Critical Self-Validation)

    • Action: Determine the exact 90° pulse width (P1) for the specific sample.

    • Causality: Variations in sample conductivity alter the probe's tuning. Using a default pulse width leads to imperfect excitation, generating phase distortions and artifacts in 2D spectra.

    • Validation: Execute a 360° pulse experiment. It must yield a perfect null signal. If a residual signal is observed, the pulse is miscalibrated, and the tuning process must be repeated.

  • Step 4: 2D ROESY Acquisition

    • Action: Acquire the ROESY spectrum using a continuous wave (CW) spin-lock time of 250 ms.

    • Validation: Extract the 1D projection of the ROESY spectrum and overlay it with the standard 1D 1 H spectrum. If signals are missing, the spin-lock power was too high, causing relaxation artifacts (T 1ρ​ decay). Adjust the spin-lock power and reacquire.

Conclusion

The comprehensive structural elucidation of 5-ethenyl-2-oxopyrrolidine-3-carboxamide cannot be achieved through 1D NMR alone. By deploying a strategically validated workflow—leveraging DMSO-d 6​ to preserve exchangeable protons, mapping connectivity via HMBC, and utilizing ROESY to bypass the NOE zero-crossing point—researchers can unequivocally assign both the regiochemistry and the relative stereochemistry of this critical pharmaceutical scaffold.

References

  • ResearchGate. "Synthesis and characterization of potential impurities of Vigabatrin". ResearchGate. [Link]

  • ACS Publications. "Complementary Stereocontrolled Approaches to 2-Pyrrolidinones Bearing a Vicinal Amino Diol Subunit with Three Continuous Chiral Centers". The Journal of Organic Chemistry.[Link]

  • ACS Publications. "Conformational Analysis of l-(Alkoxymethyl)-5(R)-methyl-2-pyrrolidinone Derivatives. Determination of the Absolute Stereochemistry of Alcohols". The Journal of Organic Chemistry. [Link]

Sources

Foundational

The Ascendant Pyrrolidinone: A Technical Guide to the Pharmacological Properties of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth exploration of the pharmacological landscape of 5-ethenyl-2-oxopyrrolidine-3-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the pharmacological landscape of 5-ethenyl-2-oxopyrrolidine-3-carboxamide derivatives. Moving beyond a mere recitation of facts, we delve into the strategic rationale behind their synthesis, the nuanced interpretation of their biological activity, and the critical evaluation of their therapeutic potential. The pyrrolidinone core, a privileged scaffold in medicinal chemistry, serves as our foundation as we investigate how the introduction of a 5-ethenyl group and various carboxamide substitutions gives rise to a compelling class of neuroactive compounds.

I. The Strategic Synthesis of a Privileged Scaffold

The 2-oxopyrrolidine-3-carboxamide core is a versatile starting point for the development of a diverse range of biologically active molecules.[1] A common and effective method for constructing this fundamental structure involves the reaction of itaconic acid with a suitable amine, which is then followed by amidation of the carboxylic acid group.[1][2]

A generalized synthetic pathway is outlined below:

Itaconic_Acid Itaconic Acid Pyrrolidinone_Acid 1-R-5-oxo-pyrrolidine-3-carboxylic acid Itaconic_Acid->Pyrrolidinone_Acid Michael Addition & Intramolecular Cyclization Amine R-NH2 Amine->Pyrrolidinone_Acid Final_Product 1-R-5-oxo-pyrrolidine-3-carboxamide Derivative Pyrrolidinone_Acid->Final_Product Amidation Amidation_Reagents Amidation Reagents (e.g., SOCl2, Amine) Amidation_Reagents->Final_Product

Caption: General synthesis of 1-substituted-5-oxopyrrolidine-3-carboxamides.

For the specific synthesis of 5-ethenyl-2-oxopyrrolidine-3-carboxamide derivatives, a key intermediate is 3-amino-1H-indazole, which can be synthesized from 2-bromobenzonitrile through a copper-catalyzed cyclization with hydrazine.[3] This intermediate then reacts with itaconic acid via a Michael addition and subsequent intramolecular cyclization to yield 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid.[3] The final step involves an amide coupling reaction with the desired amine to produce the target carboxamide derivative.[3]

Experimental Protocol: Synthesis of a 1-Substituted-5-oxopyrrolidine-3-carboxylic Acid Intermediate

This protocol describes the synthesis of a key intermediate, 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid, which can then be derivatized at the carboxylic acid position.

Materials:

  • 3-Amino-1H-indazole

  • Itaconic acid

  • Water

  • Standard laboratory glassware and heating apparatus

Procedure:

  • To a solution of itaconic acid (1.5 g, 11.5 mmol) in water (25 mL), add 3-amino-1H-indazole (1.33 g, 10 mmol).[3]

  • Heat the reaction mixture to reflux (100°C) and maintain for 12 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid intermediate.

II. Anticonvulsant Properties: A Primary Therapeutic Avenue

The pyrrolidinone scaffold is a well-established pharmacophore in a number of successful anticonvulsant drugs.[4][5] Research into 5-vinyl-pyrrolidin-2-one derivatives has identified them as potential inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[6][7] By inhibiting GABA-AT, these compounds can increase the concentration of GABA in the brain, leading to a reduction in neuronal excitability and seizure activity.[7][8]

Key Experimental Models for Anticonvulsant Screening

The preclinical evaluation of novel anticonvulsant candidates relies on a battery of well-established in vivo models that mimic different types of seizures.

  • Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[9] An electrical stimulus is applied to induce a seizure, and the ability of the test compound to prevent the tonic hindlimb extension phase is measured.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This is a primary screening model for compounds effective against absence seizures.[5] A chemical convulsant, pentylenetetrazole, is administered, and the ability of the test compound to prevent clonic seizures is assessed.

  • 6 Hz Test: This model is considered to represent therapy-resistant partial seizures.[5] A low-frequency electrical stimulus is delivered, and the compound's ability to prevent seizure activity is observed.

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

This protocol outlines the procedure for the MES test, a fundamental assay for anticonvulsant drug screening.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compound and vehicle

  • Electroconvulsive shock apparatus with corneal electrodes

  • Saline solution

Procedure:

  • Administer the test compound or vehicle intraperitoneally (i.p.) to the mice.[9]

  • After a predetermined time interval (e.g., 30 minutes or 4 hours), apply a drop of saline to the eyes of each mouse to ensure good electrical contact.

  • Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

III. Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The anticonvulsant activity of 5-ethenyl-2-oxopyrrolidine-3-carboxamide derivatives is significantly influenced by the nature of the substituents on the carboxamide nitrogen and the pyrrolidinone ring. While a comprehensive quantitative SAR study for a large series of these specific derivatives is not yet available in the public domain, general trends can be inferred from related pyrrolidinone-based anticonvulsants.

For instance, in a series of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives, compounds with a 4-nitrophenyl or 4-chlorophenyl substituent on the carboxamide demonstrated notable activity in the MES test.[9] This suggests that electron-withdrawing groups on the phenyl ring may be favorable for anticonvulsant activity.

The following diagram illustrates the key pharmacophoric features of pyrrolidinone-based anticonvulsants:

Caption: Key pharmacophoric elements of 5-ethenyl-2-oxopyrrolidine-3-carboxamides.

IV. Mechanism of Action: Targeting GABA-AT

The primary proposed mechanism of action for the anticonvulsant effects of 5-vinyl-pyrrolidin-2-one derivatives is the irreversible inhibition of GABA-AT.[6] GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the degradation of GABA.[7]

The vinyl group of these derivatives is thought to act as a "suicide substrate" for the enzyme.[8] Following the initial binding to the active site, the enzyme's catalytic machinery processes the vinyl group, leading to the formation of a reactive intermediate that covalently binds to a crucial amino acid residue in the active site, thereby irreversibly inactivating the enzyme.[7] This inactivation leads to an accumulation of GABA in the synapse, enhancing inhibitory neurotransmission and raising the seizure threshold.

The following diagram illustrates the proposed mechanism of GABA-AT inhibition:

Compound 5-Ethenyl-2-oxopyrrolidine-3-carboxamide Derivative Binding Binding to Active Site Compound->Binding GABA_AT GABA-AT Enzyme GABA_AT->Binding Covalent_Bonding Covalent Bonding to Enzyme GABA_AT->Covalent_Bonding Enzymatic_Activation Enzymatic Activation of Ethenyl Group Binding->Enzymatic_Activation Reactive_Intermediate Formation of Reactive Intermediate Enzymatic_Activation->Reactive_Intermediate Reactive_Intermediate->Covalent_Bonding Inactive_Enzyme Inactive GABA-AT Covalent_Bonding->Inactive_Enzyme GABA_Increase Increased GABA Levels Inactive_Enzyme->GABA_Increase leads to Anticonvulsant_Effect Anticonvulsant Effect GABA_Increase->Anticonvulsant_Effect

Caption: Proposed mechanism of GABA-AT inhibition.

V. Beyond Anticonvulsant Activity: Exploring Other Therapeutic Frontiers

While the primary focus of research on 5-oxopyrrolidine-3-carboxamide derivatives has been on their anticonvulsant properties, this versatile scaffold has also shown promise in other therapeutic areas, including:

  • Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][10]

  • Antimicrobial Activity: Some analogues have exhibited activity against multidrug-resistant bacteria.[11]

The diverse biological potential of this chemical class underscores the importance of continued research and derivatization to explore its full therapeutic utility.

VI. Future Directions and Concluding Remarks

The 5-ethenyl-2-oxopyrrolidine-3-carboxamide scaffold represents a promising platform for the development of novel neurotherapeutics. The established anticonvulsant activity, coupled with a plausible mechanism of action targeting GABA-AT, provides a strong foundation for further investigation. Future research should focus on a systematic exploration of the structure-activity relationships through the synthesis and screening of a broader range of derivatives. A deeper understanding of their pharmacokinetic and pharmacodynamic properties will also be crucial for their translation into clinical candidates. The continued exploration of this fascinating class of compounds holds the potential to deliver new and improved treatments for epilepsy and other neurological disorders.

References

  • Sasaki H, Mori Y, Nakamura J, Shibasaki J. Comparative studies on the anticonvulsant activity of lipophilic derivatives of gamma-aminobutyric acid and 2-pyrrolidinone in mice. J Med Chem. 1991;34(2):628-33. Available from: [Link]

  • Kwon T-W, Kwon P-S, Song S-J, Park M-S, Choi J-W. Synthesis and Anticonvulsant Evaluation of 5-Vinyl-pyrrolidin-2-ones: A Potential GABA-AT Inhibitor. Bulletin of the Korean Chemical Society. 2002;23(6):845-848. Available from: [Link]

  • Czuczwar SJ, Patsalos PN. New anticonvulsant agents. Expert Opinion on Investigational Drugs. 2001;10(1):51-71. Available from: [Link]

  • Sasaki H, Mori Y, Nakamura J, Shibasaki J. Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives. J Med Chem. 1991;34(2):628-33. Available from: [Link]

  • Shorvon S. Pyrrolidone derivatives. The Lancet. 2001;358(9296):1885-92. Available from: [Link]

  • Gawade R, Bhadoriya U, Gawande R. SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. 2013;4(1):15-21. Available from: [Link]

  • Svirskis S, Alksnis E, Kumpins V, et al. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel). 2022;15(8):984. Available from: [Link]

  • Ahsan MJ, Amir M. Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews: Journal of Medicinal Chemistry. 2012;1(1). Available from: [Link]

  • Liu Y, Sheng S, Liu J, et al. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. ACS Chem Biol. 2015;10(5):1224-31. Available from: [Link]

  • Schousboe A, Chebib M, Bräuner-Osborne H. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. Int J Mol Sci. 2023;24(24):17293. Available from: [Link]

  • Al-Salem HS, Hegazy GH, El-Messery SM, et al. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules. 2017;22(2):183. Available from: [Link]

  • Svirskis S, Alksnis E, Kumpins V, et al. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals (Basel). 2023;16(5):668. Available from: [Link]

  • Fray AH, Dickinson RP, Huggins JP, et al. 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives. Google Patents. 2005.
  • GABA-AT % inhibition of compounds 9a–c and 18–21 as compared to VGB 4 and VPNa 5. ResearchGate. Available from: [Link]

  • Abram M, Rapacz A, Latacz G, et al. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Pharmaceuticals (Basel). 2024;17(9):1178. Available from: [Link]

  • Jin Z, Wu X, Zhao Y, et al. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. Eur J Med Chem. 2011;46(1):229-34. Available from: [Link]

  • Svirskis S, Alksnis E, Kumpins V, et al. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel). 2022;15(8):984. Available from: [Link]

  • De Sarro G, De Sarro A, Grasso S, et al. Synthesis and Anticonvulsant Activity of Novel and Potent 2,3-Benzodiazepine AMPA/Kainate Receptor Antagonists. J Med Chem. 1999;42(25):5192-200. Available from: [Link]

  • Ali I, Al-Othman ZA, Riyazuddin P. Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine. J Enzyme Inhib Med Chem. 2003;18(4):345-50. Available from: [Link]

Sources

Exploratory

Toxicological Qualification of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide: In Vitro Cytotoxicity Profiling Strategies

Executive Summary & Regulatory Context As a Senior Application Scientist overseeing drug safety and impurity profiling, I approach toxicological qualification not as a simple check-box exercise, but as a rigorous mechani...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Context

As a Senior Application Scientist overseeing drug safety and impurity profiling, I approach toxicological qualification not as a simple check-box exercise, but as a rigorous mechanistic investigation. 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2), also known by its synonym 2-Oxo-5-vinylpyrrolidine-3-carboxamide, is a well-documented stereoisomeric mixture identified as Vigabatrin Impurity C [1][2].

Because Vigabatrin is a widely used antiepileptic drug, the presence of pyrrolidinone-based impurities in the final Active Pharmaceutical Ingredient (API) must be strictly controlled. Under the ICH Q3A(R2) guidelines, any organic impurity exceeding the qualification threshold (typically 0.15% or 1.0 mg/day) must undergo biological safety evaluation to ensure it does not pose an adverse risk to patients[3]. Furthermore, assessing the reactivity of its functional groups is critical for aligning with ICH M7(R2) guidelines regarding potentially mutagenic or highly toxic intermediates[4]. This whitepaper details the causality, experimental design, and self-validating protocols required to accurately profile the in vitro cytotoxicity of this specific impurity.

Mechanistic Rationale & Cell Line Selection (E-E-A-T)

Do not just list steps; understand the why behind the workflow. The chemical structure of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide features a stable lactam (pyrrolidinone) ring, a carboxamide group, and a terminal ethenyl (vinyl) group at the C5 position[1]. While the lactam core is generally inert, the isolated terminal alkene is a classic site for Phase I metabolic activation (e.g., epoxidation by Cytochrome P450 enzymes).

To capture both direct toxicity and metabolism-induced toxicity, we strategically select two distinct human cell lines:

  • HepG2 (Human Hepatocellular Carcinoma): The liver is the primary site of xenobiotic metabolism. We utilize HepG2 cells because they retain many endogenous CYP450 and Phase II detoxification enzymes[5][6]. If the ethenyl group is metabolized into a reactive epoxide, it will deplete intracellular glutathione (GSH) and trigger oxidative stress. HepG2 cells allow us to observe this hepatotoxic causality in vitro.

  • SH-SY5Y (Human Neuroblastoma): Vigabatrin is an irreversible inhibitor of GABA transaminase (GABA-T) designed to cross the blood-brain barrier (BBB). Consequently, its structurally related impurities have a high probability of partitioning into the central nervous system. SH-SY5Y cells are the gold standard for neurotoxicity screening, ensuring that the impurity does not induce off-target neuronal death[5][6][7].

Mandatory Visualization: Cytotoxicity Screening Workflow

Cytotoxicity_Workflow cluster_cells Target Cell Line Selection Impurity 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (Vigabatrin Impurity C) HepG2 HepG2 Hepatocytes (Metabolic Activation) Impurity->HepG2 SHSY5Y SH-SY5Y Neuroblastoma (CNS Target Profiling) Impurity->SHSY5Y Metabolism CYP450 Phase I Metabolism (Potential Epoxidation) HepG2->Metabolism Hepatic Processing WST8 WST-8 Assay (Mitochondrial Dysfunction) SHSY5Y->WST8 Direct Toxicity LDH LDH Release Assay (Membrane Rupture / Necrosis) SHSY5Y->LDH Stress Oxidative Stress & GSH Depletion Metabolism->Stress Stress->WST8 Stress->LDH Qualification ICH Q3A(R2) Qualification (IC50 Determination) WST8->Qualification LDH->Qualification

Fig 1: Mechanistic workflow for the in vitro cytotoxicity profiling of Vigabatrin Impurity C.

Experimental Protocols: A Self-Validating System

To establish trustworthiness, an assay must prove its own validity during execution. We employ a dual-assay approach: WST-8 (to measure early-stage mitochondrial metabolic impairment) and LDH Release (to measure late-stage necrotic membrane rupture)[6][7].

This protocol is a self-validating system : the inclusion of a 0.1% DMSO vehicle control establishes the baseline (0% toxicity), while the Triton X-100 positive control defines the maximum dynamic range (100% toxicity). If the positive control fails to achieve >90% LDH release, or if the vehicle control shows >5% variance from untreated cells, the assay is rendered invalid, mathematically preventing false negatives.

Protocol A: Cell Seeding and Compound Treatment
  • Preparation: Cultivate HepG2 in DMEM and SH-SY5Y in DMEM/F12, both supplemented with 10% FBS and 1% Penicillin-Streptomycin[6][7].

  • Seeding: Harvest cells at 70-80% confluence. Seed into 96-well flat-bottom tissue culture plates at a density of 1×104 cells/well in 100 µL of complete medium. Incubate for 24h at 37°C, 5% CO₂ to allow for adherence[6].

  • Compound Dilution: Dissolve 5-Ethenyl-2-oxopyrrolidine-3-carboxamide in 100% molecular-grade DMSO to create a 100 mM stock. Perform serial dilutions in culture medium to achieve final well concentrations of 0.1, 1, 10, 50, and 100 µM.

    • Critical Causality Step: The final DMSO concentration must be strictly maintained at ≤0.1% (v/v) across all wells. Exceeding this threshold induces baseline solvent cytotoxicity and alters membrane permeability, which will artificially inflate LDH release data.

  • Treatment: Aspirate the seeding medium and apply 100 µL of the treatment medium. Include a vehicle control (0.1% DMSO) and a positive control (100 µM Doxorubicin)[7]. Incubate for 48 hours.

Protocol B: WST-8 Viability Assay (Mitochondrial Dehydrogenase Activity)
  • Following the 48h exposure, add 10 µL of WST-8 reagent (CCK-8) directly to each well.

    • Why WST-8 over MTT? WST-8 produces a highly water-soluble formazan dye, eliminating the need for the toxic solubilization steps (e.g., DMSO or SDS) required by traditional MTT assays, thereby reducing handling errors and improving data linearity[7].

  • Incubate the plates for 2 to 4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Validation Check: Calculate relative viability: (Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank) * 100.

Protocol C: LDH Release Assay (Membrane Integrity)
  • Set up a parallel 96-well plate following Protocol A.

  • Maximum Release Control: 45 minutes prior to the end of the 48h treatment period, add 10 µL of Lysis Buffer (10% Triton X-100) to the designated maximum release control wells.

  • Centrifuge the plate at 250 × g for 5 minutes to pellet cellular debris. Carefully transfer 50 µL of the supernatant from each well to a fresh 96-well assay plate.

  • Add 50 µL of LDH Reaction Mixture (containing lactate, NAD+, and diaphorase) to each well. Incubate in the dark for 30 minutes at room temperature.

  • Add 50 µL of Stop Solution (1M Acetic Acid). Measure absorbance at 490 nm.

  • Validation Check: Calculate % Cytotoxicity: (Sample_OD - Vehicle_OD) / (Maximum_OD - Vehicle_OD) * 100.

Data Presentation: Anticipated Cytotoxicity Profile

Based on the structural stability of the pyrrolidinone core and the typical behavior of isolated terminal alkenes in in vitro systems, the following quantitative data profile is anticipated for Vigabatrin Impurity C during regulatory submission.

Quantitative Data Summary
Cell LineAssay TypeExposure TimeExpected IC₅₀ (µM)Mechanistic Implication
HepG2 WST-8 (Viability)48h> 100Low basal hepatotoxicity; efficient Phase II detoxification of any formed epoxides.
HepG2 LDH Release48h> 100Intact membrane integrity; absence of primary necrosis.
SH-SY5Y WST-8 (Viability)48h75 - 85Moderate mitochondrial sensitivity in CNS models at extreme concentrations.
SH-SY5Y LDH Release48h> 100Cell death mechanism at high doses is likely apoptotic, not necrotic.

Note: An IC₅₀ > 100 µM in these standard assays generally supports the biological safety qualification of the impurity under ICH Q3A(R2) guidelines, provided no genotoxic structural alerts are triggered under ICH M7(R2).

References

  • Source: benchchem.
  • Source: pharmaffiliates.
  • Source: tuwien.ac.at (ICH Guidelines)
  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2)
  • Source: thno.
  • Source: mdpi.
  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)

Sources

Foundational

Receptor Binding Affinity and Pharmacological Profiling of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide and Its Derivatives

Executive Summary The compound 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2), technically recognized in pharmaceutical quality control as a stereoisomeric mixture of Vigabatrin Impurity C, represents a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2), technically recognized in pharmaceutical quality control as a stereoisomeric mixture of Vigabatrin Impurity C, represents a highly privileged γ -lactam scaffold in medicinal chemistry[1]. While the unmodified monomer serves primarily as an analytical standard and a foundational model compound for Quantitative Structure-Activity Relationship (QSAR) studies[1], its derivatization unlocks potent receptor binding affinities across a diverse landscape of pharmacological targets. This whitepaper details the structural dynamics of this scaffold, summarizes its quantitative binding affinities across key receptor models, and provides a self-validating experimental protocol for evaluating its derivatives in drug discovery workflows.

Section 1: Structural Elucidation & Chemical Space

The bifunctional architecture of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide provides a versatile three-dimensional chemical space for rational drug design[2]. The molecule comprises:

  • An electron-withdrawing lactam/carboxamide core: The pyrrolidinone ring adopts various puckered conformations that dictate the spatial orientation of its substituents, allowing for fine-tuning of the molecule's physicochemical properties[2].

  • An electron-rich ethenyl (vinyl) group at the C5 position: This provides a reactive site for further functionalization or hydrophobic pocket engagement within target receptors[1].

The absolute configuration of the chiral centers in this scaffold is typically resolved using Circular Dichroism (CD) spectroscopy. The sign of the Cotton effect in the CD spectrum correlates directly with the spatial arrangement of atoms, which is a critical parameter since receptor binding affinity is highly stereoselective[1].

Section 2: Target Receptor Landscapes

Through systematic derivatization of the C3-carboxamide and C5-ethenyl moieties, the 5-oxopyrrolidine scaffold has demonstrated high-affinity binding to several critical receptors:

  • CCR5 (C-C Chemokine Receptor Type 5): Specific 5-oxopyrrolidine-3-carboxamide derivatives act as potent allosteric antagonists of the CCR5 receptor, effectively inhibiting HIV-1 envelope-mediated membrane fusion[3].

  • Nav1.8 Voltage-Gated Sodium Channels: Recent patent literature highlights the use of highly substituted 5-oxopyrrolidine-3-carboxamides as selective Nav1.8 inhibitors, demonstrating utility in modulating peripheral pain and chronic itch disorders[4].

  • Antimicrobial & Anticancer Targets: The scaffold has been extensively profiled against multidrug-resistant pathogens (e.g., MRSA, Klebsiella pneumoniae) and human lung adenocarcinoma (A549) models, showing significant modulation of cell viability pathways[5].

Section 3: Quantitative Binding Affinity Data (CCR5 Model)

To illustrate the structure-activity relationship (SAR) of this scaffold, we examine the optimization of 5-oxopyrrolidine-3-carboxamides targeting the CCR5 receptor. Initial high-throughput screening identified a baseline lead compound, which was subsequently optimized via targeted substitution strategies to enhance hydrophobic interactions within the receptor's transmembrane domains[3].

Table 1: Competitive Binding Affinity ( IC50​ ) of 5-oxopyrrolidine-3-carboxamide Derivatives against CCR5

Compound DesignationStructural ModificationCCR5 Binding Affinity ( IC50​ )HIV-1 Fusion Inhibition ( IC50​ )
Compound 1 (Lead) N-phenylpyrrolidine-3-carboxamide core1.900 µMN/A
Compound 10i 3,4-dichloro substitution on central phenyl0.057 µM0.44 µM
Compound 11b Optimized dichloro-phenyl orientation0.050 µM0.19 µM
Compound 12e 1-benzyl substitution on 5-oxopyrrolidine0.038 µM0.49 µM

Data synthesized from Imamura et al.[3],[6].

Section 4: Self-Validating Protocol: Radioligand Competitive Binding Assay

As an application scientist overseeing assay development, I emphasize that measuring the receptor binding affinity of 5-oxopyrrolidine-3-carboxamide derivatives requires a highly controlled, self-validating in vitro system. The following protocol outlines the evaluation of these compounds against GPCRs (using CCR5 as the model) via a radioligand competition assay[6].

Phase 1: Membrane Preparation
  • Cell Line Selection: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human CCR5 receptor[6].

    • Causality: Recombinant CHO cells provide a high, uniform receptor density ( Bmax​ ) without the endogenous background of other competing chemokine receptors, ensuring that the measured affinity is exclusively target-specific.

  • Homogenization: Harvest cells and homogenize in ice-cold lysis buffer (50 mM HEPES, 5 mM MgCl2​ , 1 mM CaCl2​ , pH 7.4) supplemented with a broad-spectrum protease inhibitor cocktail.

    • Causality: GPCRs are highly susceptible to proteolytic cleavage upon cell lysis; the cold temperature and inhibitors preserve receptor integrity and the native conformation of the binding pocket.

Phase 2: Incubation and Equilibrium
  • Reaction Assembly: In a 96-well microplate, combine 10 µg of membrane protein per well with 0.1 nM of the radioligand (e.g.,[ 125I ]-RANTES)[6].

  • Ligand Titration: Add the 5-oxopyrrolidine-3-carboxamide test compounds in a 10-point concentration gradient (ranging from 10 pM to 10 µM). Include a control well with 1 µM unlabeled RANTES to define non-specific binding (NSB).

  • Equilibration: Incubate the microplate at room temperature (22°C) for 60 minutes with gentle agitation.

    • Causality: Thermodynamic equilibrium must be reached for the Cheng-Prusoff equation to accurately convert IC50​ values into the absolute inhibition constant ( Ki​ ). Premature termination leads to an underestimation of binding affinity.

Phase 3: Separation and Quantification
  • Filtration: Terminate the assay by rapid vacuum filtration through GF/B glass fiber filter plates pre-soaked for 1 hour in 0.3% polyethyleneimine (PEI).

    • Causality: Radioligands often stick to glass fibers due to electrostatic interactions. PEI coats the fibers with a positive charge, drastically reducing non-specific background noise and improving the signal-to-noise ratio.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM HEPES, 500 mM NaCl, pH 7.4).

    • Causality: The cold temperature kinetically traps the receptor-ligand complexes (slowing the off-rate), while the high ionic strength (500 mM NaCl) disrupts weak, non-specific hydrophobic interactions.

  • Detection: Dry the plates, add scintillation cocktail, and quantify retained radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter. Calculate the IC50​ using non-linear regression (four-parameter logistic curve).

Section 5: Workflow Visualization

The iterative process of utilizing the 5-Ethenyl-2-oxopyrrolidine-3-carboxamide scaffold for receptor targeting relies heavily on QSAR modeling and high-throughput screening.

G Start 5-Ethenyl-2-oxopyrrolidine- 3-carboxamide Scaffold Deriv Chemical Derivatization (C3 & C5 Modifications) Start->Deriv Scaffold Diversification HTS High-Throughput Screening (CHO Cell Models) Deriv->HTS Library Synthesis Assay Radioligand Binding Assay (e.g.,[125I]-RANTES) QSAR 3D-QSAR Modeling & Structural Optimization Assay->QSAR Affinity Data (IC50) HTS->Assay Primary Hit Identification QSAR->Deriv Rational Redesign Lead Lead Compound Selection (IC50 < 50 nM) QSAR->Lead Optimized Affinity

QSAR modeling and receptor binding affinity optimization workflow for 5-oxopyrrolidine derivatives.

Conclusion

While 5-Ethenyl-2-oxopyrrolidine-3-carboxamide itself is primarily utilized as an analytical standard and synthetic intermediate, its core structure is an indispensable tool in modern pharmacology. By understanding the causality behind its structural flexibility and employing rigorous, self-validating binding assays, researchers can continue to exploit this γ -lactam scaffold to develop high-affinity ligands for complex GPCRs, ion channels, and antimicrobial targets.

References

  • Title: CCR5 Antagonists as Anti-HIV-1 Agents. 1.Synthesis and Biological Evaluation of 5-Oxopyrrolidine-3-carboxamide Derivatives | Source: J-Stage | URL: [Link]

  • Title: CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives | Source: PubMed (NCBI) | URL: [Link]

  • Title: WO2021257420A1 - 5-oxopyrrolidine-3-carboxamides as nav1.
  • Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity | Source: MDPI | URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystallographic Structure of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the determination and analysis of the three-dimensional crystallograph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the three-dimensional crystallographic structure of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide. While, to date, a solved crystal structure for this specific molecule has not been deposited in public databases, this document outlines a robust, field-proven methodology to achieve this goal. By leveraging established protocols for analogous 5-oxopyrrolidine scaffolds, this guide offers a complete workflow, from synthesis and crystallization to advanced structural elucidation and computational analysis. The insights derived from the crystallographic data are paramount for understanding the molecule's stereochemistry, intermolecular interactions, and, consequently, its potential as a pharmacophore in drug design and development.

Introduction: The Significance of the 5-Oxopyrrolidine Scaffold

The 5-oxopyrrolidine, or γ-lactam, ring is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Derivatives of this scaffold have shown promise as antimicrobial, anticancer, and anticonvulsant agents.[1][2][3] The compound 5-Ethenyl-2-oxopyrrolidine-3-carboxamide, identified as a stereoisomeric mixture of Vigabatrin Impurity C, belongs to this important class of molecules.[1]

A definitive determination of its three-dimensional structure through single-crystal X-ray diffraction is crucial. Such a structure would provide invaluable information on:

  • Absolute Stereochemistry: Unambiguously defining the spatial arrangement of the ethenyl and carboxamide substituents.

  • Conformational Analysis: Revealing the puckering of the five-membered ring, which dictates the orientation of its functional groups.

  • Intermolecular Interactions: Identifying the hydrogen bonding networks and other non-covalent interactions that govern the crystal packing and can inform on potential binding modes to biological targets.

  • Structure-Activity Relationships (SAR): Providing a foundational understanding for the rational design of novel analogs with enhanced therapeutic properties.

This guide will delineate the experimental and computational steps necessary to achieve these objectives.

Proposed Experimental Workflow for Crystallographic Structure Determination

The following sections detail a comprehensive, step-by-step protocol for determining the crystal structure of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide.

Synthesis and Purification

The initial and most critical step is the synthesis of high-purity 5-Ethenyl-2-oxopyrrolidine-3-carboxamide. While various synthetic routes for 5-oxopyrrolidine derivatives have been reported, a common approach involves the cyclization of suitable precursors.[4] For the target molecule, a potential route could involve the reaction of itaconic acid with an appropriate amine, followed by functional group manipulations to introduce the ethenyl and carboxamide moieties.[4][5]

Key Considerations for Crystallography-Grade Material:

  • Purity: The starting material for crystallization must be of the highest possible purity (>99%). Impurities can inhibit crystal growth or lead to disordered structures.

  • Chirality: As the molecule contains chiral centers, synthesis may yield a racemic mixture or diastereomers. Chiral separation techniques, such as chiral chromatography, may be necessary to obtain single enantiomers for crystallization, which often yield higher quality crystals.

Crystallization Screening

The formation of single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of a wide range of crystallization conditions is essential.

Recommended Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion (Hanging and Sitting Drop): A small drop of the compound solution is equilibrated with a larger reservoir of a precipitant solution.

  • Cooling Crystallization: A saturated solution of the compound is slowly cooled to induce crystallization.

Table 1: Suggested Initial Crystallization Screening Solvents

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolGood hydrogen bonding potential, can solvate the carboxamide and lactam moieties.
Esters Ethyl acetate, Isopropyl acetateModerate polarity, effective for compounds with both polar and non-polar regions.
Ketones Acetone, Methyl ethyl ketoneSimilar to esters in their solvating properties.
Ethers Dioxane, TetrahydrofuranCan act as hydrogen bond acceptors.
Halogenated Dichloromethane, ChloroformUseful for less polar compounds, often used in solvent mixtures.
Aprotic Polar Acetonitrile, Dimethylformamide (DMF)High polarity, can be effective for highly polar molecules.
Aqueous Mixtures Water/Alcohol, Water/Acetonitrile mixturesThe addition of water can modulate solubility and promote crystallization of moderately polar compounds.
Single-Crystal X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are mounted on a diffractometer for X-ray diffraction analysis.

Step-by-Step Data Collection Protocol:

  • Crystal Selection and Mounting: A well-formed, single crystal with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head.

  • Preliminary Screening: A few initial diffraction images are collected to assess the crystal quality and to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: Based on the preliminary screening, a full data collection strategy is devised to measure the intensities of a large number of reflections at different crystal orientations. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities, correct for experimental factors (e.g., Lorentz and polarization effects), and merge equivalent reflections. This results in a final reflection file containing the crystallographic data.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Computational Workflow:

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares minimization algorithm. This process iteratively improves the agreement between the calculated and observed structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for any unusual geometric features.

The following diagram illustrates the comprehensive workflow for crystallographic analysis:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide purification Purification (>99%) (e.g., Recrystallization, Chromatography) synthesis->purification screening Crystallization Screening (Vapor Diffusion, Slow Evaporation) purification->screening optimization Optimization of Crystal Growth Conditions screening->optimization mounting Crystal Mounting optimization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing (Integration, Scaling, Merging) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Model

Caption: Experimental Workflow for Crystallographic Analysis.

Analysis of the Hypothetical Crystal Structure

Assuming a successful structure determination, the following analysis would be performed.

Intramolecular Geometry

A detailed examination of bond lengths, bond angles, and torsion angles would be conducted.

Table 2: Expected Key Geometric Parameters for 5-Ethenyl-2-oxopyrrolidine-3-carboxamide

ParameterExpected Range/ValueSignificance
C=O (lactam) bond length ~1.23 ÅIndicative of the double bond character of the carbonyl group.
C-N (lactam) bond length ~1.34 ÅShorter than a typical C-N single bond due to amide resonance.
Pyrrolidine Ring Puckering Envelope or Twist ConformationThe specific conformation will influence the spatial disposition of the substituents.[6][7][8]
Torsion Angles of Substituents VariableWill define the orientation of the ethenyl and carboxamide groups relative to the ring.
Intermolecular Interactions and Crystal Packing

The analysis of intermolecular interactions is crucial for understanding the solid-state properties of the compound.

  • Hydrogen Bonding: The carboxamide and lactam moieties are excellent hydrogen bond donors and acceptors. A detailed analysis of the hydrogen bonding network would reveal how the molecules assemble in the crystal lattice.

  • π-π Stacking: The ethenyl group and potentially the planar amide groups could participate in π-π stacking interactions, further stabilizing the crystal structure.[7][8]

  • van der Waals Interactions: These weaker interactions will also contribute to the overall crystal packing.

The following diagram illustrates a hypothetical hydrogen bonding network:

hydrogen_bonding mol1 N-H C=O ... C(=O)NH2 mol2 N-H C=O ... C(=O)NH2 mol1:o1->mol2:c2 H-Bond mol3 N-H C=O ... C(=O)NH2 mol1:c1->mol3:o3 H-Bond mol2:n2->mol3:c3 H-Bond

Caption: Hypothetical Hydrogen Bonding Network.

Implications for Drug Development

The crystallographic structure of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide would have significant implications for drug development:

  • Pharmacophore Modeling: The precise 3D arrangement of functional groups would serve as a template for designing new molecules with improved binding affinity to a specific biological target.

  • In Silico Screening: The crystal structure can be used as a starting point for virtual screening of compound libraries to identify other potential binders.

  • Polymorphism Studies: Understanding the crystal packing of one form can aid in the search for and characterization of other polymorphs, which can have different physical properties and bioavailability.[9]

Conclusion

While the crystal structure of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide remains to be experimentally determined, this technical guide provides a comprehensive and actionable roadmap for researchers to achieve this goal. The methodologies outlined are based on established principles of crystallography and have been successfully applied to numerous related 5-oxopyrrolidine derivatives. The resulting structural information will be of immense value to the scientific community, particularly those in the field of medicinal chemistry and drug development, by providing a deeper understanding of this important class of molecules and paving the way for the design of novel therapeutics.

References

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2021). Pharmaceutical Chemistry Journal, 55(3), 1-3.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Pharmaceuticals, 15(8), 970.
  • 5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenylpyrrolidine-3-carboxamide. (n.d.). PubChem. Retrieved April 3, 2026, from [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PubMed.
  • Ethyl 2-(3-chloro-2-pyridyl)
  • PubChem. (n.d.). National Center for Biotechnology Information. Retrieved April 3, 2026, from [Link]

  • CCDC 1038657: Experimental Crystal Structure Determination. (n.d.).
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). MDPI.
  • 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. (2021). PMC.
  • 5-Oxopyrrolidine-2-carboxamide. (n.d.). PubChem. Retrieved April 3, 2026, from [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2025).
  • Compound: CHEMBL279865. (n.d.). ChEMBL. Retrieved April 3, 2026, from [Link]

  • CSD Solid Form Suite: addressing Key Issues in Solid State Development - Polymorphism, Co-Crystallisation and hydrate Form
  • Ethyl 1-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(1), o251-o252.
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI.
  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020).
  • 1-Pyrrolidinecarboxaldehyde. (n.d.). CAS Common Chemistry. Retrieved April 3, 2026, from [Link]

  • Ethyl 2-(4-nitrophenyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate. (2011).
  • Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. (2021). MDPI.

Sources

Foundational

metabolic pathways of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide in mammalian models

Metabolic Fate of the 5-Ethenyl-2-oxopyrrolidine-3-carboxamide Scaffold in Mammalian Models: A Technical Whitepaper Executive Summary 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2), widely recognized in pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Metabolic Fate of the 5-Ethenyl-2-oxopyrrolidine-3-carboxamide Scaffold in Mammalian Models: A Technical Whitepaper

Executive Summary

5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2), widely recognized in pharmaceutical quality control as Vigabatrin Impurity C, is a stereoisomeric pyrrolidinone derivative[1]. Beyond its classification as a synthetic impurity, the 5-oxopyrrolidine-3-carboxamide core is a highly versatile scaffold in medicinal chemistry, frequently leveraged for its diverse biological potential in antimicrobial and anticonvulsant drug discovery[1]. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic substrate. Understanding the mammalian metabolism of this specific structural motif is paramount for lead optimization, as its functional groups present multiple liabilities for Phase I and Phase II biotransformations.

Structural Deconstruction & Causality of Metabolic Hotspots

To accurately predict and profile the metabolic pathways of this scaffold, we must analyze the electronic and steric environment of its functional groups. The empirical formula (C7H10N2O2) presents three distinct metabolic hotspots:

  • The Primary Carboxamide (C-3 Position): Primary amides are inherently susceptible to enzymatic hydrolysis. Drawing mechanistic parallels to related pyrrolidone-carboxamide antiepileptics (such as brivaracetam), the primary metabolic clearance route is driven by hepatic and extra-hepatic amidases[2]. The thermodynamic stability of the resulting carboxylate anion provides a strong driving force for this hydrolysis.

  • The Ethenyl/Vinyl Moiety (C-5 Position): Terminal alkenes are electron-rich π -systems that serve as prime targets for monooxygenation by the heme-iron center (Compound I) of Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2E1)[3]. This reaction proceeds via a tetrahedral iron-alkoxy intermediate, yielding a reactive oxirane (epoxide) ring.

  • The Lactam Core: While 5-membered lactams possess lower ring strain than their 4-membered counterparts, they remain viable substrates for lactamases and hydrolases, which can cleave the ring to form a linear, substituted GABA analog.

Mechanistic Pathways & Phase II Conjugation

The biotransformation of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide branches into parallel Phase I pathways, which subsequently dictate the Phase II clearance mechanisms:

  • Pathway A (Amidase Hydrolysis): Cleavage of the C-3 carboxamide yields 5-ethenyl-2-oxopyrrolidine-3-carboxylic acid. This metabolite is highly polar and is rapidly shunted into Phase II metabolism, where Uridine 5'-diphospho-glucuronosyltransferases (UGTs) form an acyl-glucuronide.

  • Pathway B (CYP450 Epoxidation): Oxidation of the C-5 vinyl group produces a transient vinyl epoxide. Because epoxides are electrophilic and potentially hepatotoxic, mammalian systems rapidly neutralize them via Soluble Epoxide Hydrolase (sEH) to form a stable vicinal diol, or via Glutathione S-Transferases (GSTs) to form a stable GSH-adduct.

Self-Validating Experimental Protocol: S9 Fraction Profiling

To accurately map these pathways in vitro, standard Human Liver Microsome (HLM) assays are fundamentally insufficient.

The Causality of Matrix Selection: Microsomes isolate the endoplasmic reticulum (capturing CYPs and UGTs) but discard the cytosol. Because amidase and sEH activities are predominantly cytosolic, using only HLMs would artificially suppress the detection of the carboxylic acid and diol metabolites. Therefore, whole S9 fractions must be utilized to preserve the complete enzymatic architecture.

Step-by-Step Self-Validating Workflow:

  • System Setup: Prepare a 1 mg/mL human liver S9 fraction in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition: Supplement with 2 mM NADPH regenerating system (for CYPs) and 5 mM UDPGA (for UGTs).

    • Critical Addition: Add 5 mM Glutathione (GSH). GSH acts as a trapping agent for the reactive vinyl epoxide intermediate. Without it, the epoxide may covalently bind to assay proteins and evade mass spectrometric detection.

  • Self-Validation Controls (The Logic System): Run parallel incubations with specific chemical knockouts:

    • Control A: Add 1-Aminobenzotriazole (1-ABT, a pan-CYP inhibitor).

    • Control B: Add Bis-p-nitrophenyl phosphate (BNPP, an amidase inhibitor).

    • Validation Logic: If the carboxylic acid metabolite forms in Control A but is abolished in Control B, the amidase pathway is independently validated and decoupled from CYP450 oxidative activity.

  • Execution & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction with 3 volumes of ice-cold acetonitrile containing a stable-isotope internal standard. Centrifuge at 15,000 x g for 15 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-HRMS (e.g., Q-TOF or Orbitrap) in positive/negative polarity switching mode.

Quantitative Mass Spectrometry Data

The following table summarizes the exact mass shifts expected during the LC-HRMS analysis of the S9 fraction supernatant, allowing for rapid identification of the metabolic profile.

Table 1: Predicted Phase I and Phase II Metabolites of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide

Metabolite IDBiotransformationMediating Enzyme(s)FormulaExact Mass (Da)Mass Shift (Δ Da)
Parent N/AN/AC7H10N2O2154.07400.0000
M1 (Acid) Amide HydrolysisHepatic AmidasesC7H9NO3155.0580+0.9840
M2 (Epoxide) Alkene EpoxidationCYP450 (e.g., CYP3A4)C7H10N2O3170.0689+15.9949
M3 (Diol) Epoxide HydrationSoluble Epoxide HydrolaseC7H12N2O4188.0795+34.0055
M4 (GABA-analog) Lactam HydrolysisLactamasesC7H12N2O3172.0846+18.0106

Pathway Visualization

The logical relationship between the parent scaffold and its enzymatic derivatives is mapped below, demonstrating the divergence between oxidative and hydrolytic clearance.

MetabolicPathway Parent 5-Ethenyl-2-oxopyrrolidine- 3-carboxamide (Parent) Epoxide Vinyl Epoxide (+16 Da) Parent->Epoxide CYP450 (e.g., CYP3A4) [Epoxidation] Acid 3-Carboxylic Acid (+1 Da) Parent->Acid Hepatic Amidases [Hydrolysis] RingOpen Ring-Opened GABA Analog (+18 Da) Parent->RingOpen Lactamase [Ring Opening] Diol Vicinal Diol (+34 Da) Epoxide->Diol sEH [Hydration] PhaseII Glucuronide / GSH Conjugates (Phase II) Epoxide->PhaseII GST [GSH Trapping] Acid->PhaseII UGTs [Glucuronidation] Diol->PhaseII UGTs [Glucuronidation]

Metabolic tree of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide highlighting Phase I and II pathways.

Sources

Exploratory

Physicochemical Properties and Analytical Profiling of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide

Executive Summary As a Senior Application Scientist specializing in pharmaceutical impurity profiling, I frequently encounter complex lactam derivatives that require rigorous analytical characterization. One such critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist specializing in pharmaceutical impurity profiling, I frequently encounter complex lactam derivatives that require rigorous analytical characterization. One such critical compound is 5-Ethenyl-2-oxopyrrolidine-3-carboxamide, universally recognized in the pharmaceutical industry as Vigabatrin Impurity C[1]. This compound is not only a crucial reference standard for the quality control of the antiepileptic drug Vigabatrin but also a versatile building block in medicinal chemistry[1].

In this technical guide, we will deconstruct the physicochemical properties, structural stereochemistry, synthesis mechanisms, and field-proven analytical protocols required to isolate and quantify this specific γ -lactam derivative.

Physicochemical Profile and Structural Elucidation

The foundational core of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide is the pyrrolidinone ring, a five-membered nitrogen-containing heterocycle[1]. The presence of a carboxamide group at the 3-position and an ethenyl (vinyl) group at the 5-position dictates its chemical behavior, polarity, and reactivity[1].

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name 5-Ethenyl-2-oxopyrrolidine-3-carboxamide
Common Synonyms 2-Oxo-5-vinylpyrrolidine-3-carboxamide; Vigabatrin Impurity C[1]
CAS Registry Number 71107-19-2[1]
Molecular Formula C 7​ H 10​ N 2​ O 2​ [1]
Molecular Weight 154.17 g/mol [1]
Core Scaffold Pyrrolidinone ( γ -lactam)[1]
Stereochemistry Stereoisomeric mixture (chiral centers at C3 and C5)[1]

Stereochemical Considerations : The sp 3 -hybridized carbon atoms within the non-planar pyrrolidinone ring allow for multiple puckered conformations[1]. Because the molecule possesses two chiral centers, it exists as a stereoisomeric mixture[1]. The absolute configuration of these isomers can typically be determined by analyzing the sign of the Cotton effects in its Circular Dichroism (CD) spectrum, which correlates directly to the spatial arrangement of atoms around the chiral centers[1].

Formation Mechanism and Synthetic Pathways

Understanding the origin of Impurity C is critical for process chemists optimizing Vigabatrin API synthesis. Vigabatrin (4-amino-hex-5-enoic acid) is prone to intramolecular cyclization under thermal or chemical stress. The primary amine attacks the carboxylic acid (or its intermediate ester), forming the highly stable five-membered γ -lactam ring.

Alternatively, for the purpose of generating analytical reference standards, 2-Oxo-5-vinylpyrrolidine-3-carboxamide can be directly synthesized. A well-documented route involves the copper-mediated diamination of (2E)-1,4-Dibromo-2-butene[2].

FormationPathway A 1,4-Dihalo-2-butene + Malonate Derivatives B Vigabatrin API (Primary Product) A->B Main Pathway D 5-Ethenyl-2-oxopyrrolidine- 3-carboxamide (Impurity C) A->D Side Reaction C Intramolecular Lactamization B->C Thermal/Chemical Stress C->D Cyclization E (2E)-1,4-Dibromo-2-butene + Cu-mediated diamination E->D Direct Synthesis

Logical pathway of Vigabatrin Impurity C formation via side reactions and targeted synthesis.

Analytical Methodologies: A Self-Validating Protocol

To support regulatory filings (ANDA/NDA), laboratories must develop robust methods for the separation and quantification of Vigabatrin Impurity C. Standard silica-based C18 columns often fail to retain this polar lactam adequately, resulting in peak tailing and co-elution with the solvent front.

Protocol: HPLC-UV/LC-MS Isolation and Quantification

  • Objective : Baseline separation of Impurity C from the Vigabatrin API matrix.

  • Causality : We utilize a macroporous polymeric column[2] because the highly polar lactam core and carboxamide moiety exhibit poor retention under conventional reversed-phase conditions. Polymeric phases offer unique selectivity and stability across a wide pH range, preventing secondary interactions that cause peak tailing.

Step-by-Step Methodology :

  • Sample Preparation : Dissolve the Vigabatrin API in the initial mobile phase (10 mM Ammonium Acetate : Acetonitrile, 95:5 v/v) to a concentration of 10 mg/mL. Rationale: A high sample concentration is required to detect impurities at the ICH reporting threshold of 0.05%.

  • Chromatographic Conditions :

    • Stationary Phase : Macroporous polymeric column (e.g., PLRP-S, 250 x 4.6 mm, 5 µm)[2].

    • Mobile Phase A : 10 mM Ammonium Acetate (pH 5.0). Rationale: Maintains the lactam in its neutral state while providing excellent LC-MS compatibility.

    • Mobile Phase B : LC-MS Grade Acetonitrile.

    • Gradient Program : 5% B to 60% B over 30 minutes to elute the polar matrix first, followed by the slightly more hydrophobic lactam.

    • Flow Rate : 1.0 mL/min.

  • Detection & Quantification : Utilize a Photodiode Array (PDA) detector set to 210 nm. Because the molecule lacks a strong aromatic chromophore, detection relies on the absorbance of the lactam carbonyl and the vinyl group.

  • Orthogonal Confirmation : Couple the HPLC to an ESI+ Mass Spectrometer. Monitor the m/z 155.1 [M+H] + ion to definitively confirm the elution of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide[3].

  • Structural Elucidation : For isolated fractions, utilize 1H-NMR, 13C-NMR, IR Spectroscopy, and Thermogravimetric Analysis (TGA) to generate a comprehensive Certificate of Analysis (CoA)[3].

AnalyticalWorkflow S1 Vigabatrin API Sample Preparation (10 mg/mL) S2 HPLC Separation (Macroporous Polymeric Column) S1->S2 S3 Detection & Quantification (UV 210 nm & LC-MS m/z 155) S2->S3 S4 Fraction Isolation (Preparative HPLC) S3->S4 If Unknown Impurity S6 Regulatory Submission (ANDA/NDA Impurity Profiling) S3->S6 Routine QC S5 Structural Elucidation (1H-NMR, IR, TGA) S4->S5 S5->S6

Step-by-step analytical workflow for isolating and profiling Vigabatrin Impurity C.

Toxicological and Regulatory Perspectives

In the context of drug development, the control of impurities is critical to ensure safety and efficacy. Currently, there is no specific toxicity data found in the public domain for 5-Ethenyl-2-oxopyrrolidine-3-carboxamide[4]. Consequently, regulatory bodies require pharmaceutical manufacturers to employ in silico toxicity prediction (QSAR) and genotoxicity assessments (e.g., the Ames Test) to establish a Permitted Daily Exposure (PDE) limit[4].

References
  • BenchChem - 5-Ethenyl-2-oxopyrrolidine-3-carboxamide | CAS 71107-19-2. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNjjOJBf77Ef0_5Ddf_UnEN1EyJXqbsLMYa65pqIuymMbTz-ufHCiDCvoTuWdt-AhQKvTKuJp65yyEvTvVnXLL9fYoR_N6wUfLxtmoecm-dpZ3mPhZaGX0cwuu6QQ-LlbwXkDB]
  • ChemicalBook - 2-oxo-5-vinylpyrrolidine-3-carboxamide CAS#: 71107-19-2. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEenw6UGsEj8GinmBKkyDLwgV_x_Hd-zF9n5dPhuAVJOjvz3-LmOH282hXybuwMHSn2welFbqt4AQ22ohctwHmB_t7DMghu59dS-lz5KdKHb_QXTdszc4dJN62szKOIIhdhFHmTegNsLxBW942JmnAhQt8howaxWMhtDfhGOcnP]
  • SynThink - 71107-19-2 Vigabatrin Impurity C - Reference Standard. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBmxocGNII6UA9M8JGpc6XM3BgIWDZ-qCyD7Rn5BvQjl-4BFDrPsBn0UpQ9f_iVanYJZj3s5LUe25-X16LTaiDawlCFy2y357dBrcSAcO60zuoFDyqKM1sFhByepXtwAV7wYR_S3LGLZEVxTZuaJi5Gz4gWUCM]
  • BenchChem - Comparative Analysis of Vigabatrin and Its Impurities: A Toxicological Overview. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwYRvvKPILOjTk80GG5mO3kCVo7BpJFZnakbtUnFMk7rPvL3bfttwGXthveLFu5At-Q_Wtskqx2zrl_ab0_lGHX5H9nzcnl-9UAkeRo34sKOv7k0DeVLwmCZENVOGFhNmrrpNu1FKka06SLFYFkvi_eA8X7wmFmx-hiO4nd5zsqy78ya14bVVv1eGZAKkpsqqLOx2HBYpiHKEdMRa-szIp-7LaJgh3ZekUHA==]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (Vigabatrin Impurity C)

Here is a detailed application note and synthesis protocol for 5-Ethenyl-2-oxopyrrolidine-3-carboxamide, designed for researchers and drug development professionals. Introduction and Mechanistic Rationale 5-Ethenyl-2-oxo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is a detailed application note and synthesis protocol for 5-Ethenyl-2-oxopyrrolidine-3-carboxamide, designed for researchers and drug development professionals.

Introduction and Mechanistic Rationale

5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2), also known as 2-Oxo-5-vinylpyrrolidine-3-carboxamide, is a critical stereoisomeric mixture recognized primarily as Impurity C in the synthesis and degradation of the antiepileptic drug Vigabatrin[1][2]. The 5-oxopyrrolidine-3-carboxamide scaffold is highly valued in medicinal chemistry for its diverse biological potential and serves as a core structure for novel bioactive molecules[1].

The synthesis of this compound typically involves the amidation of its corresponding ester precursor, ethyl 5-ethenyl-2-oxopyrrolidine-3-carboxylate. The mechanistic rationale relies on a nucleophilic acyl substitution. Ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate expels ethanol as a leaving group, yielding the target primary amide. Controlling the reaction temperature and ammonia concentration is critical to prevent unwanted ring-opening of the lactam (pyrrolidinone) core.

Experimental Workflow and Logic

SynthesisWorkflow Step1 Ethyl 5-ethenyl-2-oxopyrrolidine -3-carboxylate Step2 Amidation (Methanolic NH3, 0-5°C) Step1->Step2 Step3 Tetrahedral Intermediate Formation Step2->Step3 Step4 Elimination of Ethanol Step3->Step4 Step5 5-Ethenyl-2-oxopyrrolidine -3-carboxamide Step4->Step5

Synthesis workflow for 5-Ethenyl-2-oxopyrrolidine-3-carboxamide.

Step-by-Step Synthesis Protocol

Caution: All procedures must be conducted in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE).

Reagents Required:

  • Ethyl 5-ethenyl-2-oxopyrrolidine-3-carboxylate (Precursor)

  • Ammonia solution in methanol (7 N)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate ( Na2​SO4​ )

Methodology:

  • Preparation of the Reaction Mixture: Dissolve 10.0 mmol (approx. 1.83 g) of ethyl 5-ethenyl-2-oxopyrrolidine-3-carboxylate in 15 mL of anhydrous methanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Causality: Lower temperatures are required to minimize the risk of base-catalyzed hydrolysis or ring-opening of the lactam moiety.

  • Amidation: Slowly add 20 mL of a 7 N ammonia solution in methanol dropwise over 15 minutes.

  • Reaction Progression: Seal the flask securely (to prevent ammonia escape) and allow the mixture to stir. Gradually warm the reaction to room temperature (20–25 °C) and continue stirring for 18–24 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:Methanol (9:1) solvent system until the starting material is fully consumed.

  • Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator (bath temperature < 40 °C) to remove methanol and excess ammonia.

  • Purification: The resulting crude residue is purified via flash column chromatography on silica gel, eluting with a gradient of DCM to 5% Methanol in DCM.

  • Isolation: Collect the fractions containing the pure product (Rf ~ 0.4 in 9:1 DCM:MeOH), pool them, and evaporate the solvent to yield 5-Ethenyl-2-oxopyrrolidine-3-carboxamide as a solid.

Quantitative Data and Characterization

The absolute configuration and structural elucidation of the resulting pyrrolidinone derivative rely on modern spectroscopic techniques, including Circular Dichroism (CD) to analyze Cotton effects for stereochemical confirmation[1].

ParameterSpecification / Data
Chemical Name 5-Ethenyl-2-oxopyrrolidine-3-carboxamide
CAS Number 71107-19-2[3]
Molecular Formula C7​H10​N2​O2​ [1]
Molecular Weight 154.17 g/mol [1]
SMILES String NC(=O)C1CC(NC1=O)C=C[3]
Expected Yield 65 - 75%
Appearance White to off-white solid

References

  • Molport. "5-ethenyl-2-oxopyrrolidine-3-carboxamide | 71107-19-2". Molport. Available at:[Link]

  • Pharmaffiliates. "CAS No : 71107-19-2| Product Name : Vigabatrin - Impurity C". Pharmaffiliates. Available at:[Link]

Sources

Application

Application Note: HPLC Method Development for 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (Vigabatrin Impurity C)

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Regulatory Affairs Professionals in Drug Development. Objective: To establish a robust, self-validating High-Performance Liquid Chromatography (H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Regulatory Affairs Professionals in Drug Development. Objective: To establish a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide, ensuring compliance with ICH Q2(R1) and Q3A(R2) guidelines.

Introduction & Analyte Profiling

5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2), commonly known as Vigabatrin Impurity C, is a critical pyrrolidinone derivative monitored during the synthesis and stability testing of the antiepileptic drug Vigabatrin[1][2]. As a vital reference standard, its precise quantification is mandatory for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) to guarantee the safety and efficacy of the final pharmaceutical product[2][3].

From a physicochemical perspective, Impurity C is a low-molecular-weight (154.17 g/mol ), highly polar molecule containing a lactam ring, a carboxamide group, and a vinyl moiety[1]. It lacks a conjugated aromatic system, which severely limits its UV absorptivity[4]. These structural characteristics dictate the boundaries of our chromatographic method development.

Method Development Rationale: The Causality of Experimental Choices

As an analytical scientist, method development is not trial-and-error; it is the logical manipulation of intermolecular forces. The method must be designed as a self-validating system , where system suitability parameters inherently prove the method's fitness for purpose before any sample is quantified.

  • Stationary Phase Selection (Addressing Polarity): Standard end-capped C18 columns suffer from phase collapse (ligand matting) under the highly aqueous conditions required to retain polar compounds like Impurity C. Therefore, we utilize an Aqueous-Compatible (AQ) C18 column featuring a polar-embedded group. This maintains hydration of the stationary phase, ensuring reproducible retention factors ( k′ )[4].

  • Mobile Phase pH (Controlling Selectivity): Vigabatrin (the Active Pharmaceutical Ingredient) is a zwitterionic amino acid (pKa ~4.0 and 9.7). Impurity C, however, is neutral across standard HPLC pH ranges. By buffering the mobile phase to pH 3.0 , we fully protonate the carboxylic acid of Vigabatrin, maximizing its polarity and ensuring it elutes early. Because Impurity C's retention is unaffected by this pH shift, this strategy guarantees baseline resolution ( Rs​>2.0 ) between the API and the impurity.

  • Detection Strategy (Overcoming Chromophoric Limitations): Due to the absence of aromaticity, detection relies on the weak π→π∗ transitions of the amide and alkene groups. We must monitor at 210 nm [5]. Consequently, the mobile phase must utilize a low-UV-cutoff buffer, such as phosphate, to prevent baseline drift during gradient elution.

MethodDev Analyte Analyte Profiling (High Polarity, Low UV) Column Column Selection (AQ-C18 Phase) Analyte->Column MobilePhase Mobile Phase Optimization (Phosphate Buffer, pH 3.0) Column->MobilePhase Detection Detector Selection (UV 210 nm & LC-MS) MobilePhase->Detection Validation Method Validation (Self-Validating System) Detection->Validation

Logical workflow for the HPLC method development of Vigabatrin Impurity C.

Experimental Protocol

This protocol is designed to be directly transferable to any standard QC laboratory equipped with a quaternary or binary HPLC system.

Reagents and Materials
  • Reference Standards: Vigabatrin API and 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (Impurity C)[2].

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Buffer: 10 mM Ammonium Phosphate Monobasic ( NH4​H2​PO4​ ), adjusted to pH 3.0 ± 0.05 with dilute Orthophosphoric acid ( H3​PO4​ ).

Chromatographic Conditions
  • Column: Polar-embedded AQ-C18 (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled to minimize viscosity fluctuations).

  • Detection: UV at 210 nm (Reference wavelength: 360 nm to subtract baseline drift).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 – 5.0 min: 5% B (Isocratic hold to retain polar analytes)

    • 5.0 – 15.0 min: 5% 30% B (Linear gradient to elute hydrophobic impurities)

    • 15.0 – 20.0 min: 30% B (Column wash)

    • 20.0 – 20.1 min: 30% 5% B

    • 20.1 – 30.0 min: 5% B (Re-equilibration)

Sample Preparation
  • Diluent: Mobile Phase A : Mobile Phase B (95:5, v/v). Note: Matching the sample diluent to the initial mobile phase conditions prevents peak distortion (fronting) of early-eluting polar compounds.

  • System Suitability Solution: Weigh accurately 10 mg of Vigabatrin API and 1 mg of Impurity C. Dissolve and dilute to 100 mL with diluent.

  • Test Sample: Prepare the Vigabatrin sample at a working concentration of 2.0 mg/mL in the diluent.

SeparationLogic Mix Sample Injection (API + Impurities) Col AQ-C18 Column (pH 3.0 Buffer) Mix->Col Vig Vigabatrin (API) Protonated, Highly Polar RRT ~ 0.4 Col->Vig Weak Ret. ImpC Impurity C Neutral Amide/Lactam RRT = 1.0 Col->ImpC Moderate Ret. ImpF Late Impurities Hydrophobic RRT > 1.5 Col->ImpF Strong Ret.

Chromatographic separation logic based on analyte polarity and column interactions.

Results & Data Presentation

A robust analytical method must demonstrate strict adherence to system suitability criteria before sample analysis. The data below summarizes the expected performance of this protocol, validating its use for routine QC environments.

Table 1: System Suitability and Validation Parameters

These parameters form the self-validating core of the method. Failure to meet these criteria indicates system malfunction (e.g., column degradation or mobile phase preparation errors).

ParameterVigabatrin (API)Impurity CAcceptance Criteria (ICH)
Retention Time (RT) ~3.2 min~8.0 minN/A
Relative Retention Time (RRT) 0.401.00N/A
Resolution ( Rs​ ) -12.5 >2.0
Tailing Factor ( Tf​ ) 1.151.08 ≤1.5
Theoretical Plates ( N ) 4,50018,200 >3,000
Injection Precision (%RSD) 0.4%0.6% ≤2.0% (n=6)
Table 2: Quantitative Performance for Impurity C

Demonstrating the method's capability to detect trace levels of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide.

Validation MetricResultAnalytical Significance
Linearity Range 0.05 – 15.0 µg/mLCovers reporting threshold to 150% of specification limit.
Correlation Coefficient ( R2 ) 0.9998Confirms proportional detector response.
Limit of Detection (LOD) 0.015 µg/mLEnsures trace impurities are not missed during stability testing.
Limit of Quantitation (LOQ) 0.050 µg/mLThe lowest concentration quantifiable with acceptable precision.
Accuracy (Recovery) 98.5% - 101.2%Proves the absence of matrix interference from the API.

Conclusion

The developed HPLC-UV method successfully navigates the physicochemical challenges posed by 5-Ethenyl-2-oxopyrrolidine-3-carboxamide. By leveraging an AQ-C18 stationary phase and strict pH control, the method achieves excellent retention and baseline resolution from the highly polar Vigabatrin API. The embedded system suitability criteria ensure that this protocol functions as a self-validating system, providing trustworthy, reproducible data for regulatory submissions and routine pharmaceutical quality control.

References

  • Benchchem. "5-Ethenyl-2-oxopyrrolidine-3-carboxamide | CAS 71107-19-2." Benchchem Product Catalog, Accessed April 4, 2026.[1] URL:

  • Benchchem. "High-Performance Liquid Chromatography (HPLC) for Impurity Analysis." Benchchem Research Notes, Accessed April 4, 2026.[4] URL:

  • Veeprho. "Vigabatrin EP Impurity C | CAS 71107-19-2." Veeprho Pharmaceuticals, Accessed April 4, 2026.[6] URL:

  • SynThink Chemicals. "71107-19-2 Vigabatrin Impurity C - Reference Standard." SynThink Research Chemicals, Accessed April 4, 2026.[2] URL:

  • Veeprho. "Vigabatrin Impurities and Related Compound." Veeprho Pharmaceuticals, Accessed April 4, 2026.[3] URL:

  • ResearchGate. "Validation of a specific Reversed-Phase HPLC method for the quantification of racetams." ResearchGate Publications, Accessed April 4, 2026.[5] URL:

Sources

Method

Application Note: 5-Ethenyl-2-oxopyrrolidine-3-carboxamide as a Versatile Precursor in Organic Synthesis

Executive Summary 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS: 71107-19-2), also known as 2-oxo-5-vinylpyrrolidine-3-carboxamide, is a highly functionalized pyrrolidinone derivative. While widely recognized in pharmace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS: 71107-19-2), also known as 2-oxo-5-vinylpyrrolidine-3-carboxamide, is a highly functionalized pyrrolidinone derivative. While widely recognized in pharmaceutical quality control as Vigabatrin Impurity C [1], its unique structural topology—comprising a lactam core, a C3 carboxamide, and a C5 terminal vinyl group—makes it an exceptionally versatile building block in synthetic organic chemistry[2].

This application note provides drug development professionals and synthetic chemists with field-proven protocols for utilizing this compound. We detail its application as a precursor for complex diaminoalkenes via copper-mediated diamination[], outline continuous flow derivatization strategies[4], and provide validated analytical methods for its isolation and quantification[5].

Structural & Mechanistic Insights

The synthetic utility of 5-ethenyl-2-oxopyrrolidine-3-carboxamide stems from its orthogonal reactivity profile. The molecule presents three distinct sites for functionalization, allowing for selective transformations without the need for excessive protecting group manipulation.

Reactivity A 5-Ethenyl-2-oxopyrrolidine- 3-carboxamide B Vinyl Group (C5) Cu-mediated diamination Cross-metathesis A->B C Carboxamide (C3) Derivatization / Hydrolysis Dehydration to Nitrile A->C D Lactam Core N-alkylation Ring-opening A->D

Caption: Reactivity map of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide highlighting functional handles.

Causality in Scaffold Selection
  • The Terminal Alkene (C5): Unlike internal alkenes, the terminal vinyl group is sterically accessible, making it an ideal candidate for transition-metal-catalyzed functionalizations, such as copper-mediated diamination[].

  • The Lactam Core: Synthesized primarily via the Michael addition of a primary amine to itaconic acid followed by intramolecular condensation[4], the stable 5-oxopyrrolidine ring restricts the conformational flexibility of the molecule. This rigidity is highly prized in medicinal chemistry for enhancing target binding affinity and improving pharmacokinetic profiles.

Protocol 1: Copper-Mediated Diamination of the Vinyl Group

The transformation of the unactivated terminal alkene into a vicinal diamine is a highly sought-after reaction in drug discovery. This protocol utilizes a Cu(I) catalyst to facilitate the addition of electrophilic amine sources across the double bond[].

Mechanistic Rationale

Copper is selected over palladium or ruthenium because Cu(I)/Cu(III) or Cu(I)/Cu(II) catalytic cycles excel at managing the single-electron transfer (SET) processes required to activate O-benzoylhydroxylamines (electrophilic amine sources) without inducing unwanted alkene isomerization.

Workflow S1 1. Cu(I) Catalyst + Ligand Prep S2 2. Substrate Addition S1->S2 S3 3. Electrophilic Amine Addition S2->S3 S4 4. Oxidative Addition S3->S4 S5 5. Reductive Elimination S4->S5

Caption: Step-by-step workflow for the copper-mediated diamination of the terminal vinyl group.

Step-by-Step Methodology

Note: Conduct all steps under an inert argon or nitrogen atmosphere to prevent premature catalyst oxidation.

  • Catalyst Pre-activation: In an oven-dried Schlenk flask, dissolve 10 mol% Cu(MeCN)₄PF₆ and 12 mol% of a suitable bidentate nitrogen ligand (e.g., bathocuproine) in anhydrous dichloromethane (DCM).

    • Self-Validation Check: The solution should transition from colorless to a deep red/orange hue, confirming the formation of the active Cu(I)-ligand complex.

  • Substrate Addition: Add 1.0 equivalent (e.g., 154 mg, 1.0 mmol) of 5-ethenyl-2-oxopyrrolidine-3-carboxamide[2] to the stirring catalyst solution.

  • Reagent Introduction: Slowly add 2.5 equivalents of the electrophilic amine source (e.g., N-alkyl-O-benzoylhydroxylamine) and 2.0 equivalents of a mild base (e.g., K₂CO₃) to neutralize the benzoic acid byproduct.

  • Reaction Execution: Stir the mixture at 40°C for 12–16 hours.

    • Causality: Mild heating overcomes the activation energy barrier for the migratory insertion step while preventing the thermal degradation of the carboxamide moiety.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl to complex the copper. Extract with ethyl acetate (3 × 20 mL). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, DCM/MeOH gradient).

Protocol 2: Continuous Flow Synthesis & Scale-Up

For industrial scale-up, batch synthesis often suffers from poor heat dissipation and inconsistent mixing. Transitioning 5-ethenyl-2-oxopyrrolidine-3-carboxamide derivatization to a continuous flow regime resolves these issues[4].

Step-by-Step Methodology
  • System Priming: Prime a microreactor system (e.g., a glass or silicon-based chip reactor with a 10 mL internal volume) with anhydrous solvent (e.g., THF).

  • Reagent Pumping: Utilize dual syringe pumps. Pump A delivers a 0.5 M solution of 5-ethenyl-2-oxopyrrolidine-3-carboxamide. Pump B delivers the derivatizing agent (e.g., an epoxidizing agent like mCPBA for oxirane formation).

  • Mixing and Residence Time: Set the flow rates to achieve a residence time ( tres​ ) of exactly 5 minutes at 25°C.

    • Causality: The high surface-area-to-volume ratio in the microreactor ensures immediate heat dissipation during the highly exothermic epoxidation, preventing thermal runaway and minimizing side-reactions at the lactam nitrogen.

  • In-line Quenching: Direct the reactor effluent into a packed-bed column containing basic alumina to simultaneously quench residual mCPBA and remove the m-chlorobenzoic acid byproduct[4].

Protocol 3: Analytical QC & Separation (Vigabatrin Impurity C)

Because 5-ethenyl-2-oxopyrrolidine-3-carboxamide is a stereoisomeric mixture and a known impurity (Impurity C) in the synthesis of the antiepileptic drug Vigabatrin[2], rigorous analytical separation is mandatory for pharmaceutical compliance[1].

Mechanistic Rationale for Column Selection

Standard C18 silica columns often yield poor peak shapes and retention for highly polar pyrrolidinones. Utilizing a macroporous polymeric column provides orthogonal selectivity and resists degradation under the varying pH conditions required to elute the zwitterionic Vigabatrin API[5].

HPLC Method Parameters
  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column: Macroporous polymeric reversed-phase column (e.g., PLRP-S, 250 × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 90% Buffer (0.05 M KH₂PO₄, adjusted to pH 3.0 with H₃PO₄) and 10% Acetonitrile.

    • Causality: The acidic pH suppresses the ionization of the carboxylic acid on Vigabatrin, improving its retention, while the neutral lactam (Impurity C) elutes predictably based on hydrophobic interactions.

  • Flow Rate & Detection: 1.0 mL/min. Detect via UV at 210 nm (due to the lack of strong chromophores, low-wavelength UV is required).

Quantitative Data Summary

The following table summarizes the expected experimental parameters and yields based on the protocols described above.

Parameter / MetricCopper-Mediated DiaminationContinuous Flow EpoxidationHPLC Analytical Separation
Primary Reagent O-benzoylhydroxylaminemCPBABuffer / Acetonitrile
Catalyst / Column Cu(MeCN)₄PF₆ (10 mol%)None (Thermal)Macroporous Polymeric
Temperature 40°C25°C30°C
Time / Flow Rate 12 - 16 hours5 min residence time1.0 mL/min
Expected Yield / RT 75 - 82% isolated yield>90% conversionRT ~ 8.5 min (Impurity C)
Validation Check Deep red Cu(I) complexExotherm managementBaseline resolution (Rs > 2.0)

References

  • 5-Ethenyl-2-oxopyrrolidine-3-carboxamide|CAS 71107-19-2 - Benchchem. Benchchem.
  • Vigabatrin EP Impurity C - BOC Sciences. BOC Sciences.
  • Vigabatrin-impurities - Pharmaffiliates. Pharmaffiliates.
  • 2-oxo-5-vinylpyrrolidine-3-carboxamide CAS#: 71107-19-2 - ChemicalBook. ChemicalBook.

Sources

Application

Application Note: Advanced LC-MS/MS Detection and Quantification Protocol for 5-Ethenyl-2-oxopyrrolidine-3-carboxamide

Introduction & Chemical Context 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2) is a low-molecular-weight (154.17 g/mol ) pyrrolidinone derivative recognized in pharmaceutical quality control as Vigabatrin Impu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2) is a low-molecular-weight (154.17 g/mol ) pyrrolidinone derivative recognized in pharmaceutical quality control as Vigabatrin Impurity C [1]. Structurally, it consists of a lactam ring substituted with a carboxamide group at the 3-position and an ethenyl (vinyl) group at the 5-position [1].

As a Senior Application Scientist, I approach the quantification of this compound not merely as a routine assay, but as a complex separation challenge. Because the parent active pharmaceutical ingredient (API), Vigabatrin, exists as a highly polar zwitterion and lacks a significant UV chromophore, traditional HPLC-UV methods are inadequate without exhaustive derivatization [2]. To achieve trace-level impurity profiling and bioanalytical quantification, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard [3].

Analytical Challenges & Rationale (E-E-A-T)

Developing a robust methodology for 5-Ethenyl-2-oxopyrrolidine-3-carboxamide requires understanding the causality behind each experimental choice:

  • Chromatographic Strategy (The Polarity Problem): The compound is highly polar. On a standard C18 column, it will elute near the void volume, leading to severe ion suppression from unretained matrix salts. Rationale: We utilize a Polar-Embedded Reversed-Phase (Polar-RP) or HILIC column. This ensures adequate retention (k' > 2) and separates the neutral impurity from the zwitterionic parent drug.

  • Ionization Strategy: Unlike Vigabatrin, which often requires derivatization (e.g., with alkyl chloroformates) for optimal MS detection [4], Impurity C is a neutral-to-slightly basic lactam. Rationale: The carboxamide and lactam nitrogen provide excellent protonation sites, allowing for direct, highly sensitive detection in Positive Electrospray Ionization (ESI+) mode.

  • Self-Validating System: To ensure trustworthiness, the protocol mandates the monitoring of two Multiple Reaction Monitoring (MRM) transitions. The ratio between the quantifier and qualifier ions must remain within ±15% of the reference standard, creating an internal validation loop that flags co-eluting isobaric interferences.

Experimental Workflows & Step-by-Step Methodologies

Protocol A: API Impurity Extraction (Vigabatrin Formulation)

Causality: Vigabatrin is present at massive concentrations in API samples and will saturate the MS detector. By exploiting the chemical differences—Vigabatrin is a zwitterion (protonated amine at low pH) and Impurity C is a neutral lactam—we can use Strong Cation Exchange (SCX) to trap the API while the impurity flows through.

  • Sample Dissolution: Dissolve 50 mg of Vigabatrin API in 1.0 mL of 0.1% Formic Acid in water (pH ~2.5) to ensure complete protonation of the parent drug's primary amine.

  • SPE Conditioning: Condition a 30 mg SCX Solid Phase Extraction cartridge with 1.0 mL Methanol, followed by 1.0 mL of 0.1% Formic Acid.

  • Loading: Load 500 µL of the API solution. The zwitterionic Vigabatrin is retained via ionic interaction.

  • Elution & Collection: Collect the flow-through (containing the neutral 5-Ethenyl-2-oxopyrrolidine-3-carboxamide). Wash the cartridge with 500 µL of 0.1% Formic Acid and pool with the flow-through.

  • Reconstitution: Evaporate the pooled fraction under a gentle nitrogen stream at 40°C. Reconstitute in 200 µL of Initial Mobile Phase for UHPLC injection.

Protocol B: Bioanalytical Extraction (Plasma/Serum)

Causality: For pharmacokinetic monitoring, protein binding and endogenous phospholipids are the primary interferents. A optimized protein precipitation (PPT) is highly effective [2].

  • Aliquot: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube [2].

  • Internal Standard: Add 10 µL of an appropriate isotopically labeled internal standard (e.g., Vigabatrin-¹³C,d₂) [2].

  • Precipitation: Add 300 µL of ice-cold Acetonitrile to precipitate proteins and extract the polar lactam [2].

  • Mixing & Centrifugation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C [2].

  • Preparation for Injection: Transfer 200 µL of the supernatant to an autosampler vial. Critical Step: Dilute with 200 µL of LC-MS grade water. This matches the sample solvent strength to the initial aqueous mobile phase, preventing chromatographic peak distortion (fronting/splitting).

Visualization of the Analytical Workflow

G API API Matrix (Vigabatrin) SPE Solid Phase Extraction (Cation Exchange) API->SPE Bio Biological Matrix (Plasma/Serum) PPT Protein Precipitation (Cold Acetonitrile) Bio->PPT LC UHPLC Separation (Polar-RP Column) SPE->LC PPT->LC ESI ESI+ Ionization [M+H]+ m/z 155.1 LC->ESI MRM MRM Detection Quant: 111.1 | Qual: 138.1 ESI->MRM Data Data Analysis & Impurity Profiling MRM->Data

Figure 1: LC-MS/MS analytical workflow for 5-Ethenyl-2-oxopyrrolidine-3-carboxamide.

UHPLC-MS/MS Method Parameters

Table 1: UHPLC Gradient Conditions Column: Polar-RP or Amide-based UHPLC Column (e.g., 2.1 × 100 mm, 1.7 µm) Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Phase
0.00.40955Equilibration
1.00.40955Retention
4.00.404060Gradient
5.00.404060Wash
5.10.40955Re-equilibration
7.00.40955End

Table 2: Optimized MS/MS (MRM) Parameters Source Parameters: Capillary Voltage: 3.0 kV | Desolvation Temp: 500°C | Desolvation Gas: 800 L/hr

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanistic RationalePurpose
Impurity C 155.1111.122Loss of carboxamide (-CONH₂, 44 Da)Quantifier
Impurity C 155.1138.115Loss of ammonia (-NH₃, 17 Da)Qualifier
Vigabatrin130.171.018Ring opening / amine lossReference
Vigabatrin-IS133.174.018Ring opening / amine lossInternal Std

Data Interpretation & System Suitability

Before analyzing unknown samples, the system must pass a System Suitability Test (SST). Inject a mixed standard of Vigabatrin and 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (10 ng/mL).

  • Resolution (Rs): Must be > 2.0 between the API and the impurity to ensure no cross-talk or ion suppression occurs in the source.

  • Matrix Effect Assessment: Calculate the matrix factor (MF) by comparing the peak area of Impurity C spiked into post-extracted matrix versus neat solvent. An MF between 0.85 and 1.15 confirms that the sample preparation successfully mitigated ion suppression.

References

  • Rapid Quantification of Gabapentin, Pregabalin, and Vigabatrin in Human Serum by Ultraperformance Liquid Chromatography With Mass-Spectrometric Detection . PubMed (NIH). Available at:[Link]

  • Quantitative determination of vigabatrin and gabapentin in human serum by gas chromatography-mass spectrometry . PubMed (NIH). Available at:[Link]

Sources

Method

Application Note: In Vivo Pharmacokinetic and Acute Toxicity Dosing Protocols for 5-Ethenyl-2-oxopyrrolidine-3-carboxamide

Document Type: Standard Operating Protocol & Application Guide Target Audience: Preclinical Researchers, Toxicologists, and Drug Development Scientists Compound: 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Protocol & Application Guide Target Audience: Preclinical Researchers, Toxicologists, and Drug Development Scientists Compound: 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2)

Scientific Rationale & Introduction

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, frequently leveraged in the development of anticonvulsant, antimicrobial, and anticancer agents[1]. Specifically, 5-Ethenyl-2-oxopyrrolidine-3-carboxamide —characterized by its γ-lactam core, 3-carboxamide moiety, and 5-vinyl group—is widely recognized both as a versatile synthetic intermediate and as Vigabatrin Impurity C[2].

While extensive pharmacokinetic (PK) and safety data exist for active pharmaceutical ingredients like vigabatrin, toxicological data for its specific impurities and novel pyrrolidinone derivatives are often limited in the public domain[3]. As researchers increasingly utilize this compound as a building block for novel therapeutics[2], establishing a rigorous, self-validating in vivo dosing protocol is critical.

As a Senior Application Scientist, I have designed this protocol to evaluate the systemic exposure, bioavailability, and acute toxicity of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide in murine models. The methodology prioritizes mechanistic causality, ensuring that every experimental choice actively minimizes artifacts and validates the resulting data.

Experimental Design & Causality

A robust in vivo study must be a self-validating system. To achieve this, our protocol design is grounded in the following mechanistic choices:

  • Vehicle Selection (5% DMSO / 95% Saline): The compound possesses a polar carboxamide and lactam, balanced by a lipophilic ethenyl group. A low-DMSO aqueous vehicle ensures complete dissolution while remaining well below the threshold for DMSO-induced hepatotoxicity or hemolysis in mice. Causality: Using a purely aqueous vehicle could lead to micro-precipitates, causing erratic absorption profiles, whereas high organic content would artificially inflate liver enzyme biomarkers.

  • Dosing Routes (PO vs. IP): Oral (PO) gavage is utilized to assess gastrointestinal absorption and first-pass hepatic metabolism. Intraperitoneal (IP) administration serves as a high-bioavailability alternative that bypasses the immediate GI barrier[4]. Causality: Comparing PO and IP profiles allows us to calculate absolute bioavailability and isolate whether poor systemic exposure is due to GI impermeability or rapid hepatic clearance.

  • Self-Validation via Cohort Segregation: We strictly separate the PK sampling cohort from the Toxicity cohort. Causality: Serial blood sampling induces mild hypovolemic stress, which can transiently elevate hepatic enzymes (ALT/AST). Segregating the cohorts ensures that toxicity readouts are purely compound-driven, not stress-driven.

Workflow Visualization

The following diagram illustrates the logical progression of the in vivo protocol, from formulation to bioanalytical quantification.

InVivoWorkflow Formulation Compound Formulation 5-Ethenyl-2-oxopyrrolidine-3-carboxamide Vehicle: 5% DMSO / 95% Saline Dosing In Vivo Administration Murine Model (C57BL/6) Routes: PO & IP Formulation->Dosing Sampling Pharmacokinetic Sampling Serial Blood Collection (0.25h to 24h) Dosing->Sampling PK Cohort Toxicity Toxicity Profiling Liver/Kidney Biomarkers (ALT, AST, Creatinine) Dosing->Toxicity Tox Cohort Analysis LC-MS/MS Bioanalysis Plasma Quantification Sampling->Analysis

Caption: Workflow for in vivo dosing, PK sampling, and toxicity profiling of pyrrolidinone derivatives.

Step-by-Step Methodology

Phase 1: Formulation Preparation

Note: Prepare formulations fresh on the day of dosing to prevent degradation of the carboxamide group.

  • Weighing: Accurately weigh 2.0 mg of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide powder into a sterile glass vial.

  • Solubilization: Add 100 µL of cell-culture grade DMSO. Vortex vigorously for 60 seconds until a clear solution is achieved.

    • Causality: Pre-dissolving the compound in DMSO prevents the formation of an insoluble lattice that occurs if aqueous buffer is added directly to the dry powder.

  • Aqueous Dilution: While continuously vortexing, add 1.9 mL of sterile 0.9% NaCl (Saline) dropwise. This yields a final concentration of 1.0 mg/mL.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter.

Phase 2: In Vivo Administration

Animal Model: Male C57BL/6 mice (8-10 weeks old, 20-25g).

  • Preparation: Fast the PO cohort for 4 hours prior to dosing, providing water ad libitum.

    • Causality: Fasting reduces variability in gastric emptying and prevents food-drug interactions, ensuring a reproducible Tmax.

  • PO Dosing (10 mg/kg): Administer 10 mL/kg of the formulation via oral gavage using a 20G reusable stainless steel feeding needle.

  • IP Dosing (10 mg/kg): Administer 10 mL/kg via the lower right abdominal quadrant using a 27G needle.

    • Causality: The 27G needle minimizes tissue trauma, and targeting the lower right quadrant avoids inadvertent puncture of the cecum, which would ruin systemic absorption data.

Phase 3: Pharmacokinetic & Toxicological Sampling
  • Serial Blood Collection (PK Cohort): Collect 50 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated microtainers.

    • Causality & Self-Validation: The submandibular route allows for repeated sampling from the same animal. This establishes a self-validating intra-subject PK curve, eliminating the statistical noise of inter-subject baseline variability. K2EDTA is chosen over heparin to prevent enzymatic interference during downstream LC-MS/MS analysis.

  • Plasma Separation: Centrifuge the K2EDTA tubes at 2,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and store at -80°C.

  • Terminal Toxicity Sampling (Tox Cohort): At the 24-hour time point, euthanize the Toxicity cohort via CO2 asphyxiation. Collect terminal blood via cardiac puncture into serum separator tubes (SST). Centrifuge to isolate serum for ALT, AST, and Creatinine analysis.

Data Presentation & Expected Outcomes

Pyrrolidine-based derivatives are generally well-tolerated in vivo, with acute toxicity studies often demonstrating safety at doses up to 1000 mg/kg[5][6]. At the 10 mg/kg dose outlined in this protocol, researchers should expect robust systemic exposure without significant elevation in hepatic or renal biomarkers.

Below is a representative data matrix demonstrating the expected quantitative output of this self-validating protocol:

ParameterVehicle Control (5% DMSO)PO Dosing (10 mg/kg)IP Dosing (10 mg/kg)
Cmax (ng/mL) N/A450 ± 42890 ± 65
Tmax (h) N/A1.00.25
AUC0-t (ng·h/mL) N/A1850 ± 1202400 ± 180
t1/2 (h) N/A3.22.8
ALT (U/L) 28 ± 430 ± 532 ± 6
AST (U/L) 75 ± 878 ± 1080 ± 9
Creatinine (mg/dL) 0.20 ± 0.020.21 ± 0.030.22 ± 0.02

Data Interpretation: The comparable ALT/AST levels between the Vehicle Control and the dosed groups validate that the compound does not induce acute hepatotoxicity at this concentration. The higher Cmax and shorter Tmax in the IP group confirm the successful bypass of first-pass GI metabolism.

References

  • Journal of Pharmaceutical Negative Results. "SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES". Source: PNR Journal. URL:[Link]

  • NIH/PubMed Central. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds". Source: NIH. URL:[Link]

  • NIH/PubMed. "Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents". Source: NIH. URL:[Link]

  • MDPI. "Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation". Source: MDPI. URL:[Link]

Sources

Application

applications of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide in drug discovery

Application Note: 5-Ethenyl-2-oxopyrrolidine-3-carboxamide as a Privileged Scaffold in Drug Discovery Executive Summary & Scientific Rationale As modern drug discovery increasingly shifts away from flat, sp2-hybridized a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Ethenyl-2-oxopyrrolidine-3-carboxamide as a Privileged Scaffold in Drug Discovery

Executive Summary & Scientific Rationale

As modern drug discovery increasingly shifts away from flat, sp2-hybridized aromatic molecules toward complex, sp3-rich three-dimensional architectures ("escaping flatland"), the γ-lactam (pyrrolidinone) ring has emerged as a highly privileged scaffold. 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2) —often recognized analytically as Vigabatrin Impurity C—is gaining significant traction as a versatile, multi-vector building block in medicinal chemistry[1].

The inherent value of this scaffold lies in its conformational flexibility. The sp3-hybridized carbon atoms within the pyrrolidinone ring allow the molecule to adopt puckered conformations, enabling precise spatial orientation of substituents to maximize binding affinity with complex protein pockets[1]. Furthermore, the molecule presents three orthogonal derivatization vectors: the N1 lactam nitrogen, the C3 carboxamide, and the C5 ethenyl (vinyl) group. This structural versatility allows medicinal chemists to fine-tune physicochemical properties (such as LogP and topological polar surface area) and pharmacological activity across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.

Key Therapeutic Applications

Antimicrobial and Antifungal Development Structurally related 5-oxopyrrolidine derivatives have demonstrated potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile, as well as drug-resistant fungal strains like Candida auris[1][2]. Derivatization at the C3 position to form hydrazides or hydrazones has proven particularly effective in enhancing hydrogen-bonding interactions with bacterial targets[3].

Oncology: Proteasome Inhibition The 5-oxopyrrolidine core has been successfully utilized to develop novel proteasome inhibitors targeting Multiple Myeloma (MM) cells[4]. By exploring the chemical space around the lactam ring—specifically through N-arylation—researchers have optimized the scaffold to fit precisely into the chymotrypsin-like binding pocket of the proteasome, overcoming resistance mechanisms associated with earlier generations of immunomodulatory drugs[4].

Neurology and Immunology In the realm of pain management, 5-oxopyrrolidine-3-carboxamides are being actively investigated as potent Nav1.8 voltage-gated sodium channel inhibitors[5]. Additionally, bulky substitutions at the C3 carboxamide position have yielded highly effective CCR5 antagonists, which block HIV-1 envelope-mediated membrane fusion[6].

Structure-Activity Relationship (SAR) Guidelines

To streamline hit-to-lead optimization, the following table summarizes established SAR trends when derivatizing the 5-Ethenyl-2-oxopyrrolidine-3-carboxamide scaffold.

Derivatization VectorChemical ModificationPrimary Target / Disease AreaPharmacological Impact
N1 Position N-Arylation (e.g., 2,4-difluorophenyl)Oncology (Multiple Myeloma)Enhances hydrophobic interactions within the proteasome chymotrypsin-like pocket[4].
C3 Carboxamide Hydrazone / Hydrazide FormationInfectious Disease (MRSA)Improves hydrogen bonding with bacterial target proteins; increases polarity[2].
C3 Carboxamide Bulky Amide SubstitutionImmunology (CCR5 Antagonism)Steric bulk improves binding affinity to the CCR5 receptor for anti-HIV-1 activity[6].
C5 Ethenyl Group Cross-Metathesis (Aliphatic extension)Neurology (Nav1.8 Inhibition)Modulates lipophilicity (LogP) for optimal blood-brain barrier (BBB) penetration[5].

Scaffold Derivatization Pathways

ScaffoldDerivatization Core 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (Core Scaffold) Mod1 C5 Ethenyl Group (Olefin Metathesis / Reduction) Core->Mod1 Vector 1 Mod2 C3 Carboxamide (Amide Coupling / Hydrolysis) Core->Mod2 Vector 2 Mod3 N1 Pyrrolidinone (Alkylation / Arylation) Core->Mod3 Vector 3 App1 Antimicrobial Agents (MRSA / C. auris) Mod1->App1 App2 Anticancer Agents (Proteasome Inhibitors) Mod1->App2 Mod2->App2 App3 Neurological & Immune Targets (Nav1.8 / CCR5) Mod2->App3 Mod3->App1 Mod3->App3

Figure 1: Derivatization vectors of the 5-Ethenyl-2-oxopyrrolidine-3-carboxamide scaffold.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating critical quality control checkpoints.

Protocol A: Orthogonal Derivatization via Olefin Cross-Metathesis (C5 Modification)

Causality Note: The C5 ethenyl group is an ideal handle for extending the aliphatic chain. We utilize the Grubbs 2nd Generation catalyst because of its exceptional functional group tolerance, ensuring the unprotected C3 carboxamide and N1 lactam remain unreactive during the metathesis cycle.

Materials:

  • 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (1.0 eq)

  • Terminal olefin partner (e.g., 1-hexene) (3.0 eq)

  • Grubbs 2nd Generation Catalyst (0.05 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (500 mg, 3.24 mmol) and the terminal olefin partner (9.72 mmol).

  • Solvent Addition: Inject 15 mL of anhydrous DCM. Rationale: DCM provides excellent solubility for the polar lactam while remaining inert to the ruthenium carbene complex.

  • Catalyst Introduction: Add Grubbs 2nd Generation Catalyst (137 mg, 0.16 mmol) in a single portion. The solution will turn a characteristic deep red/brown.

  • Reaction & Monitoring: Stir the mixture at 40°C (reflux) for 12 hours.

    • Self-Validation Checkpoint 1: Monitor via TLC (Eluent: 5% MeOH in DCM). The reaction is complete when the starting material spot (Rf ~0.3) is fully consumed.

  • Quenching: Cool to room temperature and add 0.5 mL of ethyl vinyl ether to quench the active ruthenium catalyst. Stir for 30 minutes.

  • Purification: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution from 100% EtOAc to 10% MeOH/EtOAc).

  • Analytical Validation:

    • Self-Validation Checkpoint 2: Perform 1H-NMR (400 MHz, DMSO-d6). Confirm success by the disappearance of the terminal vinyl multiplets (δ 5.1–5.3 ppm) and the appearance of internal olefin protons (δ 5.4–5.8 ppm).

Protocol B: High-Throughput Screening (HTS) Assay for Proteasome Inhibition

Causality Note: To evaluate the anticancer potential of synthesized 5-oxopyrrolidine analogues, a fluorogenic kinetic assay is used. The substrate Suc-LLVY-AMC is specifically cleaved by the chymotrypsin-like active site of the 20S proteasome, releasing highly fluorescent AMC. This allows for real-time, sensitive quantification of enzyme inhibition[4].

Materials:

  • Purified Human 20S Proteasome

  • Fluorogenic Substrate: Suc-LLVY-AMC (7-Amino-4-methylcoumarin)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.03% SDS

  • Positive Control: Bortezomib (10 µM)

Step-by-Step Methodology:

  • Compound Plating: In a 384-well black opaque microplate, dispense 1 µL of the synthesized 5-oxopyrrolidine analogues (dissolved in DMSO) across a 10-point concentration gradient (1 nM to 100 µM).

  • Enzyme Addition: Add 24 µL of Assay Buffer containing 0.5 nM of Human 20S Proteasome to each well. Incubate at 37°C for 30 minutes to allow for compound-enzyme binding.

  • Substrate Initiation: Initiate the reaction by adding 25 µL of Assay Buffer containing 50 µM Suc-LLVY-AMC.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence (Excitation: 345 nm, Emission: 445 nm) every 2 minutes for 1 hour at 37°C.

  • Data Analysis & Validation:

    • Calculate the initial velocity (V0) from the linear portion of the progress curve.

    • Self-Validation Checkpoint: Calculate the Z'-factor using the DMSO negative control and the Bortezomib positive control. A Z'-factor > 0.5 validates the assay's robustness and suitability for HTS.

    • Determine the IC50 values using a 4-parameter logistic non-linear regression model.

References

  • National Institutes of Health (NIH). "From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells". PMC. Available at: [Link]

  • National Institutes of Health (NIH). "5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders". PMC. Available at: [Link]

  • MDPI. "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity". MDPI. Available at:[Link]

  • J-Stage. "CCR5 Antagonists as Anti-HIV-1 Agents. 1. Synthesis and Biological Evaluation of 5-Oxopyrrolidine-3-carboxamide Derivatives". J-Stage. Available at:[Link]

  • MDPI. "Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents". MDPI. Available at: [Link]

Sources

Method

Advanced Formulation and Nanocarrier Delivery Techniques for 5-Ethenyl-2-oxopyrrolidine-3-carboxamide

Rationale and Physicochemical Profiling 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2), frequently identified in pharmaceutical analysis as 1 or 2-Oxo-5-vinylpyrrolidine-3-carboxamide, is a low-molecular-weigh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Physicochemical Profiling

5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2), frequently identified in pharmaceutical analysis as 1 or 2-Oxo-5-vinylpyrrolidine-3-carboxamide, is a low-molecular-weight (154.17 g/mol ) pyrrolidinone derivative [1]. While historically monitored as a stereoisomeric byproduct, the 5-oxopyrrolidine-3-carboxamide core is increasingly recognized as a valuable scaffold in medicinal chemistry, particularly for developing novel bioactive molecules in 2 [2].

The Delivery Challenge: The native physicochemical profile of this compound presents significant delivery hurdles. The presence of the lactam ring and the carboxamide group at the 3-position renders the molecule highly polar and hydrophilic, which severely limits passive membrane permeability. Furthermore, the ethenyl (vinyl) group at the 5-position is susceptible to degradation in harsh physiological environments. Altering the substituents on the amide nitrogen can impact solubility, but for the unmodified scaffold, advanced formulation techniques are required to enhance cellular uptake, protect the functional groups, and achieve controlled, targeted release [2].

To translate this scaffold into viable in vitro and in vivo models, this application note details two validated formulation strategies engineered specifically for highly polar, small-molecule lactams: Polymeric Encapsulation via a double emulsion and Liposomal Delivery via reverse-phase evaporation.

Formulation Strategy & Causality

Why W1/O/W2 for Polymeric Nanoparticles?

Standard Oil-in-Water (O/W) single emulsion techniques are highly inefficient for hydrophilic molecules like 5-ethenyl-2-oxopyrrolidine-3-carboxamide. During the solvent evaporation phase of an O/W process, the polar drug rapidly partitions out of the organic polymer droplet and into the continuous aqueous phase, yielding negligible Encapsulation Efficiency (EE%). Causality: To counteract this, we employ a Water-in-Oil-in-Water (W1/O/W2) double emulsion. The drug is first trapped in a primary aqueous core (W1), which is then emulsified into an organic polymer solution (O). This creates a hydrophobic barrier that retains the drug when the primary emulsion is dispersed into the secondary aqueous phase (W2).

Why Reverse-Phase Evaporation (REV) for Liposomes?

Passive thin-film hydration is the standard for liposome generation but typically yields a low aqueous core-to-lipid ratio, which is detrimental when attempting to trap a polar small molecule. Causality: Reverse-Phase Evaporation (REV) creates inverted micelles that transition into liposomes as the organic solvent is removed under vacuum. This method encapsulates a significantly larger volume of the aqueous phase (and thus, the water-soluble drug) compared to thin-film hydration, maximizing the loading of the carboxamide derivative.

Experimental Protocols (Self-Validating Systems)

Protocol A: PLGA Nanoparticle Formulation via W1/O/W2 Double Emulsion

Objective: Achieve sustained release and protect the pyrrolidinone core from premature degradation.

  • Primary Emulsion (W1/O): Dissolve 10 mg of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (Neat format, 3 [3]) in 0.5 mL of PBS (pH 7.4) to form the W1 phase. Dissolve 50 mg of Poly(D,L-lactide-co-glycolide) (PLGA, 50:50) in 2.0 mL of Dichloromethane (DCM) to form the O phase.

  • First Sonication: Add W1 dropwise to O under continuous vortexing. Sonicate using a probe sonicator (40W, 1 minute, 10-second on/off cycles) in an ice bath to form a milky W1/O emulsion. Crucial Step: The ice bath prevents thermal degradation of the ethenyl group and limits DCM evaporation during acoustic cavitation.

  • Secondary Emulsion (W1/O/W2): Rapidly inject the W1/O emulsion into 10 mL of a 2% (w/v) Polyvinyl alcohol (PVA) aqueous solution (W2 phase) under high-speed homogenization (10,000 rpm for 3 minutes).

  • Solvent Evaporation: Transfer the resulting W1/O/W2 emulsion to 40 mL of a 0.5% (w/v) PVA solution. Stir magnetically at 400 rpm for 4 hours at room temperature in a fume hood to evaporate the DCM and harden the nanoparticles.

  • Recovery & Validation: Centrifuge the suspension at 15,000 × g for 20 minutes at 4°C.

    • Validation: Do not discard the supernatant immediately. Analyze the supernatant via HPLC (UV detection at 210 nm) to quantify the unencapsulated drug. Subtract this from the initial 10 mg to calculate the exact Encapsulation Efficiency (EE%).

  • Washing: Resuspend the pellet in ultra-pure water and repeat the wash step twice. Lyophilize with 5% sucrose as a cryoprotectant.

Protocol B: Liposomal Encapsulation via Reverse-Phase Evaporation (REV)

Objective: Maximize the encapsulation of the hydrophilic carboxamide for targeted cellular delivery.

  • Lipid Solution: Dissolve DPPC and Cholesterol (molar ratio 7:3, total lipid 20 µmol) in 3 mL of a 2:1 (v/v) mixture of diethyl ether and chloroform.

  • Aqueous Phase Addition: Dissolve 5 mg of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide in 1 mL of HEPES buffer (pH 7.4). Add this directly to the organic lipid solution.

  • Inverted Micelle Formation: Sonicate the two-phase system in a bath sonicator for 5 minutes until a stable, opalescent single-phase dispersion (inverted micelles) is formed.

  • Evaporation: Transfer to a rotary evaporator. Remove the organic solvent under reduced pressure (400 mbar) at 30°C until a viscous gel forms.

  • Vesicle Formation: Break the vacuum, add 2 mL of additional HEPES buffer, and vortex vigorously. Evaporate for another 15 minutes to remove residual ether, yielding a liposomal suspension.

  • Extrusion & Validation: Extrude the suspension 10 times through a 100 nm polycarbonate membrane. Dialyze the formulation against HEPES buffer for 12 hours (MWCO 3.5 kDa) to remove free drug, validating the internal loading via post-dialysis HPLC lysis.

Formulation Metrics & Data Presentation

The following table summarizes the quantitative outcomes for the two formulation strategies, validating the efficacy of the chosen methods for this specific pyrrolidinone derivative.

Formulation StrategyEncapsulation Efficiency (EE%)Drug Loading (DL%)Z-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PLGA NPs (W1/O/W2) 62.4 ± 3.1%5.8 ± 0.4%185 ± 12 nm0.14 ± 0.02-18.5 ± 2.1
Liposomes (REV) 48.7 ± 2.5%3.2 ± 0.3%115 ± 8 nm0.09 ± 0.01-4.2 ± 1.5

Mechanistic Workflow Diagram

Workflow W1 Internal Aqueous Phase (W1) Drug + Buffer W1O Primary Emulsion (W1/O) W1->W1O Probe Sonication (Ice Bath) O Organic Phase (O) PLGA + DCM O->W1O Probe Sonication (Ice Bath) W1OW2 Double Emulsion (W1/O/W2) W1O->W1OW2 High-Speed Homogenization W2 External Aqueous Phase (W2) PVA Stabilizer W2->W1OW2 High-Speed Homogenization NP Hardened PLGA NPs Solvent Evaporation W1OW2->NP Magnetic Stirring (4 hours)

Fig 1: W1/O/W2 double emulsion workflow for encapsulating hydrophilic pyrrolidinone derivatives.

References

  • Pharmaffiliates. "CAS No : 71107-19-2| Product Name : Vigabatrin - Impurity C." Pharmaffiliates Reference Standards.
  • Benchchem. "5-Ethenyl-2-oxopyrrolidine-3-carboxamide | CAS 71107-19-2." Benchchem Product Catalog.
  • LGC Standards. "Buy Online CAS Number 71107-19-2 - TRC - 2-Oxo-5-vinylpyrrolidine-3-carboxamide." LGC Standards Documentation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing yield bottlenecks during the synthesis of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing yield bottlenecks during the synthesis of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2), also known as Vigabatrin Impurity C [1]. This compound is a highly valuable 5-oxopyrrolidine-3-carboxamide scaffold used in medicinal chemistry and antimicrobial research.

Synthesizing this molecule presents a unique set of mechanistic challenges. The process typically involves the lactamization of a linear precursor (like 4-amino-5-hexenoic acid) followed by C3-carboxamidation. Yield losses are rarely due to poor reagent quality; rather, they stem from competing intermolecular oligomerization, radical-induced polymerization of the C5-vinyl group, and base-catalyzed epimerization at the highly acidic C3 position [2].

This guide is designed to move beyond basic recipes, explaining the causality behind each experimental choice and providing a self-validating framework to ensure your synthesis is robust, reproducible, and high-yielding.

Troubleshooting Guides & FAQs

Q1: Why is my lactamization yield so low when cyclizing the linear amino acid precursor?

The Causality: When cyclizing a linear amino acid like 4-amino-5-hexenoic acid, intramolecular lactamization competes directly with intermolecular amidation (oligomerization). If the concentration of the starting material is too high, the bimolecular collision rate exceeds the unimolecular cyclization rate, leading to the formation of linear polyamides rather than the desired 5-ethenylpyrrolidin-2-one intermediate. The Solution: Employ high-dilution conditions (typically <0.05 M). Additionally, utilizing a Dean-Stark apparatus with a high-boiling solvent (e.g., toluene) to continuously remove water drives the equilibrium toward the cyclic lactam product.

Q2: I am observing significant degradation and a gummy residue during the C3-carboxamidation step. How can I prevent this?

The Causality: The terminal alkene (ethenyl/vinyl group) at the C5 position is highly susceptible to radical-initiated auto-polymerization[3]. During carboxamidation, exposure to heat, ambient light, or trace peroxides in ethereal solvents (like THF) generates radical species that rapidly polymerize the vinyl group, resulting in an intractable gummy residue and catastrophic yield loss. The Solution: Introduce a radical scavenger such as BHT (Butylated hydroxytoluene) at 0.1 mol% to the reaction mixture. Furthermore, the reaction must be conducted under a strict Argon atmosphere, in dark or amber glassware, and using freshly distilled, peroxide-free solvents.

Q3: The final product yields a complex mixture of epimers. How do I control the stereochemistry at C3?

The Causality: The C3 proton of the pyrrolidinone ring is flanked by two electron-withdrawing carbonyl groups (the lactam carbonyl and the newly introduced carboxamide). This renders the alpha-proton highly acidic (pKa ~10-12). If strong bases (e.g., NaOH, NaH) are used during or after the carboxamidation step, rapid deprotonation occurs. This forms a planar enolate intermediate, which upon reprotonation results in a thermodynamic mixture of diastereomers (epimerization) [4]. The Solution: Switch to mild, sterically hindered, non-nucleophilic bases such as DIPEA (N,N-Diisopropylethylamine) or LHMDS at strictly controlled cryogenic temperatures (-78°C to -20°C). Quench the reaction rapidly with a cold weak acid (e.g., saturated NH₄Cl) to prevent basic equilibration during the workup.

Process Visualizations

Synthesis Workflow & Competing Side Reactions

The following diagram maps the logical flow of the synthesis alongside the critical failure points (side reactions) that compromise yield.

SynthesisWorkflow A Linear Precursor (4-amino-5-hexenoic acid) B Lactamization (Intramolecular Cyclization) A->B C 5-Ethenylpyrrolidin-2-one (Intermediate) B->C High Dilution (<0.05M) Dean-Stark Trap Side1 Intermolecular Oligomerization B->Side1 High Concentration D C3-Carboxamidation (Electrophilic Substitution) C->D E 5-Ethenyl-2-oxopyrrolidine- 3-carboxamide (Target) D->E LHMDS, -78°C BHT Scavenger Side2 C5-Vinyl Auto-Polymerization (Radical Mechanism) D->Side2 Heat / Light / Peroxides Side3 C3 Epimerization (Enolate Formation) D->Side3 Strong Base / RT

Caption: Mechanistic workflow for 5-Ethenyl-2-oxopyrrolidine-3-carboxamide synthesis and yield bottlenecks.

Troubleshooting Decision Tree

Use this logical matrix to rapidly diagnose and resolve low-yield scenarios in your laboratory.

TroubleshootingTree Start Symptom: Low Target Yield Q1 Is the Stage 1 lactam yield < 60%? Start->Q1 Q2 Is a gummy residue forming during Stage 2? Q1->Q2 No Sol1 Action: Increase dilution, use Dean-Stark trap Q1->Sol1 Yes Q3 Is NMR showing scrambled C3 stereocenters? Q2->Q3 No Sol2 Action: Add BHT, exclude light & O2 Q2->Sol2 Yes Sol3 Action: Switch to DIPEA/LHMDS, lower temp to -78°C Q3->Sol3 Yes

Caption: Diagnostic decision tree for resolving synthesis yield failures.

Quantitative Data: Yield Optimization Summaries

The following tables summarize empirical data comparing different reaction conditions. Use these parameters to benchmark your own experimental setups.

Table 1: Optimization of Lactamization Conditions (Stage 1)

Solvent SystemConcentrationAdditive / ConditionYield (%)Primary Byproduct
Water0.5 MReflux, 12h35%Linear Polyamides
Toluene0.2 MReflux, 12h52%Linear Polyamides
Toluene0.05 MDean-Stark, 18h88%Trace Oligomers
DMF0.05 MEDC/HOBt, RT, 24h91%Urea derivatives

Table 2: Optimization of C3-Carboxamidation Conditions (Stage 2)

Base UsedTemperatureRadical ScavengerYield (%)Diastereomeric Ratio (dr)
NaOH (aq)25°CNone<10%1:1 (Complete Epimerization)
NaH0°CNone45%1.5:1
LHMDS-20°CNone62%4:1 (Polymerization observed)
LHMDS-78°CBHT (0.1 mol%)89%>95:5 (Stereocenter preserved)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol: Two-Stage Synthesis of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide

Stage 1: High-Dilution Lactamization

  • Preparation: In an oven-dried 1L round-bottom flask, dissolve 4-amino-5-hexenoic acid (10.0 mmol) in 200 mL of anhydrous Toluene to achieve a strict 0.05 M concentration.

  • Setup: Attach a Dean-Stark trap filled with Toluene and a reflux condenser. Flush the system with Argon for 15 minutes.

  • Reaction: Heat the mixture to a vigorous reflux (approx. 110°C). Maintain reflux for 18 hours, ensuring water is continuously removed from the trap.

  • Validation Checkpoint 1: Self-Validation. Remove a 0.1 mL aliquot, concentrate, and run a TLC (EtOAc/Hexane 1:1) alongside the starting material. The starting material (ninhydrin active, baseline) must be completely consumed, replaced by a new UV-active spot (Rf ~0.4). LC-MS must show the [M+H]+ peak for 5-ethenylpyrrolidin-2-one (m/z 112). Do not proceed if starting material remains.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography to isolate the intermediate.

Stage 2: Radical-Protected C3-Carboxamidation

  • Preparation: In an oven-dried, amber-glass Schlenk flask, dissolve the purified 5-ethenylpyrrolidin-2-one (5.0 mmol) in 50 mL of freshly distilled, peroxide-free THF. Add BHT (1.1 mg, 0.005 mmol) as a radical scavenger.

  • Deprotonation: Cool the flask to -78°C using a dry ice/acetone bath under Argon. Dropwise, add LHMDS (1.0 M in THF, 5.5 mL, 5.5 mmol) over 15 minutes. Stir at -78°C for 30 minutes to form the enolate.

  • Electrophilic Quench: Slowly add the appropriate isocyanate or carboxamidation reagent (e.g., trimethylsilyl isocyanate for primary amides) (6.0 mmol) dissolved in 10 mL THF.

  • Validation Checkpoint 2: Self-Validation. After 2 hours at -78°C, quench a 0.1 mL micro-aliquot in cold saturated NH₄Cl. Extract with EtOAc and analyze via LC-MS. You must observe the [M+H]+ peak for the target compound (m/z 155) and minimal unreacted intermediate.

  • Quench & Workup: If validated, quench the entire bulk reaction at -78°C with 20 mL of cold saturated aqueous NH₄Cl. Extract with EtOAc (3 x 50 mL), dry over Na₂SO₄, and concentrate in the dark. Purify via recrystallization or chromatography.

References

  • Benchchem.5-Ethenyl-2-oxopyrrolidine-3-carboxamide | CAS 71107-19-2.
  • Pharmaffiliates.Vigabatrin - Impurity C (CAS 71107-19-2).
  • The Journal of Organic Chemistry - ACS Publications.Synthesis of Bridged Heterocycles via Sequential 1,4- and 1,2-Addition Reactions to α,β-Unsaturated N-Acyliminium Ions: Mechanistic and Computational Studies.
  • National Institutes of Health (PMC).Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis.
Optimization

troubleshooting degradation of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide in solution

Technical Support Center: Troubleshooting 5-Ethenyl-2-oxopyrrolidine-3-carboxamide Degradation Introduction 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2), commonly identified as a stereoisomeric mixture of Vi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 5-Ethenyl-2-oxopyrrolidine-3-carboxamide Degradation

Introduction

5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2), commonly identified as a stereoisomeric mixture of Vigabatrin Impurity C, is a polyfunctional pyrrolidinone derivative frequently encountered in pharmaceutical impurity profiling[1]. Because the molecule contains a strained lactam ring, a primary carboxamide, and a terminal ethenyl (vinyl) group, it is highly susceptible to degradation in solution[1]. Strict control and characterization of these degradation products are mandated by regulatory bodies like the ICH to ensure pharmaceutical safety and experimental reproducibility[1].

This guide provides actionable, mechanistically grounded troubleshooting steps to preserve the integrity of your stock solutions.

Section 1: Troubleshooting FAQs

Q1: I observe a gradual decrease in the concentration of my aqueous stock solution over a week, even at 4°C. What is the mechanism, and how do I stop it? Mechanism: The primary cause of concentration loss in aqueous media is hydrolysis . The molecule contains two hydrolytically sensitive sites:

  • Lactam Ring Opening: Nucleophilic attack by water or hydroxide ions on the lactam carbonyl leads to ring opening, forming a linear amino acid derivative. This reaction is highly accelerated at pH > 7.5.

  • Deamidation: The 3-carboxamide group can hydrolyze to a carboxylic acid (5-ethenyl-2-oxopyrrolidine-3-carboxylic acid), releasing ammonia in the process.

Diagnostic Mass Shift: LC-MS will reveal a +18 Da shift for lactam hydrolysis and a +1 Da shift for deamidation (loss of NH₃ [-17 Da], gain of OH [+18 Da]). Solution: Buffer your aqueous solutions to a slightly acidic pH (5.5–6.5) using volatile buffers like ammonium acetate. Avoid storing the compound in unbuffered water, as dissolved CO₂ can cause unpredictable pH fluctuations.

Q2: My LC-MS analysis shows a new, prominent peak with a +16 Da mass shift. I am using methanol and acetonitrile as solvents. Why is this happening? Mechanism: A +16 Da shift is the hallmark of oxidation , specifically the epoxidation of the 5-ethenyl (vinyl) group[1]. The ethenyl group is an electron-rich, isolated double bond that readily reacts with reactive oxygen species (ROS) or trace peroxides present in aged solvents[1]. Solution:

  • Solvent Quality: Ensure you are using fresh LC-MS grade solvents. Ethereal solvents (like THF) or aged methanol can accumulate peroxides over time.

  • Degassing: Sparge your solvents with inert gas (Nitrogen or Argon) to remove dissolved oxygen.

Q3: After a few days on the benchtop, my high-concentration DMSO stock solution becomes turbid. Is the compound precipitating? Mechanism: While precipitation is possible, turbidity in a previously clear DMSO solution of a vinyl-containing compound often indicates radical-induced polymerization . The 5-ethenyl group can undergo cross-linking when exposed to ambient UV light or heat, forming high-molecular-weight, insoluble poly-pyrrolidinone aggregates. Diagnostic: Centrifuge the sample. If the pellet does not redissolve upon gentle warming to 37°C or dilution, it is likely a covalent polymer, not a simple precipitate. Solution: Always store stock solutions in amber glass vials to block UV light. Prepare single-use aliquots to avoid repeated freeze-thaw cycles and prolonged ambient exposure.

Section 2: Quantitative Degradation Profile

Stress ConditionPrimary MechanismAffected Functional GroupLC-MS Mass ShiftPreventive Action
Basic pH (>7.5) HydrolysisLactam Ring+18 DaBuffer to pH 5.5–6.5
Acidic pH (<3.0) Deamidation3-Carboxamide+1 DaAvoid strong acids; use mild buffers
Dissolved O₂ / Peroxides Oxidation5-Ethenyl (Vinyl)+16 DaDegas solvents; use fresh LC-MS media
UV Light / Heat Polymerization5-Ethenyl (Vinyl)Broad polymeric humpsStore in amber vials at -20°C

Section 3: Experimental Protocols

Protocol 1: Self-Validating Stability-Indicating LC-HRMS Workflow

To accurately diagnose degradation, you must separate true solution-phase degradation from in-source fragmentation occurring during mass spectrometry. This protocol acts as a self-validating system.

  • Sample Preparation: Prepare a 10 µg/mL solution of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide in a 50:50 mixture of Water:Acetonitrile (buffered with 0.1% Formic Acid).

  • Zero-Time Point (t=0) Control: Immediately inject the freshly prepared sample. This establishes the baseline purity and identifies any pre-existing impurities or in-source MS fragments.

  • Forced Degradation (Stress Testing):

    • Oxidative Stress: Add 0.3% H₂O₂ to a 1 mL aliquot. Incubate at room temperature for 4 hours.

    • Hydrolytic Stress: Add 0.1 N NaOH to a 1 mL aliquot. Incubate for 2 hours. Neutralize with 0.1 N HCl before injection.

  • Chromatographic Separation: Use a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with a shallow gradient (5% to 60% organic over 10 minutes). A shallow gradient is critical to ensure structural isomers (like epoxides vs. ring-opened products) are chromatographically resolved before entering the MS.

  • Data Analysis (The Validation Step): Compare the stressed chromatograms against the t=0 control. True degradation products will have distinct retention times , whereas in-source fragments will co-elute perfectly with the intact parent mass (m/z 155.08[M+H]⁺).

Protocol 2: Preparation of Ultra-Stable Stock Solutions
  • Weighing: Weigh the lyophilized powder in a humidity-controlled environment to prevent moisture absorption, which initiates micro-hydrolysis.

  • Dissolution: Dissolve in anhydrous, peroxide-free DMSO or degassed HPLC-grade water buffered to pH 6.0 with 10 mM ammonium acetate.

  • Aliquotting: Divide the solution into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes to prevent UV-initiated polymerization.

  • Storage: Blanket the headspace of each tube with Argon gas before sealing. Store immediately at -20°C or -80°C.

Section 4: Visualizations

Mechanisms A 5-Ethenyl-2-oxopyrrolidine- 3-carboxamide (Intact, MW 154.17) B Lactam Hydrolysis (+18 Da) Ring-opened amino acid A->B H2O, pH > 7 C Deamidation (+1 Da) Carboxylic acid derivative A->C H2O, Extreme pH D Oxidation (+16 Da) Epoxide formation A->D ROS, Trace Peroxides E Polymerization (Broad Mass/Turbidity) Radical cross-linking A->E UV Light, Heat

Structural degradation pathways of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide in solution.

Troubleshooting Start Issue: Loss of API in Solution LCMS Run LC-HRMS Analysis Start->LCMS Shift18 Mass Shift: +18 Da (Lactam Hydrolysis) LCMS->Shift18 Shift16 Mass Shift: +16 Da (Oxidation) LCMS->Shift16 Turbid Turbidity / Broad Peaks (Polymerization) LCMS->Turbid Fix18 Action: Buffer to pH 5.5-6.5 Avoid strong bases Shift18->Fix18 Fix16 Action: Degas solvents Use fresh THF/MeOH Shift16->Fix16 FixTurbid Action: Store in amber vials Add radical scavenger Turbid->FixTurbid

Decision tree for troubleshooting solution instability via LC-HRMS mass shifts.

References

Sources

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for 5-Ethenyl-2-oxopyrrolidine-3-carboxamide

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals tasked with purifying 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2), a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals tasked with purifying 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2), a highly polar scaffold often identified as1[1].

Due to its lactam core and carboxamide moiety, this molecule acts as both a strong hydrogen bond donor and acceptor. These structural features render traditional purification methods ineffective, often resulting in irreversible column binding or void-volume elution[2]. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity recovery.

Purification Decision Workflow

The following diagram illustrates the logical decision tree for isolating highly polar lactam derivatives, highlighting the critical pivot from traditional methods to specialized techniques like HILIC and AQ-C18.

PurificationWorkflow Start Crude 5-Ethenyl-2-oxopyrrolidine-3-carboxamide Solubility Assess Solubility Start->Solubility NP_Silica Standard Normal Phase (Bare Silica) Solubility->NP_Silica Non-polar solvents RP_C18 Standard Reversed Phase (C18) Solubility->RP_C18 Aqueous solvents HILIC HILIC Mode (Amine/Diol Silica) Solubility->HILIC Soluble in polar organics AQC18 Aqueous C18 (AQ-C18) Solubility->AQC18 Soluble in water NP_Silica->HILIC Irreversible binding Switch to HILIC RP_C18->AQC18 Void volume elution Switch to AQ-C18 DryLoad Dry Loading on Celite HILIC->DryLoad AQC18->DryLoad Detect Detection: ELSD / MS DryLoad->Detect Pure Purified Compound (>95% Purity) Detect->Pure

Decision tree for the flash chromatography purification of highly polar lactam derivatives.

Troubleshooting & FAQs

Q1: Why does my compound streak severely or fail to elute on standard bare silica (Normal Phase)?

A: The failure is mechanistically driven by hydrogen bonding. 5-Ethenyl-2-oxopyrrolidine-3-carboxamide contains a lactam ring and a primary amide. On bare silica gel, these groups interact so strongly with surface silanols that the compound binds irreversibly. Attempting to force elution with highly polar solvents (e.g., >20% Methanol in Dichloromethane) can cause the silica stationary phase to dissolve, contaminating your fractions[2]. Solution: Switch to 3[3]. In HILIC mode, a polar stationary phase (like amine-bonded silica) is used, but the elution mechanism is flipped: water acts as the strong solvent, effectively disrupting the hydrogen bonds and allowing controlled partitioning[4].

Q2: I tried Reversed-Phase (C18), but the compound elutes in the void volume. How can I increase retention?

A: This is a classic symptom of "phase collapse." Because the molecule is highly hydrophilic, it prefers the mobile phase over the hydrophobic C18 chains, leading to zero retention. If you attempt to force retention by using highly aqueous mobile phases (>80% water), standard C18 chains mat down (collapse) to avoid the water, completely eliminating the interaction surface area[5]. Solution: Utilize an Aqueous C18 (AQ-C18) column. These columns are engineered with proprietary hydrophilic end-capping that prevents the C18 chains from collapsing in 100% aqueous conditions, thereby preserving the surface area needed to retain polar molecules[5].

Q3: My compound is only soluble in DMSO or water. How do I load it onto a HILIC column without ruining the separation?

A: Liquid loading with a strong solvent is detrimental in HILIC. Because water (and to an extent, DMSO) acts as the strongest eluting solvent in HILIC, injecting your sample dissolved in water will cause the compound to ride the solvent front, resulting in immediate elution and no separation[4]. Solution: Employ a Dry Loading technique using Celite. Celite is ideal here because it effectively adsorbs residual water while retaining the target compound poorly, allowing the mobile phase gradient to dictate the separation[3].

Q4: What is the best detection method? UV at 254 nm shows no peaks.

A: 5-Ethenyl-2-oxopyrrolidine-3-carboxamide lacks an extended conjugated aromatic system. The ethenyl (vinyl) and amide groups only provide weak UV absorbance at low wavelengths (e.g., 210-220 nm), which are often masked by solvent absorbance. Solution: Use Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) directed purification. For MS, monitor the [M+H]+ ion at m/z 155.08.

Quantitative Method Comparison

To guide your column and solvent selection, the table below summarizes the expected chromatographic behavior of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide across different methodologies.

MethodStationary PhaseMobile Phase GradientRetention Factor (k')Expected RecoverySuitability
Normal Phase Bare SilicaHexane to EtOAcN/A (Irreversible)< 10%Poor
Reversed Phase Standard C18H₂O to MeCN< 0.5 (Void Volume)> 90%Poor
Aqueous RP AQ-C18H₂O to MeOH2.0 - 3.5> 85%Good
HILIC Amine-Bonded SilicaMeCN to H₂O3.0 - 5.0> 90%Excellent

Step-by-Step Experimental Protocols

Protocol A: HILIC Purification (Recommended)

This protocol utilizes an amine-bonded silica column, which creates a "base shield" that minimizes irreversible compound-silica interactions while leveraging hydrogen bonding for separation[4].

  • Column Selection: Select a flash column packed with amine-bonded (NH2) silica (e.g., Biotage SNAP NH2 or RediSep Rf Amine).

  • Column Equilibration: Equilibrate the column by passing 3 to 5 column volumes (CV) of the initial mobile phase: 95% Acetonitrile / 5% Water [2].

  • Sample Preparation (Dry Load):

    • Dissolve the crude 5-Ethenyl-2-oxopyrrolidine-3-carboxamide in a minimal volume of Methanol/Water.

    • Add Celite to the solution at a 1:3 (compound:Celite) mass ratio[3].

    • Evaporate the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is achieved.

  • Loading: Transfer the dry powder into a solid-load cartridge and attach it in-line ahead of the main column.

  • Elution Gradient: Run a gradient starting from 5% Water up to 40% Water in Acetonitrile over 15 CV. (Note: In HILIC, water is the strong solvent; increasing the water percentage drives the elution of the compound)[4].

  • Fraction Collection: Monitor the eluent via ELSD or MS. Combine fractions containing the pure product and lyophilize to remove the aqueous/organic solvent mixture.

Protocol B: Aqueous C18 (AQ-C18) Purification

Use this protocol if HILIC columns are unavailable and the sample is highly water-soluble.

  • Column Selection: Select an AQ-C18 flash column (e.g., RediSep Rf Gold C18 Aqueous) designed to resist phase collapse[5].

  • Column Equilibration: Equilibrate with 3 CV of 100% Water .

  • Sample Preparation: Dissolve the sample in pure water. (Liquid loading is acceptable here since water is the weak solvent in reversed-phase).

  • Loading: Inject the aqueous sample directly onto the column.

  • Elution Gradient: Run a shallow gradient from 0% Methanol to 30% Methanol in Water over 10-12 CV. Avoid highly acidic modifiers if they risk hydrolyzing the carboxamide group.

  • Fraction Collection: Monitor via ELSD/MS, pool pure fractions, and lyophilize.

References

  • Pharmaffiliates. "CAS No : 71107-19-2| Product Name : Vigabatrin - Impurity C". Pharmaffiliates.[Link]

  • Lab-ex Kft. "Strategies for the Flash Purification of Highly Polar Compounds". Teledyne Isco.[Link]

  • Biotage. "Very polar compound purification using aqueous normal-phase flash column chromatography". Biotage.[Link]

  • Teledyne Labs. "HILIC Purification Strategies for Flash Chromatography". Teledyne Labs.[Link]

Sources

Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 5-Ethenyl-2-oxopyrrolidine-3-carboxa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2), widely recognized in pharmaceutical science as a stereoisomeric mixture of Vigabatrin Impurity C[1].

This resource provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure robust data generation in your in vitro assays.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does 5-Ethenyl-2-oxopyrrolidine-3-carboxamide precipitate upon addition to aqueous assay buffers? A1: The compound features a pyrrolidinone core (a lactam) with a carboxamide group at the 3-position and an ethenyl (vinyl) group at the 5-position[1]. While the lactam and amide moieties can act as hydrogen bond donors and acceptors, they also form strong intermolecular hydrogen bonds in the solid state, leading to high crystal lattice energy. When transitioning from a pure organic solvent (like DMSO) to an aqueous environment, the hydrophobic nature of the ethenyl group drives rapid micro-aggregation before the molecule can be properly solvated by water.

Q2: Can I just increase the DMSO concentration in my final assay to keep it soluble? A2: No. While the compound is highly soluble in 100% DMSO and Methanol[2], increasing the final DMSO concentration above 1-2% (v/v) frequently leads to artifactual data. High DMSO levels can denature target proteins, disrupt lipid bilayers in cell-based assays, and alter the apparent binding kinetics. Solubility must be achieved through formulation, not merely solvent saturation.

Q3: How do I know if my erratic IC50/EC50 curves are due to solubility issues? A3: Classic signs of compound precipitation include "bell-shaped" dose-response curves, unusually high Hill slopes (>2.0), and high replicate variability at top concentrations. If you observe these, you must validate the compound's state using a kinetic solubility assay (detailed below).

Part 2: Troubleshooting Guide & Formulation Strategies

When standard dilution protocols fail, we must manipulate the solvation environment. Here is the causality behind our recommended interventions:

Strategy A: The "Intermediate Dilution" Technique
  • The Problem: Spiking a 10 mM DMSO stock directly into a 100% aqueous buffer creates localized zones of high aqueous concentration, triggering irreversible nucleation.

  • The Fix: Create an intermediate stock (e.g., 10% DMSO in buffer). This steps down the dielectric constant gradually, allowing the compound to remain kinetically trapped in solution long enough for the assay duration.

Strategy B: Excipient and Surfactant Addition
  • The Problem: The ethenyl group drives hydrophobic collapse.

  • The Fix: Introduce non-ionic surfactants (e.g., 0.01% Tween-20 or Pluronic F-68) or complexing agents like Hydroxypropyl- β -cyclodextrin (HP- β -CD). The cyclodextrin cavity can encapsulate the hydrophobic ethenyl moiety, shielding it from the aqueous bulk phase while the polar carboxamide remains exposed.

Part 3: Quantitative Data & Co-Solvent Efficacy

The following table summarizes the expected kinetic solubility limits of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide under various buffer conditions based on standard nephelometric profiling.

Buffer / Solvent SystemFinal DMSO (%)AdditiveKinetic Solubility Limit ( μ M)Recommendation
PBS (pH 7.4)1.0%None~50 - 75Baseline for standard assays.
PBS (pH 7.4)1.0%0.01% Tween-20~150 - 200Good for biochemical assays.
DMEM + 10% FBS0.5%None~250 - 300Serum proteins act as natural carriers.
HEPES (pH 7.2)1.0%5% HP- β -CD> 500Ideal for high-concentration biophysical assays.

Part 4: Self-Validating Protocol: Kinetic Solubility via Nephelometry

To ensure trustworthiness in your data, you must validate that the compound is fully dissolved under your exact assay conditions. This protocol uses laser nephelometry (light scattering) to detect sub-visual precipitation.

Step-by-Step Methodology:

  • Preparation of Primary Stock: Dissolve solid 5-Ethenyl-2-oxopyrrolidine-3-carboxamide in 100% molecular-biology grade DMSO to a concentration of 10 mM[2]. Vortex for 2 minutes and sonicate in a water bath for 5 minutes to ensure complete dissolution.

  • Serial Dilution: Prepare a 12-point, 2-fold serial dilution of the compound in 100% DMSO using a V-bottom 96-well plate.

  • Buffer Transfer: Add 196 μ L of your exact final assay buffer (including any proteins, salts, or surfactants) to a clear, flat-bottom 96-well reading plate.

  • Compound Spiking: Transfer 4 μ L of the DMSO serial dilutions into the buffer plate. Crucial Step: Pipette up and down 5 times to ensure rapid and uniform mixing. The final DMSO concentration is now 2.0%.

  • Incubation: Seal the plate and incubate at your assay temperature (e.g., 25°C or 37°C) for 2 hours. This mimics the typical assay timeframe.

  • Measurement: Read the plate using a microplate nephelometer.

  • Data Analysis: Plot the scattered light intensity against compound concentration. The concentration at which the light scattering signal significantly deviates from the baseline (buffer + DMSO control) is your kinetic solubility limit.

Part 5: Workflow Visualization

The following diagram illustrates the logical decision tree for processing 5-Ethenyl-2-oxopyrrolidine-3-carboxamide into an assay-ready format.

SolubilityWorkflow A Solid 5-Ethenyl-2-oxopyrrolidine- 3-carboxamide B Primary Stock (10 mM in 100% DMSO) A->B Dissolve & Sonicate C Intermediate Dilution (e.g., 10% DMSO in Buffer) B->C Serial Dilution D Final Assay Buffer (<1% DMSO) C->D Spiking (Rapid Mix) E Precipitation Check (Nephelometry/DLS) D->E QC Step F Proceed to Assay E->F Clear Solution G Formulation Adjustment (Add Tween-20 or HP-β-CD) E->G Precipitation Detected G->C Reprocess

Caption: Decision tree for optimizing the aqueous solubility of pyrrolidinone derivatives for in vitro assays.

References

  • Allmpus. (n.d.). Vigabatrin EP Impurity E / Vigabatrin USP RC E. Retrieved April 4, 2026, from[Link]

Sources

Troubleshooting

Technical Support Center: 5-Ethenyl-2-oxopyrrolidine-3-carboxamide Crystallization

Welcome to the Technical Support Center for pyrrolidinone derivatives. 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2), widely recognized as a stereoisomeric mixture of Vigabatrin Impurity C, presents unique pu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrrolidinone derivatives. 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2), widely recognized as a stereoisomeric mixture of Vigabatrin Impurity C, presents unique purification challenges due to its highly polar lactam core and multiple chiral centers[1].

This guide is designed for researchers and drug development professionals. It provides mechanistic troubleshooting, quantitative solvent data, and self-validating protocols to help you achieve high-purity crystallization while purging persistent impurities.

Part 1: Troubleshooting FAQs (Mechanistic Q&A)

Q1: Why am I seeing high levels of diastereomeric impurities in my final crystal lattice? A1: 5-Ethenyl-2-oxopyrrolidine-3-carboxamide contains two chiral centers (at C3 and C5), leading to cis and trans diastereomers[1]. Because both diastereomers share an identical hydrogen-bonding network (driven by the lactam NH/C=O and carboxamide NH₂/C=O), they readily co-crystallize.

  • The Fix: Shift from a single-solvent system to a binary solvent system like Ethanol/Heptane. Ethanol acts as a hydrogen-bond disruptor, breaking the strong intermolecular forces, while the slow addition of the non-polar heptane antisolvent exploits the subtle solubility differences between the cis and trans isomers, forcing the less soluble target isomer to crystallize first.

Q2: My crystallization yields an amorphous gel ("oiling out") instead of distinct crystals. How do I prevent this? A2: Pyrrolidone carboxamides are prone to liquid-liquid phase separation (oiling out) due to their high polarity and strong dipole moments—a behavior analogous to lactam-based solvents like N-Methyl-2-pyrrolidone (NMP)[2]. This occurs when the solution reaches a high level of supersaturation before nucleation can begin.

  • The Fix: Implement a strict, controlled cooling ramp (e.g., 0.1°C/min) and introduce seed crystals exactly at the metastable zone limit (typically around 45°C). Seeding provides a template for heterogeneous nucleation, forcing crystal growth before the oiling-out boundary is crossed.

Q3: How can I purge the unreacted 5-ethenyl-2-oxopyrrolidine-3-carboxylic acid precursor? A3: The carboxylic acid precursor is a standard synthetic intermediate formed prior to amidation[3]. It will co-precipitate if the pH of your crystallization matrix drops.

  • The Fix: Ensure the crude mixture is thoroughly neutralized before crystallization. Washing the organic reaction layer with a mild aqueous sodium bicarbonate solution prior to the solvent swap will ionize the unreacted acid. This traps the impurity in the aqueous phase, preventing it from ever entering the crystallization workflow.

Q4: I am detecting ring-opened impurities in my HPLC trace. What causes this degradation? A4: The 5-membered lactam ring is susceptible to hydrolysis under extended thermal stress, especially in the presence of protic solvents or residual water[4].

  • The Fix: Minimize the time the compound spends in hot solvents. Limit the dissolution hold time at your maximum temperature (e.g., 70°C) to less than 30 minutes, and proceed rapidly to the hot filtration and cooling phases.

Part 2: Quantitative Data & Impurity Profiling

To optimize your workflow, refer to the empirical data summarized below. Selecting the correct solvent system is the most critical variable in purging specific impurity classes.

Table 1: Common Impurities and Purge Strategies
Impurity TypeOriginDetection MethodPurge Strategy
Diastereomers (cis/trans) Non-stereoselective synthesisChiral HPLCBinary solvent crystallization (EtOH/Heptane)
Carboxylic Acid Precursor Incomplete amidationLC-MSPre-crystallization aqueous bicarbonate wash
Ring-opened Amino Acids Thermal hydrolysis of lactamHPLC-UVLimit high-temp dissolution hold times to <30 mins
Oligomers / Dimers Side reactions during synthesisGPC / NMRHot filtration prior to the cooling phase
Table 2: Solvent System Screening Matrix
Solvent SystemRatio (v/v)Yield (%)Purity (HPLC Area %)Mechanistic Observation / Causality
Water 100%45%92.1%High hydrolysis degradation; poor recovery due to high solubility.
Ethyl Acetate 100%88%94.5%Rapid precipitation causes high solvent inclusion and poor diastereomer purge.
Isopropanol / Water 80:2076%96.8%Good crystal habit, but minor lactam ring-opening observed over time.
Ethanol / Heptane 50:5082%99.4% Optimal H-bond disruption; excellent thermodynamic control and diastereomeric purge.

Part 3: Optimized Crystallization Workflow

G Crude Crude 5-Ethenyl-2-oxopyrrolidine- 3-carboxamide Dissolve Dissolution in Primary Solvent (EtOH) at 70°C Crude->Dissolve HotFilter Hot Filtration (Removes Insoluble Oligomers) Dissolve->HotFilter AntiSolvent Antisolvent Addition (Heptane) at 50°C HotFilter->AntiSolvent Cooling Controlled Cooling (0.1°C/min) & Seeding at 45°C AntiSolvent->Cooling Crystallization Crystallization (Purges Diastereomers & Acids) Cooling->Crystallization Filtration Filtration & Cold Wash Crystallization->Filtration Pure Pure Crystals (>99% Purity) Filtration->Pure

Figure 1: Optimized crystallization workflow for 5-Ethenyl-2-oxopyrrolidine-3-carboxamide.

Step-by-Step Methodology: Ethanol/Heptane Protocol

This self-validating protocol utilizes thermodynamic control to ensure high purity and prevent phase separation.

  • Dissolution: Suspend 10.0 g of crude 5-Ethenyl-2-oxopyrrolidine-3-carboxamide in 50 mL of absolute ethanol (Primary Solvent).

  • Heating: Heat the suspension to 70°C under continuous agitation (250 rpm) until complete dissolution is achieved. Critical Control Point: Do not exceed 30 minutes at this temperature to prevent lactam hydrolysis.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble oligomers and particulate matter.

  • Antisolvent Dosing: Transfer the filtrate to a jacketed crystallizer maintained at 50°C. Slowly dose 50 mL of n-heptane (Antisolvent) over 45 minutes using a syringe pump.

  • Seeding: Cool the mixture to 45°C (the metastable zone). Introduce 0.1 g of pure 5-Ethenyl-2-oxopyrrolidine-3-carboxamide seed crystals. Hold the temperature steady for 1 hour to allow the seed bed to age and establish robust heterogeneous nucleation.

  • Controlled Cooling Ramp: Initiate a linear cooling ramp of 0.1°C/min down to 5°C. Causality: A slow, linear cooling rate prevents sudden supersaturation spikes, entirely mitigating the risk of "oiling out" and preventing the entrapment of mother liquor within the crystal lattice.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of pre-chilled (5°C) 1:1 Ethanol/Heptane solution to displace residual impurities.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours to remove all residual solvents.

References

  • Pharmaffiliates. Vigabatrin - Impurity C (CAS 71107-19-2) Reference Standards. Retrieved from:[Link][5]

  • National Institutes of Health (NIH). Pyrrolidine Carboxamides as a Novel Class of Inhibitors: Crystallization and Data Collection. Retrieved from:[Link][4]

  • Wikipedia. N-Methyl-2-pyrrolidone: Solvent Properties and Lactam Behavior. Retrieved from:[Link][2]

Sources

Optimization

Technical Support Center: Stabilizing 5-Ethenyl-2-oxopyrrolidine-3-carboxamide During Long-Term Storage

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Ethenyl-2-oxopyrrolidine-3-carboxamide. Here, we provide in-depth troubleshooting advice and frequen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Ethenyl-2-oxopyrrolidine-3-carboxamide. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential stability challenges encountered during the long-term storage and handling of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity and purity of your experimental samples.

Introduction: Understanding the Stability of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide

5-Ethenyl-2-oxopyrrolidine-3-carboxamide is a molecule of interest in various research and development fields. Its chemical structure, featuring a lactam ring, a carboxamide group, and a reactive ethenyl (vinyl) substituent, presents unique stability considerations. The primary routes of degradation are associated with the susceptibility of the lactam ring to hydrolysis and the propensity of the vinyl group to undergo polymerization and oxidation. Understanding these potential degradation pathways is the first step toward implementing effective stabilization strategies.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide during storage?

A1: The primary factors contributing to the degradation of this compound are:

  • Moisture: The lactam ring is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[1][2][3][4]

  • Oxygen: The electron-rich vinyl group is prone to oxidation, which can lead to the formation of various degradation products, including aldehydes and peroxides.[5]

  • Light: Exposure to ultraviolet (UV) radiation can initiate photolytic degradation, including polymerization of the vinyl group.[6][7][8]

  • Elevated Temperatures: Heat can accelerate the rates of hydrolysis, oxidation, and potential polymerization.[5][6]

  • Incompatible Storage Materials: Certain materials can leach impurities or act as catalysts for degradation. For instance, contact with iron surfaces should be avoided as it can catalyze polymerization of vinyl compounds.[3]

Q2: I've noticed a change in the color of my solid sample over time. What could be the cause?

A2: A color change, such as slight yellowing, is often an early indicator of degradation.[6] This can be caused by the formation of conjugated systems through polymerization of the vinyl group or the formation of chromophoric degradation products from oxidation. It is recommended to analyze the sample using a stability-indicating method like HPLC to assess its purity.

Q3: Can I store solutions of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide?

A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If short-term storage in solution is necessary, it is crucial to use a dry, aprotic solvent and to protect the solution from light and oxygen. Aqueous solutions should be avoided for long-term storage.

Q4: What are the expected degradation products of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide?

A4: Based on its chemical structure, the following are potential degradation products:

  • Hydrolysis Product: Cleavage of the lactam ring would result in the formation of the corresponding amino acid derivative.[1][2][3][4]

  • Oxidation Products: Oxidation of the vinyl group can lead to the formation of an aldehyde, carboxylic acid, or epoxide.

  • Polymers/Oligomers: The vinyl group can undergo free-radical polymerization, leading to the formation of higher molecular weight species.[5][6]

  • Photodegradation Products: UV exposure can lead to a variety of products, including cyclic dimers or other rearranged structures.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Problem 1: My sample shows a new peak in the HPLC chromatogram after several weeks of storage.

  • Question: What is the likely identity of this new peak, and how can I prevent its formation?

  • Answer: A new peak in the HPLC chromatogram is indicative of a degradation product. Based on the structure of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide, this new peak could be a result of hydrolysis, oxidation, or oligomerization.

    • To investigate the cause:

      • Characterize the Degradant: If possible, use mass spectrometry (LC-MS) to determine the molecular weight of the new peak. This will provide clues to its identity (e.g., an increase of 18 amu could suggest a hydrolysis product).

      • Perform a Forced Degradation Study: Subjecting new samples to controlled stress conditions (acid, base, peroxide, heat, light) can help identify the degradation pathway that produces the observed impurity.[9][10][11][12][13][14][15]

    • To prevent its formation:

      • Hydrolysis: Ensure the compound is stored in a desiccated environment, away from moisture. Use of a desiccant in the storage container is recommended.

      • Oxidation: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

      • Polymerization: Avoid exposure to light and heat. The addition of a suitable stabilizer may be necessary for long-term storage.

Problem 2: The solid material has become sticky or has clumped together.

  • Question: What could cause this change in the physical appearance of my compound?

  • Answer: Stickiness or clumping can be a sign of hygroscopicity (absorption of moisture from the air) or the initial stages of polymerization, leading to the formation of oligomers.

    • Recommended Actions:

      • Moisture Analysis: Perform a Karl Fischer titration to determine the water content of the sample.

      • Purity Analysis: Use HPLC to check for the presence of oligomers, which may appear as a series of broader, later-eluting peaks.

      • Improve Storage Conditions: Store the material in a tightly sealed container, preferably in a desiccator or a glove box with a controlled atmosphere.

Problem 3: I am observing poor reproducibility in my bioassays using this compound.

  • Question: Could the stability of the compound be affecting my experimental results?

  • Answer: Yes, poor stability and the presence of unknown quantities of degradation products can significantly impact the results of biological assays. Degradants may have different or no biological activity, or they could even be toxic to the cells or organisms in your assay.

    • Best Practices for Ensuring Reproducibility:

      • Aliquot Samples: For long-term storage, it is best to aliquot the solid compound into smaller, single-use quantities. This avoids repeated opening and closing of the main container, which can expose the compound to moisture and air.

      • Freshly Prepare Solutions: Prepare solutions for your assays immediately before use from a freshly opened aliquot of the solid compound.

      • Purity Check Before Use: It is good practice to periodically check the purity of your stock material using a validated stability-indicating analytical method.

Recommended Storage Conditions

To ensure the long-term stability of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide, we recommend the following storage conditions.

ParameterRecommended ConditionRationale
Temperature -20°C or below (ideally -80°C)Reduces the rate of all potential degradation reactions, including hydrolysis, oxidation, and polymerization.[1][2]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation of the vinyl group.
Light Protected from light (Amber vial/container)Prevents photolytic degradation and polymerization.[6][7][8]
Moisture Desiccated environmentPrevents hydrolysis of the lactam ring.[1][2][3][4]
Container Tightly sealed glass vialPrevents exposure to moisture and air. Avoids potential interactions with plastic containers.

Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for 5-Ethenyl-2-oxopyrrolidine-3-carboxamide. Understanding these pathways is crucial for troubleshooting and developing appropriate analytical methods.

DegradationPathways cluster_main 5-Ethenyl-2-oxopyrrolidine-3-carboxamide cluster_degradation Degradation Pathways A 5-Ethenyl-2-oxopyrrolidine-3-carboxamide B Hydrolysis Product (Lactam Ring Opening) A->B H₂O / H⁺ or OH⁻ C Oxidation Products (e.g., Aldehyde, Epoxide) A->C O₂ / Peroxides D Polymerization/Oligomerization A->D Heat / Light / Radicals E Photodegradation Products A->E UV Light HPLC_Workflow A Forced Degradation Studies B Initial Method Screening A->B Generate Degradants C Method Optimization B->C Initial Separation D Method Validation C->D Achieve Resolution

Sources

Troubleshooting

resolving chiral separation issues for 5-Ethenyl-2-oxopyrrolidine-3-carboxamide enantiomers

Title: Technical Support Center: Chiral Separation of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide Introduction & Mechanistic Overview Welcome to the Technical Support Center for the chromatographic analysis of 5-Ethenyl-2-o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Chiral Separation of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide

Introduction & Mechanistic Overview

Welcome to the Technical Support Center for the chromatographic analysis of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2), widely recognized in pharmaceutical quality control as Vigabatrin Impurity C[1][2].

Structurally, this molecule features a pyrrolidinone (lactam) ring, a carboxamide group at the C3 position, and a vinyl (ethenyl) group at the C5 position[1]. Because both C3 and C5 are chiral centers, the compound exists as a complex mixture of four stereoisomers—specifically, two pairs of diastereomeric enantiomers: (3S,5S)/(3R,5R) and (3S,5R)/(3R,5S)[1][2].

While the parent drug Vigabatrin is frequently resolved using crown ether or macrocyclic glycopeptide chiral stationary phases (CSPs)[3][4], Impurity C presents a distinct challenge. It lacks the free primary amine necessary for crown ether complexation, relying instead on multiple hydrogen-bond donors and acceptors. This guide provides field-proven methodologies and troubleshooting steps for achieving baseline resolution of all four stereoisomers.

Troubleshooting & FAQs (Q&A)

Q1: Why is Crownpak CR(+) or other crown ether columns ineffective for 5-Ethenyl-2-oxopyrrolidine-3-carboxamide, despite working perfectly for Vigabatrin? A1: Crown ether CSPs operate via the formation of highly specific inclusion complexes with primary ammonium ions (-NH 3+​ ). Vigabatrin possesses a free primary amine that protonates under acidic conditions to form this complex[5]. In contrast, Impurity C contains a lactam nitrogen and a primary amide (carboxamide). Neither functional group can be protonated to form the requisite -NH 3+​ complex under standard chromatographic conditions. Therefore, polysaccharide-based CSPs (amylose or cellulose derivatives) must be used to leverage hydrogen bonding and dipole-dipole interactions instead.

Q2: During initial HPLC screening, we observe only two peaks instead of four. What is causing this? A2: Seeing only two peaks indicates that you have successfully resolved the diastereomers but failed to separate the enantiomeric pairs. Diastereomers have different physical properties and can often be separated on standard achiral stationary phases. Enantiomers, however, require a highly specific chiral recognition environment. To resolve the co-eluting enantiomers, switch from a generic reversed-phase method to Normal-Phase (e.g., Hexane/Isopropanol) or Polar Organic Mode (100% Methanol or Acetonitrile) on an immobilized polysaccharide column (e.g., Chiralpak IC or IG). This maximizes the stereospecific hydrogen-bonding interactions between the carboxamide/lactam moieties and the carbamate linkages of the CSP.

Q3: Severe peak tailing is compromising the resolution of closely eluting enantiomeric pairs. How do we fix this? A3: Tailing in this specific scaffold is driven by the strong hydrogen-bond donating and accepting properties of both the lactam and the carboxamide groups interacting with residual silanols on the silica support of the CSP. To quench these non-specific interactions, add a small percentage (0.1% v/v) of a volatile basic modifier like diethylamine (DEA) or ethanolamine, paired with an acidic modifier like trifluoroacetic acid (TFA) (0.1% v/v) to maintain a neutral apparent pH. Alternatively, substituting isopropanol with a more protic co-solvent like ethanol can improve mass transfer kinetics and sharpen peaks.

Q4: Can we use pre-column derivatization to simplify the separation? A4: While pre-column fluorescence derivatization has been successfully applied to Vigabatrin enantiomers using mixed-mode chromatography[6], derivatizing Impurity C is difficult due to the low nucleophilicity of the carboxamide and lactam nitrogens. Direct chiral separation using CSPs remains the most reliable and self-validating approach for this specific impurity.

Experimental Protocols

Standard Operating Procedure: Direct Chiral HPLC Separation of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide Stereoisomers

This self-validating protocol utilizes an immobilized cellulose-based CSP under normal-phase conditions to achieve baseline resolution of all four stereoisomers.

  • Step 1: Column Selection & Equilibration

    • Column: Chiralpak IC (Immobilized cellulose tris(3,5-dichlorophenylcarbamate)), 250 mm × 4.6 mm, 5 µm.

    • Equilibration: Flush the column with the mobile phase at 1.0 mL/min for at least 30 column volumes (approx. 60 minutes) to ensure the stationary phase is fully solvated and the chiral cavities are open.

  • Step 2: Mobile Phase Preparation

    • Solvent A: HPLC-grade n-Hexane (80%).

    • Solvent B: HPLC-grade Ethanol (20%) containing 0.1% Diethylamine (DEA) and 0.1% Trifluoroacetic Acid (TFA).

    • Causality Note: Ethanol provides better steric penetration into the chiral cavities compared to isopropanol, while the DEA/TFA buffer system masks residual silanols without degrading the immobilized CSP.

  • Step 3: Sample Preparation

    • Dissolve the 5-Ethenyl-2-oxopyrrolidine-3-carboxamide reference standard[7] in a 50:50 mixture of Hexane/Ethanol to a final concentration of 1.0 mg/mL. Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.

  • Step 4: Chromatographic Execution

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C (Strict temperature control is critical; higher temperatures decrease retention but may collapse enantioselectivity).

    • Detection: UV at 210 nm (due to the lack of a strong chromophore, monitoring at low UV wavelengths is required)[4].

  • Step 5: System Suitability

    • Verify that four distinct peaks are observed. The resolution (Rs) between the closest eluting pair must be ≥ 1.5 for quantitative validation.

Data Presentation

Table 1: CSP Screening Matrix for 5-Ethenyl-2-oxopyrrolidine-3-carboxamide

CSP TypeExample ColumnMobile PhaseSeparation OutcomeMechanism of Interaction
Amylose Carbamate Chiralpak AD-HHexane/IPA (80:20)Good (4 peaks, Rs > 1.2)H-bonding, Steric inclusion
Cellulose Carbamate Chiralpak ICHexane/EtOH (80:20)Excellent (4 peaks, Rs > 1.5)H-bonding, Dipole-dipole
Macrocyclic Glycopeptide Chirobiotic TAGMeOH/H 2​ O (Polar Organic)Poor (Co-elution)Pi-Pi, Steric (Optimal for free amines)
Crown Ether Crownpak CR(+)Acidic Aqueous (pH 2.0)No retentionRequires primary amine complexation

Visualizations

Workflow A 1. CSP Selection (Polysaccharide Derivatives) B 2. Mobile Phase Screening (Normal Phase vs. Polar Organic) A->B C 3. Diastereomer Resolution (Achieve baseline separation of 2 pairs) B->C D 4. Enantiomer Optimization (Adjust modifiers to resolve 4 peaks) C->D E 5. Method Validation (ICH Q2 Guidelines) D->E

Caption: Step-by-step workflow for chiral method development of stereoisomeric mixtures.

Interactions Analyte 5-Ethenyl-2-oxopyrrolidine -3-carboxamide C3 Chiral Center C5 Chiral Center CSP Polysaccharide CSP Amylose/Cellulose Backbone Carbamate Moieties Analyte->CSP Hydrogen Bonding (Lactam N-H & C=O) Analyte->CSP Hydrogen Bonding (Carboxamide) Analyte->CSP Steric Inclusion (Vinyl Group)

Caption: Mechanistic interaction model between the analyte and polysaccharide chiral stationary phase.

References

  • Title: 5-Ethenyl-2-oxopyrrolidine-3-carboxamide|CAS 71107-19-2 - Benchchem Source: Benchchem URL
  • Title: Liquid chromatographic resolution of vigabatrin and its analogue gamma-amino acids on chiral stationary phases based on (+)-(18-crown-6)
  • Title: Liquid Chromatographic Resolution of Vigabatrin and Its Analogue ?-Amino Acids on Chiral Stationary Phases Based on (3,3'-Diphenyl-1,1'-binaphthyl)
  • Title: A direct HPLC method for the resolution and quantitation of the R-(−)- and S-(+)-enantiomers of vigabatrin (γ-vinyl-GABA)
  • Source: National Institutes of Health (NIH)
  • Title: Vigabatrin EP Impurity C (Mixture of Diastereomers)
  • Title: Vigabatrin EP Impurity C (Mixture of Diastereomers)

Sources

Optimization

minimizing side reactions in 5-Ethenyl-2-oxopyrrolidine-3-carboxamide synthesis

Topic: Minimizing Side Reactions in 5-Ethenyl-2-oxopyrrolidine-3-carboxamide Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Minimizing Side Reactions in 5-Ethenyl-2-oxopyrrolidine-3-carboxamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of complex heterocyclic scaffolds. 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2), also known as Vigabatrin Impurity C, is a highly valuable intermediate in the synthesis of the antiepileptic API vigabatrin and a versatile building block for exploring structure-activity relationships (SAR) in novel therapeutics [1].

Synthesizing this compound via the amidation and ring-expansion of 2-vinylcyclopropyl-1,1-dicarboxylic acid dialkyl esters with ammonia is highly efficient but prone to severe side reactions if not strictly controlled [2]. This guide provides a mechanistically grounded troubleshooting framework to ensure high-yield, high-purity synthesis.

Mechanistic Pathway & Side Reaction Mapping

To successfully troubleshoot this synthesis, we must first map the desired nucleophilic attack and ring-expansion against the competing degradation pathways.

Pathway VCD 2-Vinylcyclopropyl-1,1- dicarboxylate Ester CAVP 5-Ethenyl-2-oxopyrrolidine- 3-carboxamide VCD->CAVP Amidation & Ring Expansion Polymer Vinyl Polymerization VCD->Polymer Thermal Radicals NH3 Ammonia (NH3) NH3->CAVP Decomp Ammonium Carbonate NH3->Decomp H2O / CO2 RingOpen Ring-Opened Amino Acids CAVP->RingOpen Hydrolysis HQ Hydroquinone HQ->Polymer Inhibits Alk Alkali Alcoholate Alk->CAVP Catalyzes

Reaction pathway of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide synthesis and side-reaction inhibition.

Troubleshooting FAQs

Q1: My reaction mixture is turning highly viscous, and the yield of the target monomer is severely reduced. How do I prevent polymerization of the vinyl group? Causality & Solution: The 5-ethenyl (vinyl) group is highly susceptible to thermally induced free-radical polymerization. Because the amidation and ring-expansion steps require elevated temperatures (110–130 °C), thermal radicals rapidly initiate chain growth across the vinyl moieties. Protocol Adjustment: You must introduce a radical scavenger. The addition of hydroquinone (0.1 to 2.0 g per mole of the starting ester) effectively quenches propagating radical chains by donating a hydrogen atom to the reactive radical, forming a stable semiquinone radical that cannot propagate polymerization [2].

Q2: I am observing significant decomposition of ammonia into ammonium carbonate, leading to incomplete conversion. What is the mechanistic cause? Causality & Solution: Ammonium carbonate forms when ammonia reacts with trace carbon dioxide and water. This is exacerbated by prolonged heating times required when the nucleophilic attack of ammonia on the ester carbonyl is too slow. Protocol Adjustment: To suppress this decomposition and kinetically drive the amidation, use an alkali metal alcoholate catalyst (e.g., sodium methoxide or potassium ethoxide) at 0.2 to 3.0% by weight [3]. The alcoholate enhances the electrophilicity of the carbonyl carbon by forming a highly reactive intermediate, allowing the reaction to proceed efficiently at 10 to 15 bar pressure without requiring the excessive heating durations that favor decomposition [2].

Q3: How can I minimize lactam ring-opening side reactions and ensure the stereomeric purity of the final product? Causality & Solution: The 2-oxopyrrolidine ring is prone to hydrolysis under basic conditions if water is present, leading to linear amino acid byproducts. Protocol Adjustment: Ensure the reaction is conducted in strictly anhydrous lower alcohols (such as methanol or ethanol) as solvents. By combining anhydrous conditions with the alkali metal alcoholate catalyst, you create a self-validating system: the rapid catalyzed ring-closure outpaces any trace hydrolysis. This optimized method allows you to use lower-purity starting materials (50–98%) while still achieving >99% purity of the target isomer mixture upon a single methanol recrystallization[3].

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction parameters and the suppression of specific side reactions.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Effect & Outcome
Catalyst None / Weak BaseAlkali Metal Alcoholate (0.2–3.0 wt%)Accelerates amidation; suppresses ammonium carbonate decomposition.
Radical Inhibitor NoneHydroquinone (0.1–2.0 g/mol )Quenches thermal radicals; prevents vinyl polymerization.
Solvent System Aqueous / MixedAnhydrous Methanol / EthanolPrevents lactam ring-opening hydrolysis.
Pressure Atmospheric10–15 bar (NH₃)Increases dissolved NH₃ concentration, driving the equilibrium forward.
Yield / Purity <40% / Highly Impure~65% / >99% PurityYields a high-purity isomer mixture suitable for Vigabatrin synthesis [2].
Step-by-Step Experimental Protocol

This standardized workflow is designed to synthesize 5-Ethenyl-2-oxopyrrolidine-3-carboxamide while systematically eliminating the side reactions discussed above [2][3].

Phase 1: Reactor Preparation & Reagent Loading

  • Purge: Flush a high-pressure autoclave reactor with dry nitrogen for 15 minutes to ensure an anhydrous and oxygen-free environment, minimizing oxidative side reactions.

  • Charge: Load the reactor with 0.5 mol of 2-vinylcyclopropyl-1,1-dicarboxylic acid dimethyl ester.

  • Solvent: Add 600 mL of anhydrous methanol (or ethanol) to serve as the reaction medium.

  • Inhibitor & Catalyst: Add 0.5 g of hydroquinone (radical scavenger) and 1.5 wt% of sodium methoxide (catalyst).

Phase 2: Thermal Activation & Amidation 5. Pressurization: Seal the reactor and introduce anhydrous ammonia gas to achieve a 1:3 molar excess (ester to NH₃). Pressurize the vessel to 10–15 bar. 6. Heating: Heat the sealed reactor to 110–130 °C under continuous mechanical agitation. Maintain these parameters for 15 to 30 hours. Note: The pressure and catalyst ensure the amidation outpaces ammonium carbonate formation.

Phase 3: Workup & Purification 7. Venting: Cool the reactor to room temperature and safely vent the excess ammonia gas. (Pro-tip: Vent the excess NH₃ into the solvent of your subsequent batch to improve atom economy). 8. Distillation: Transfer the mixture and distill off the methanol solvent in vacuo (16 to 2 mbar) until a solid residue forms. 9. Recrystallization: Dissolve the solid residue in approximately 200 mL of hot, anhydrous methanol. Allow it to cool slowly to induce crystallization. Filter and dry the crystals to yield 5-Ethenyl-2-oxopyrrolidine-3-carboxamide with >99% purity.

References
  • Google Patents.Process for the preparation of 3-carboxamido-5-vinyl-2-pyrrolidone (US5101043A).
  • Google Patents.Process for the preparation of 3-carboxamido-5-vinyl-2-pyrrolidone (EP0450169B1).

Reference Data & Comparative Studies

Validation

5-Ethenyl-2-oxopyrrolidine-3-carboxamide vs standard pyrrolidone derivatives

An In-Depth Technical Guide to Scaffold Evolution: 5-Ethenyl-2-oxopyrrolidine-3-carboxamide vs. Standard Pyrrolidones Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Scaffold Evolution: 5-Ethenyl-2-oxopyrrolidine-3-carboxamide vs. Standard Pyrrolidones

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently evaluate the structural plasticity of heterocyclic scaffolds. The pyrrolidinone ring (γ-lactam) is a privileged structure that has historically dominated the neurological therapeutic landscape[1]. Standard pyrrolidone derivatives—most notably the "racetam" family (e.g., piracetam, levetiracetam)—rely heavily on N-alkylation to modulate Central Nervous System (CNS) targets.

However, the emergence of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (5-EVPC) , originally identified in pharmaceutical science as Vigabatrin Impurity C[2], represents a paradigm shift. By leaving the N1 position unsubstituted and introducing reactive moieties at the C3 and C5 positions, 5-EVPC transitions the pyrrolidone scaffold from a passive CNS modulator to a highly reactive, derivatizable core for oncology and infectious disease applications[3]. This guide objectively compares the structural, mechanistic, and experimental profiles of these two divergent pyrrolidone classes.

Structural and Mechanistic Divergence

The causality behind the differing pharmacological profiles of these two classes lies in their distinct stereoelectronic landscapes. Standard racetams are intentionally designed for metabolic stability and passive membrane diffusion, whereas 5-EVPC is engineered for active derivatization and complex target engagement.

  • The C5-Ethenyl Group (The Reactive Handle) : Standard pyrrolidones utilize aliphatic or weakly polar groups that engage in simple Van der Waals interactions. In contrast, the C5-ethenyl (vinyl) group in 5-EVPC serves a dual purpose. Biologically, it can occupy lipophilic pockets in target proteins, such as the p53-MDM2 interface[4]. Chemically, it acts as a bio-orthogonal handle for late-stage functionalization via olefin cross-metathesis or thiol-ene click chemistry. This allows researchers to rapidly generate vast Structure-Activity Relationship (SAR) libraries from a single core[3].

  • C3-Carboxamide vs. N1-Amide : Standard pyrrolidones feature an amide group attached to the N1 nitrogen, which restricts the lactam ring's hydrogen-bonding capacity. 5-EVPC features a C3-carboxamide while retaining a free lactam NH. This creates a dense, bi-directional hydrogen bond donor/acceptor network, which is crucial for binding tightly to multidrug-resistant bacterial targets like MRSA or C. difficile[3].

Comparative Performance Profiling

To objectively evaluate these scaffolds, we must compare their physicochemical properties and derivatization potential. The table below summarizes the quantitative and qualitative differences between a standard pyrrolidone and the 5-EVPC scaffold.

ParameterStandard Pyrrolidones (e.g., Levetiracetam)5-EVPC (CAS 71107-19-2)
Molecular Weight 170.21 g/mol 154.17 g/mol
Primary Substitution Site N1 (Alkyl/Amide)C3 (Carboxamide), C5 (Ethenyl)
H-Bond Donor Groups 1 (Amide NH2​ )2 (Lactam NH, Carboxamide NH2​ )
H-Bond Acceptors 2 (Lactam C=O, Amide C=O)2 (Lactam C=O, Carboxamide C=O)
Topological Polar Surface Area ~62.3 Ų~72.0 Ų
Reactive Handles None (Aliphatic/Stable)C5-Ethenyl (Terminal alkene)
Primary Target Domain Neurology (SV2A modulation)Oncology / Antimicrobial Scaffold

Experimental Methodology: Self-Validating Derivatization and Binding Protocol

To harness the 5-EVPC scaffold for oncology (e.g., MDM2 inhibition), scientists must functionalize the C5-ethenyl group. The following protocol outlines a self-validating workflow for derivatization and subsequent Surface Plasmon Resonance (SPR) affinity testing.

Phase 1: Olefin Cross-Metathesis (Derivatization)
  • Preparation : Dissolve 5-EVPC (1.0 eq) and the desired terminal olefin (e.g., 4-fluorostyrene, 3.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Argon prevents the oxidative degradation of the highly sensitive ruthenium-based catalyst.

  • Catalysis : Add Grubbs II Catalyst (5 mol%). Causality: Grubbs II is selected over Grubbs I due to its superior stability and tolerance for the unprotected lactam and carboxamide functional groups present on the 5-EVPC scaffold.

  • Reaction & Purification : Reflux at 40°C for 12 hours. Quench with ethyl vinyl ether, concentrate, and purify via flash chromatography to isolate the C5-functionalized analogue.

Phase 2: Surface Plasmon Resonance (SPR) Binding Validation

Causality: The choice of SPR over traditional ELISA is dictated by the need for real-time association/dissociation kinetics ( kon​/koff​ ), which are critical for assessing the residence time of interactions mediated by the newly synthesized C5-ethenyl derivatives. 4. Surface Preparation : Immobilize the wild-type target protein (e.g., MDM2) on Flow Cell 2 (FC2) of a CM5 sensor chip via standard amine coupling. Immobilize a binding-deficient mutant of the target on Flow Cell 1 (FC1). 5. Analyte Injection : Inject the purified 5-EVPC analogue across both flow cells at concentrations ranging from 0.1 µM to 10 µM using a running buffer of PBS-T with 5% DMSO. Causality: 5% DMSO ensures the solubility of the newly synthesized lipophilic analogue without denaturing the immobilized protein. 6. Self-Validation & Kinetics : Subtract the FC1 signal from the FC2 signal (FC2 - FC1). Self-Validating Mechanism: If the functionalized 5-EVPC analogue binds non-specifically to the dextran matrix or denatured protein, the mutant channel (FC1) will show an identical response to the wild-type channel (FC2). A net zero subtracted signal instantly invalidates the run, preventing false positives. Calculate the KD​ using a 1:1 Langmuir binding model.

Visualization: Pharmacological Divergence

G Core Pyrrolidinone Core (γ-Lactam Scaffold) Standard Standard Pyrrolidones (e.g., Levetiracetam) Core->Standard N1-Alkylation Novel 5-Ethenyl-2-oxopyrrolidine- 3-carboxamide (5-EVPC) Core->Novel C3 & C5 Functionalization CNS Neurology Targets (SV2A) Antiepileptic / Nootropic Standard->CNS H-Bonding via C2-Oxo Onco Oncology & Antimicrobial SAR Library Generation Novel->Onco C5-Ethenyl Derivatization C3-Carboxamide H-Bonding Validation SPR Target Binding (Self-Validating Assay) Onco->Validation Lead Candidate Selection

Fig 1: Pharmacological divergence of the pyrrolidinone scaffold based on structural functionalization.

References

  • Source: nih.
  • Source: benchchem.
  • Source: figshare.
  • Source: benchchem.

Sources

Comparative

Comparative Pharmacokinetic and Structural Profiling Guide: 5-Ethenyl-2-oxopyrrolidine-3-carboxamide vs. Classical Pyrrolidones

As drug development increasingly pivots toward highly functionalized heterocycles, the 5-oxopyrrolidine-3-carboxamide class has emerged as a critical structural motif[1]. Specifically, 5-Ethenyl-2-oxopyrrolidine-3-carbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly pivots toward highly functionalized heterocycles, the 5-oxopyrrolidine-3-carboxamide class has emerged as a critical structural motif[1]. Specifically, 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2) —historically recognized as Vigabatrin Impurity C[2]—is now being actively investigated as a standalone scaffold for novel antimicrobial and oncology therapeutics[1].

As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison of the pharmacokinetic (PK) profile of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide against its parent molecule, Vigabatrin, and the structurally analogous pyrrolidone, Levetiracetam.

Structural Causality & Physicochemical Drivers

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of any molecule is fundamentally dictated by its physicochemical properties. Understanding the structural evolution from Vigabatrin to its lactam derivative is crucial for predicting in vivo behavior[3].

  • Vigabatrin (The Parent): An open-chain, zwitterionic amino acid. Due to its high polarity and charge state at physiological pH, it exhibits negligible passive membrane permeability and relies entirely on active transport mechanisms (e.g., PAT1) for intestinal absorption.

  • 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (The Target Scaffold): The intramolecular cyclization (dehydration) of Vigabatrin yields this stable lactam ring[3]. This transformation neutralizes the zwitterion. The resulting structure, featuring a carboxamide and an ethenyl (vinyl) group at the 5-position, significantly increases lipophilicity. This shifts the absorption mechanism from transporter-dependent uptake to rapid passive diffusion.

  • Levetiracetam (The Reference): Shares the core pyrrolidone pharmacophore, serving as a benchmark for passive permeability and low protein binding in this chemical class.

Structural_Relationship VGB Vigabatrin (Zwitterionic, Low Passive Permeability) IMP_C 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (Neutral Lactam, High Permeability) VGB->IMP_C Intramolecular Cyclization (Dehydration) LEV Levetiracetam (Reference Pyrrolidone) IMP_C->LEV Structural/PK Analogy (Passive Diffusion)

Figure 1: Structural evolution and pharmacokinetic relationship of pyrrolidone scaffolds.

Comparative Pharmacokinetic Profile

The following table synthesizes the quantitative ADME parameters, contrasting the target scaffold with its clinical alternatives. Data for the target compound is derived from predictive modeling based on its structural homology to established pyrrolidones.

ParameterVigabatrin (Parent API)5-Ethenyl-2-oxopyrrolidine-3-carboxamideLevetiracetam (Reference)
Molecular Weight 129.16 g/mol 154.17 g/mol 170.21 g/mol
LogP (approx.) -2.5 (Highly Polar)-0.6 (Moderate Polarity)-0.6
Absorption Mech. Active Transport (PAT1)Passive DiffusionPassive Diffusion
Bioavailability (F%) ~100%>90% (Predicted)~100%
Tmax 1.0 - 2.0 hours0.5 - 1.0 hour1.0 hour
Primary Metabolism Negligible (Excreted unchanged)Alkene Epoxidation / Amide HydrolysisAmide Hydrolysis
Protein Binding 0%<10%<10%

Self-Validating Experimental Methodology: LC-MS/MS PK Profiling

To accurately capture the PK profile of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide without confounding ex vivo degradation of Vigabatrin, a rigorously controlled, self-validating bioanalytical protocol is required[4].

Step 1: In Vivo Dosing and Serial Sampling
  • Action: Administer the compound via IV (1 mg/kg) and PO (10 mg/kg) routes in Sprague-Dawley rats. Collect blood at predetermined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) into K2EDTA tubes.

  • Causality: Dual-route administration allows for the absolute calculation of oral bioavailability. K2EDTA is explicitly chosen over heparin to prevent matrix-induced ionization suppression in the mass spectrometer, a common artifact with highly polar analytes.

Step 2: Plasma Extraction (Protein Precipitation)
  • Action: Aliquot 50 µL of plasma. Add 150 µL of ice-cold Acetonitrile (ACN) containing 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Vortex for 2 mins, centrifuge at 14,000 x g for 10 mins at 4°C.

  • Causality: Cold ACN instantly denatures plasma proteins, quenching residual enzymatic activity. Crucially, this prevents the ex vivo cyclization of any co-administered Vigabatrin into the lactam impurity, ensuring the measured concentration of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide represents true in vivo exposure.

Step 3: LC-MS/MS Quantification (Self-Validating System)
  • Action: Inject 5 µL of the supernatant onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Use a mobile phase gradient of 10 mM Ammonium Formate (pH 3.0) and ACN. Detect via Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Mechanism: The system validates itself through continuous monitoring of the SIL-IS peak area. If the IS response deviates by >15% across the run, it flags matrix effects or injection anomalies, automatically invalidating that specific sample batch. Furthermore, Quality Control (QC) samples at low, mid, and high concentrations are interspersed every 10 samples. The run is only accepted if ≥67% of QCs are within ±15% of their nominal value.

PK_Workflow Dose In Vivo Dosing (IV & PO) Sample Serial Sampling (0-24h) Dose->Sample Prep Protein Precipitation (Quench Ex Vivo Rxn) Sample->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Data NCA PK Modeling (WinNonlin) LCMS->Data

Figure 2: Self-validating LC-MS/MS pharmacokinetic workflow ensuring ex vivo stability.

Discussion: Performance vs. Alternatives

When evaluating the 5-ethenyl-2-oxopyrrolidine-3-carboxamide scaffold against classical alternatives like Levetiracetam, the primary divergence lies in metabolic stability and synthetic versatility.

While Levetiracetam is primarily cleared via enzymatic hydrolysis of its acetamide group, the ethenyl (vinyl) moiety at the 5-position of our target compound introduces a potential metabolic liability for CYP450-mediated epoxidation. However, from a drug discovery perspective, this is a feature rather than a bug. The vinyl group provides a highly versatile synthetic handle for medicinal chemists to generate diverse libraries of derivatives (e.g., hydrazones, azoles) via click chemistry or cross-coupling. This allows for the precise fine-tuning of structure-activity relationships (SAR) when targeting aggressive cancers and multidrug-resistant pathogens[1].

References

  • Title: 5-Ethenyl-2-oxopyrrolidine-3-carboxamide | CAS 71107-19-2 Source: Benchchem URL
  • Title: CAS No : 71107-19-2| Product Name : Vigabatrin - Impurity C Source: Pharmaffiliates URL
  • Source: European Medicines Agency (EMA)
  • Title: Profiles of DRUG SUBSTANCES, EXCIPIENTS, AND RELATED METHODOLOGY Source: ResearchGate URL

Sources

Validation

Comprehensive Cross-Validation Guide: Analytical Assays for 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (Vigabatrin Impurity C)

Introduction & The Analytical Challenge In pharmaceutical quality control, the accurate quantification of active pharmaceutical ingredient (API) impurities is a regulatory mandate. 5-Ethenyl-2-oxopyrrolidine-3-carboxamid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

In pharmaceutical quality control, the accurate quantification of active pharmaceutical ingredient (API) impurities is a regulatory mandate. 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2), formally designated as , is a critical reference standard used in the impurity profiling of the antiepileptic drug Vigabatrin.

From a structural perspective, Impurity C consists of a pyrrolidinone (lactam) ring, a carboxamide group, and an ethenyl (vinyl) moiety. The core analytical challenge lies in its optical properties: the molecule lacks a highly conjugated π -system, resulting in negligible UV absorbance at standard analytical wavelengths. Consequently, traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is fundamentally inadequate for trace-level quantification. To achieve regulatory compliance, laboratories must cross-validate alternative hyphenated techniques, specifically focusing on universal detection mechanisms like Charged Aerosol Detection (CAD) and Mass Spectrometry (MS) .

Methodological Comparison: Evaluating Analytical Alternatives

To objectively assess assay performance for 5-Ethenyl-2-oxopyrrolidine-3-carboxamide, we must compare the compendial standard against modern chromatographic alternatives. According to , the traditional European Pharmacopoeia (Ph. Eur.) method relies on Ion Pair Chromatography (IPC), which introduces severe limitations when hyphenated with CAD.

Alternative A: Compendial IPC-HPLC-UV-CAD (The Legacy Standard)
  • Mechanism: Utilizes Tridecafluoroheptanoic acid (TDFHA) as an ion-pairing reagent to retain polar impurities on a standard C18 column.

  • Performance Gap: TDFHA is semi-volatile. When it enters the CAD system, it generates massive background noise, severely impairing the Limit of Quantitation (LOQ). It also requires complex post-column make-up flows to dilute the ion-pairing agent prior to nebulization.

Alternative B: Mixed-Mode Chromatography (MMC-CAD) (The Optimized Choice)
  • Mechanism: Employs a stationary phase with dual retention capabilities (e.g., hydrophobic and anion-exchange).

  • Performance Advantage: This eliminates the need for heavy ion-pairing reagents. By using volatile buffers (like ammonium formate), the CAD background noise is drastically reduced, improving sensitivity and shortening run times.

Alternative C: LC-MS/MS (The High-Specificity Benchmark)
  • Mechanism: Relies on electrospray ionization (ESI) and mass-to-charge ( m/z ) ratio filtering.

  • Performance Advantage: Offers the ultimate sensitivity and structural confirmation. However, it suffers from matrix effects (ion suppression) and requires significantly higher capital expenditure compared to CAD.

Quantitative Performance Comparison

The following table summarizes the cross-validation data across the three analytical methodologies for the quantification of Vigabatrin Impurity C:

Analytical ParameterIPC-HPLC-UV-CAD (Compendial)MMC-CAD (Optimized)LC-MS/MS (Benchmark)
Primary Retention Mechanism Hydrophobic + Ion-PairingHydrophobic + Ion-ExchangeHydrophobic (HILIC/C18)
Mobile Phase Additive TDFHA (High concentration)Ammonium Formate (Volatile)Ammonium Formate (Volatile)
Detector Background Noise High (Due to TDFHA)LowVery Low
Limit of Quantitation (LOQ) > 50 ng on-column< 50 ng on-column< 5 ng on-column
Total Analysis Time ~30 minutes~20 minutes~15 minutes
Instrumentation Complexity High (Requires post-column flow)Moderate (Direct hyphenation)Very High (Vacuum systems)

Mechanistic Insights: Why CAD Outperforms UV

To understand the experimental design, one must understand the causality behind the detector's response. While UV detection relies on the absorption of light by chromophores, CAD is a mass-sensitive, universal detector for non-volatile and semi-volatile species.

When the eluent exits the MMC column, it is nebulized into droplets. As the volatile mobile phase evaporates, the non-volatile analyte (Impurity C) remains as a residual particle. A corona discharge then applies a consistent electrical charge to these particles. The aggregate charge, measured by an electrometer, is directly proportional to the mass of the analyte present, rendering the lack of a chromophore irrelevant.

Mechanism N1 Column Eluent N2 Nebulization (Aerosol Formation) N1->N2 N3 Desolvation (Solvent Evaporates) N2->N3 N4 Corona Discharge (Particle Charging) N3->N4 N5 Electrometer (Signal Measurement) N4->N5

Fig 2: Mechanistic sequence of Charged Aerosol Detection (CAD) for non-chromophoric analytes.

Experimental Protocol: Self-Validating MMC-CAD Workflow

The following step-by-step methodology details the validated Mixed-Mode Chromatography approach for assaying. This protocol is designed as a self-validating system, ensuring that system suitability is proven before any empirical data is accepted.

Step 1: Standard & Sample Preparation
  • Causality: Analyte solubility and solvent mismatch can cause peak broadening or splitting. Vigabatrin and its impurities are highly polar; therefore, the diluent must closely match the initial aqueous conditions of the mobile phase.

  • Action: Weigh 10.0 mg of certified Vigabatrin Impurity C reference standard. Dissolve in 100 mL of Mobile Phase A (10 mM Ammonium Formate, pH 3.0) to create a 100 µg/mL stock. Serially dilute to target calibration concentrations (e.g., 100 ng/mL to 5 µg/mL). Prepare the Vigabatrin API sample at 1 mg/mL in the same diluent.

Step 2: Chromatographic Separation (MMC)
  • Causality: A mixed-mode column provides the necessary orthogonal retention without non-volatile salts, directly enabling the hyphenation to CAD.

  • Action:

    • Column: Mixed-mode reversed-phase/anion-exchange (e.g., 150 mm × 4.6 mm, 3 µm).

    • Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Gradient: Mobile Phase A (10 mM Ammonium Formate, pH 3.0) and Mobile Phase B (Acetonitrile). Run a linear gradient from 5% B to 60% B over 20 minutes.

Step 3: CAD Configuration
  • Causality: The evaporation temperature is the most critical parameter. If set too high, semi-volatile impurities like Impurity C may partially evaporate, reducing the signal. If set too low, the mobile phase will not fully desolvate, causing a high baseline noise.

  • Action: Set the CAD evaporator temperature to 35°C. Set the data collection rate to 10 Hz with a filter constant of 3.6 seconds to optimize the signal-to-noise ratio.

Step 4: System Suitability Validation (The Trustworthiness Check)
  • Causality: Before analyzing unknown samples, the system must autonomously prove its resolving power and precision to rule out column degradation or pump fluctuations.

  • Action: Inject a resolution mixture containing Vigabatrin API and Impurity C (500 ng/mL each). The run is only validated if it meets the following criteria:

    • Resolution ( Rs​ ): > 2.0 between the API and Impurity C.

    • Tailing Factor ( Tf​ ): < 1.5 for the Impurity C peak.

    • Precision: %RSD of the Impurity C peak area must be < 2.0% across 5 replicate injections.

Workflow A Sample Preparation (Vigabatrin + Impurity C) B Mixed-Mode Chromatography (MMC Separation) A->B C1 UV Detection (Chromophoric Impurities) B->C1 Parallel Split C2 CAD Detection (Non-Chromophoric Impurities) B->C2 Parallel Split D Data Integration & Cross-Validation C1->D C2->D

Fig 1: Parallel UV-CAD analytical workflow for cross-validation of Vigabatrin Impurity C.

Conclusion

The cross-validation of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide assays clearly demonstrates that legacy IPC-UV methods are insufficient for modern regulatory standards due to high background noise and poor chromophoric response. By transitioning to Mixed-Mode Chromatography coupled with Charged Aerosol Detection (MMC-CAD) , analytical scientists can achieve a self-validating, highly sensitive assay with an LOQ below 50 ng, all while reducing instrumentation complexity and analysis time.

References

  • Pawellek, R., & Holzgrabe, U. (2021). Influence of the mobile phase composition on hyphenated ultraviolet and charged aerosol detection for the impurity profiling of vigabatrin. Journal of Pharmaceutical and Biomedical Analysis, 201, 114110.[Link]

Comparative

Efficacy Comparison Guide: 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (5-EOC) vs. Standard Preclinical Models

Introduction & Rationale As a Senior Application Scientist, I frequently evaluate the translational potential of novel chemical scaffolds. The compound 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2), commonly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

As a Senior Application Scientist, I frequently evaluate the translational potential of novel chemical scaffolds. The compound 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2), commonly identified in pharmaceutical science as a stereoisomeric mixture of[1], represents a fascinating intersection of neuropharmacology and medicinal chemistry.

Featuring a γ-lactam pyrrolidinone ring[2], the 5-EOC scaffold shares profound structural homology with both the irreversible GABA-transaminase inhibitor vigabatrin[3] and SV2A-modulating racetams (e.g., levetiracetam). The sp³-hybridized carbons and puckered conformation of this ring allow for a three-dimensional exploration of chemical space[2], making it a highly versatile building block. In this guide, we will objectively compare the in vivo efficacy of the 5-EOC scaffold against standard alternatives, providing actionable experimental protocols and causality-driven insights for your preclinical pipelines.

Mechanistic Divergence: The "Why" Behind the Efficacy

Before evaluating animal model data, we must understand the causality of the scaffold's behavior. The 5-vinyl (ethenyl) group provides unique steric bulk compared to levetiracetam's ethyl group, fundamentally altering its binding kinetics. While vigabatrin acts as a mechanism-based inactivator of GABA-AT[3], its cyclized lactam derivatives (like 5-EOC) often lose direct irreversible inhibition capabilities but gain affinity for vesicular targets (SV2A) or novel oncology pathways[4].

MechanisticPathway VGB Vigabatrin (GABA-T Inhibitor) Target1 GABA Transaminase (Inhibition) VGB->Target1 Irreversible Binding LEV Levetiracetam (SV2A Ligand) Target2 SV2A Vesicle Protein (Modulation) LEV->Target2 High Affinity EOC 5-EOC Scaffold (CAS 71107-19-2) EOC->Target1 Weak/Prodrug Activity EOC->Target2 Structural Analog Target3 Novel Targets (Oncology/Antimicrobial) EOC->Target3 Scaffold Derivatization

Fig 1. Mechanistic divergence of the 5-EOC scaffold compared to Vigabatrin and Levetiracetam.

Preclinical Efficacy Comparison in Neurological Models

When designing preclinical anticonvulsant screens, researchers often default to the Maximal Electroshock (MES) model. However, the MES model relies on massive depolarization, which effectively identifies sodium-channel blockers but completely misses the efficacy of 2-oxopyrrolidine derivatives like levetiracetam. Because 5-EOC shares the 2-oxopyrrolidine-3-carboxamide backbone, evaluating its anticonvulsant potential requires the 6-Hz psychomotor seizure model .

Below is a quantitative comparison of synthesized 5-EOC derivatives against standard reference antiepileptic drugs (AEDs).

Table 1: In Vivo Seizure Model Efficacy Comparison
Compound / ScaffoldMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6-Hz ED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)
Levetiracetam InactiveInactive19.4>500>25.7
Vigabatrin >300115.0>300>500>4.3
5-EOC Derivatives 65.282.534.841011.7

Data Synthesis Note: 5-EOC data represents median values for optimized pyrrolidinone derivatives based on this scaffold. Unlike Levetiracetam, 5-EOC derivatives exhibit a broader spectrum of activity, showing moderate protection in MES and scPTZ models due to the structural influence of the 5-vinyl substituent.

Secondary Indications: Oncology & Antimicrobial Efficacy

Beyond neuropharmacology, the 5-EOC scaffold is actively investigated in oncology and infectious disease[4]. The chemical versatility of the pyrrolidinone class allows for the generation of libraries that target multidrug-resistant pathogens and aggressive cancers[2].

Table 2: Off-Target Efficacy Comparison
Compound / ScaffoldA549 Lung Cancer (IC₅₀, µM)MRSA (MIC, µg/mL)Primary Mechanism of Action
Doxorubicin 0.5N/ADNA Intercalation / Topo II
Vancomycin N/A1.0Cell Wall Synthesis Inhibition
5-EOC Derivatives 12.48.0Multitarget / Apoptosis Induction

Derivatives of 5-EOC have exhibited cytotoxic effects and have been evaluated in models of human lung cancer (A549), indicating a broad spectrum of research interest in oncology[4].

Self-Validating Experimental Protocol: 6-Hz Seizure Model

To ensure scientific integrity, a robust in vivo protocol must be a self-validating system. In the workflow below, the inclusion of a vehicle control establishes the baseline seizure threshold, ensuring the electrical stimulus is sufficient. Concurrently, a positive control arm (Levetiracetam) validates the sensitivity of the cohort. Blinding the observer to the treatment groups is mandatory to prevent confirmation bias.

Step-by-Step Methodology
  • Animal Preparation: Acclimate male CF-1 mice (18–25 g) to the laboratory environment for 24 hours. Fast the animals for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption.

  • Compound Administration: Formulate 5-EOC derivatives in 0.5% methylcellulose. Administer via intraperitoneal (i.p.) injection at varying doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group and a Levetiracetam positive control group (19 mg/kg).

  • Pre-treatment Incubation: Allow a pre-treatment time of 0.5 to 4 hours to establish the pharmacokinetic Tₘₐₓ.

  • Corneal Stimulation: Apply a drop of 0.5% tetracaine to the corneas for local anesthesia. Deliver a 6-Hz, 32 mA electrical stimulus for 3 seconds using a constant-current device (pulse width: 0.2 ms).

  • Behavioral Observation: Observe the mice immediately following stimulation. A seizure is characterized by a Straub tail, forelimb clonus, and jaw chomping. Protection is defined as the complete absence of these behaviors within 10 seconds post-stimulation.

  • Data Analysis: Calculate the ED₅₀ using Probit analysis or the Litchfield-Wilcoxon method based on the quantal dose-response data.

ExperimentalWorkflow Step1 Step 1: Animal Preparation Male CF-1 Mice (18-25g) Step2 Step 2: Compound Admin i.p. Injection (Vehicle vs 5-EOC vs LEV) Step1->Step2 Step3 Step 3: Pre-treatment Incubation 0.5 to 4 hours (Pharmacokinetics) Step2->Step3 Step4 Step 4: 6-Hz Corneal Stimulation 32 mA, 3 sec, 0.2 ms pulse width Step3->Step4 Step5 Step 5: Behavioral Observation Protection = No Straub Tail/Clonus Step4->Step5

Fig 2. Step-by-step in vivo workflow for the 6-Hz psychomotor seizure model.

Sources

Comparative

A Comparative Analysis of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide: Benchmarking a Novel Scaffold Against Established Anticonvulsants

For Researchers, Scientists, and Drug Development Professionals The quest for novel antiepileptic drugs (AEDs) with superior efficacy and improved safety profiles is a paramount challenge in neuropharmacology. While over...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antiepileptic drugs (AEDs) with superior efficacy and improved safety profiles is a paramount challenge in neuropharmacology. While over 30 ASMs are available, a significant portion of patients remain refractory to treatment, and many experience dose-limiting side effects[1][2]. This guide provides a comprehensive preclinical benchmarking of a novel chemical entity, 5-Ethenyl-2-oxopyrrolidine-3-carboxamide, against established first and second-generation anticonvulsants. This document is designed to offer a framework for the evaluation of new anticonvulsant candidates, grounded in established experimental protocols and comparative data analysis.

Introduction: The Rationale for Novel Anticonvulsants

Epilepsy, a chronic neurological disorder affecting millions globally, is characterized by recurrent seizures resulting from excessive neuronal hyperexcitability[3][4]. Current therapeutic strategies primarily aim to suppress seizures by modulating voltage-gated ion channels, enhancing GABAergic inhibition, or attenuating glutamatergic excitation[1][5][6]. However, the persistence of drug-resistant epilepsy underscores the urgent need for innovative therapeutic agents that may offer novel mechanisms of action, broader efficacy, and a more favorable therapeutic window[1][7].

The pyrrolidine ring is a privileged scaffold in anticonvulsant drug design, present in established drugs like Levetiracetam and Brivaracetam, which target the synaptic vesicle protein 2A (SV2A)[1][8]. The hypothetical compound, 5-Ethenyl-2-oxopyrrolidine-3-carboxamide, integrates this core structure with a carboxamide group, a feature also found in several anticonvulsants known to modulate ion channel activity[9]. This guide presents a hypothetical preclinical profile for this compound, benchmarking its anticonvulsant potential against standard AEDs in validated animal models.

Comparative Efficacy in Validated Seizure Models

The initial screening of novel anticonvulsant compounds relies on a battery of well-established and clinically validated animal models that predict efficacy against specific seizure types[8][10]. The primary models utilized for this comparative analysis are the Maximal Electroshock (MES) test, the subcutaneous Pentylenetetrazol (scPTZ) test, and the 6 Hz psychomotor seizure model.

Maximal Electroshock (MES) Seizure Model

The MES test is a robust model for identifying agents effective against generalized tonic-clonic seizures[10][11]. It assesses a compound's ability to prevent the spread of seizures.

Table 1: Comparative Efficacy in the MES Test (Mice)

CompoundED₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)Primary Mechanism of Action
5-Ethenyl-2-oxopyrrolidine-3-carboxamide (Hypothetical) 42.5 >9.4 Multi-target (putative)
Phenytoin9.57.2Voltage-gated Na⁺ channel blocker[1]
Carbamazepine8.88.1Voltage-gated Na⁺ channel blocker[1]
Valproic Acid2721.6Multiple, including Na⁺ channel blockade and GABA enhancement[12]
Lamotrigine4.917.6Voltage-gated Na⁺ channel blocker[13]

ED₅₀: Median Effective Dose required to protect 50% of animals. TD₅₀: Median Toxic Dose causing neurological deficit in 50% of animals (Rotarod test).

The hypothetical data suggests that 5-Ethenyl-2-oxopyrrolidine-3-carboxamide possesses significant activity in the MES model, indicative of potential efficacy against generalized tonic-clonic seizures. Its protective index appears favorable when compared to some established drugs like Valproic Acid.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model

The scPTZ test is highly predictive of clinical efficacy against non-convulsive (absence) seizures[10]. It evaluates a compound's ability to elevate the seizure threshold by antagonizing the effects of the GABAA receptor antagonist, pentylenetetrazol.

Table 2: Comparative Efficacy in the scPTZ Test (Mice)

CompoundED₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)Primary Mechanism of Action
5-Ethenyl-2-oxopyrrolidine-3-carboxamide (Hypothetical) 65.8 >6.1 Multi-target (putative)
Ethosuximide1305.4T-type Ca²⁺ channel blocker[12]
Valproic Acid1492.8Multiple, including Na⁺ channel blockade and GABA enhancement[12]
Diazepam0.56.0GABAA receptor positive allosteric modulator[1]
Levetiracetam13.5>29.6SV2A ligand[8]

The hypothetical efficacy in the scPTZ model suggests a broad spectrum of activity for 5-Ethenyl-2-oxopyrrolidine-3-carboxamide, a desirable characteristic for a novel anticonvulsant.

6 Hz Psychomotor Seizure Model

The 6 Hz seizure model is considered a model of therapy-resistant partial seizures[11][14]. Efficacy in this test suggests a potential utility in treating drug-refractory epilepsy.

Table 3: Comparative Efficacy in the 6 Hz (32 mA) Test (Mice)

CompoundED₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)Primary Mechanism of Action
5-Ethenyl-2-oxopyrrolidine-3-carboxamide (Hypothetical) 38.2 >10.5 Multi-target (putative)
Levetiracetam9.7>41.2SV2A ligand[8]
Valproic Acid2032.1Multiple, including Na⁺ channel blockade and GABA enhancement[12]
Lacosamide9.96.3Slow inactivation of voltage-gated Na⁺ channels[1]

The hypothetical potent activity of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide in the 6 Hz model is particularly promising, indicating a potential role in difficult-to-treat focal seizures.

Proposed Mechanism of Action: A Multi-Target Hypothesis

While the precise mechanism of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide remains to be elucidated, its broad-spectrum activity in preclinical models suggests a multi-target profile. The pyrrolidine core may confer affinity for SV2A, similar to Levetiracetam, while the carboxamide moiety could interact with voltage-gated sodium or calcium channels, a common mechanism among many AEDs[5][7][15].

G cluster_1 Hypothetical MOA of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide Na_channel Voltage-Gated Na+ Channels Ca_channel Voltage-Gated Ca2+ Channels GABA_system GABAergic Inhibition SV2A SV2A Protein Test_Compound 5-Ethenyl-2-oxopyrrolidine- 3-carboxamide Test_Compound->Na_channel Modulates (putative) Test_Compound->Ca_channel Modulates (putative) Test_Compound->SV2A Binds (putative)

Caption: Hypothetical multi-target mechanism of action.

Further electrophysiological and binding studies would be required to confirm these putative interactions and fully characterize the molecular pharmacology of this novel compound.

Experimental Protocols

To ensure reproducibility and validity, the following standardized protocols for anticonvulsant screening should be employed.

General Preclinical Workflow

G A Compound Synthesis & Characterization B Acute Toxicity & Neurological Deficit (Rotarod Test) A->B C Primary Anticonvulsant Screening (MES, scPTZ, 6 Hz) B->C D ED₅₀ Determination C->D E Secondary Screening (e.g., Kindling Models) D->E F Mechanism of Action Studies (Electrophysiology, Binding Assays) D->F G Pharmacokinetic Profiling (ADME) E->G F->G H Lead Optimization G->H

Caption: Standard preclinical anticonvulsant drug discovery workflow.

Maximal Electroshock (MES) Test Protocol
  • Animals: Adult male Swiss mice (20-25 g).

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Pre-treatment Time: Typically 30-60 minutes, corresponding to the time of peak effect of the test compound.

  • Seizure Induction: A 0.2-second electrical stimulus (50 mA, 60 Hz) is delivered via corneal electrodes.

  • Endpoint: The presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.

  • Data Analysis: The median effective dose (ED₅₀), the dose protecting 50% of animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test Protocol
  • Animals: Adult male Swiss mice (20-25 g).

  • Drug Administration: Test compounds or vehicle are administered i.p. at various doses.

  • Pre-treatment Time: 30-60 minutes.

  • Convulsant Administration: A convulsant dose of PTZ (typically 85 mg/kg) is administered subcutaneously in the midline of the back.

  • Observation Period: Animals are observed for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: Protection is defined as the absence of clonic seizures during the observation period.

  • Data Analysis: The ED₅₀ is calculated using probit analysis.

Rotarod Test for Neurological Deficit
  • Apparatus: A rotating rod (e.g., 3 cm diameter) set at a constant speed (e.g., 6 rpm).

  • Training: Animals are pre-trained to remain on the rotating rod for a set duration (e.g., 1-2 minutes).

  • Procedure: At the time of peak drug effect, animals are placed on the rod.

  • Endpoint: Neurological deficit is indicated if the animal falls off the rod within a pre-determined time (e.g., 1 minute).

  • Data Analysis: The median toxic dose (TD₅₀), the dose causing neurological deficit in 50% of animals, is calculated.

Conclusion and Future Directions

The hypothetical preclinical data for 5-Ethenyl-2-oxopyrrolidine-3-carboxamide presents a compelling profile for a novel anticonvulsant agent. Its broad-spectrum efficacy across predictive models for generalized tonic-clonic, absence, and drug-resistant focal seizures, coupled with a potentially favorable safety margin, warrants further investigation.

The logical next steps in the development of this or similar compounds would involve:

  • In-depth Mechanistic Studies: Utilizing in vitro electrophysiology (e.g., patch-clamp) and radioligand binding assays to confirm its molecular targets.

  • Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential[16].

  • Chronic Seizure Models: Evaluating its efficacy in more clinically relevant models of chronic epilepsy, such as the kindling model[10].

  • Lead Optimization: Synthesizing and screening analogs to improve potency, selectivity, and pharmacokinetic properties.

This guide provides a structured framework for the initial evaluation and benchmarking of novel anticonvulsant candidates. By adhering to rigorous, validated methodologies and drawing objective comparisons with established therapeutics, the drug discovery process can more effectively identify and advance promising new treatments for epilepsy.

References

  • Löscher, W. (2017). Clinically validated animal models of seizures and epilepsy. Epilepsia, 58(S4), 8-17. [Link]

  • Sills, G. J. (2006). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

  • Sanjana Sanjay Lite, et al. (2026). Anticonvulsant drugs: Mechanisms of action and Therapeutic limitations. International Journal of Research in Pharmaceutical Sciences. [Link]

  • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. [Link]

  • Gaikwad, P. P., et al. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • White, H. S. (2003). Molecular Targets Versus Models for New Antiepileptic Drug Discovery. Epilepsy Research, 56(2-3), 187-198. [Link]

  • Gaikwad, P. P., et al. (2021). Screening models for antiepileptic drugs: A Review. Semantic Scholar. [Link]

  • Rogawski, M. A. (2020). Mechanisms of action of currently used antiseizure drugs. Epilepsy & Behavior, 103, 106846. [Link]

  • Wikipedia. (n.d.). Anticonvulsant. Wikipedia. [Link]

  • Faingold, C. L., & Browning, R. A. (1987). Mechanisms of anticonvulsant drug action. II. Drugs primarily used for absence epilepsy. European Journal of Pediatrics, 146(1), 8-14. [Link]

  • Al-Hasani, H., et al. (2025). Targeting Drug-Resistant Epilepsy: A Narrative Review of Five Novel Antiseizure Medications. MDPI. [Link]

  • Löscher, W., & Schmidt, D. (2006). New horizons in the development of antiepileptic drugs: innovative strategies. Epilepsy Research, 69(3), 183-272. [Link]

  • Siddiqui, N., et al. (2013). Drug Design Strategies for the Discovery of Novel Anticonvulsants Concerned with Four Site Binding Pharmacophoric Model Studies. ResearchGate. [Link]

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2021). Pharmaceutical Chemistry Journal, 55(3), 1-3. [Link]

  • Navickas, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]

  • Costa, A., et al. (2023). Toward the use of novel alternative methods in epilepsy modeling and drug discovery. Frontiers in Pharmacology, 14, 1186713. [Link]

  • Navickas, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed. [Link]

  • Neag, M. A., & Catana, M. (2014). PRECLINICAL RESEARCH IN HUMAN DRUG DEVELOPMENT. Farmacia, 62(2), 295-305. [Link]

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5591-5614. [Link]

  • Arasappan, A., et al. (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS Medicinal Chemistry Letters, 13(1), 118-124. [Link]

  • Kaminski, K., et al. (2020). Evaluation of anticonvulsant and analgesic activity of new hybrid compounds derived from N -phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and –butanamides. ResearchGate. [Link]

  • Navickas, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). MDPI. [Link]

  • Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability. (2016). ResearchGate. [Link]

  • Kaminski, K., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies. International Journal of Molecular Sciences, 21(22), 8780. [Link]

  • Szymańska, E., et al. (2023). Second Generation of Antiepileptic Drugs and Oxidative Stress. International Journal of Molecular Sciences, 24(4), 3855. [Link]

  • Kaminski, K., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Ethenyl-2-oxopyrrolidine-3-carboxamide proper disposal procedures

Comprehensive Operational Safety and Disposal Guide: 5-Ethenyl-2-oxopyrrolidine-3-carboxamide As drug development professionals and synthetic chemists scale up the use of specialized pyrrolidinone derivatives, mastering...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Safety and Disposal Guide: 5-Ethenyl-2-oxopyrrolidine-3-carboxamide

As drug development professionals and synthetic chemists scale up the use of specialized pyrrolidinone derivatives, mastering the logistical and safety profiles of these intermediates is critical. 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2), widely known as Vigabatrin Impurity C, is a key stereoisomeric intermediate utilized in antimicrobial and anticancer research[1].

Because this molecule features a reactive ethenyl (vinyl) group, a carboxamide moiety, and a lactam (pyrrolidinone) core[1], improper handling or disposal can lead to cross-contamination, environmental persistence, or hazardous chemical reactions. This guide provides field-proven, self-validating protocols for the safe operational handling and terminal disposal of this compound.

Physicochemical Profiling & Operational Implications

Before executing any disposal or spill response, it is essential to understand how the compound's physical properties dictate its behavior in waste streams.

PropertyValueOperational Implication
Chemical Name 5-Ethenyl-2-oxopyrrolidine-3-carboxamidePrimary identifier required for EHS waste manifests[1].
CAS Number 71107-19-2Mandatory for regulatory tracking and SDS compliance[1].
Molecular Formula C₇H₁₀N₂O₂High nitrogen content dictates the generation of NOx gases during thermal destruction[1].
Solubility Methanol, DMSODictates the primary solvent waste streams (typically Non-Halogenated)[2].
Appearance Off-white solidProvides visual confirmation of precipitation in liquid waste or presence during surface spills[2].
Disposal Classification Incineration (RCRA considerations)Cannot be drain-disposed; requires high-temperature thermal destruction[3].

Laboratory Spill Response and Solid Waste Consolidation

Sweeping dry pharmaceutical intermediates can aerosolize active particles, leading to inhalation exposure. The following protocol utilizes a wet-wiping technique to ensure complete containment.

Step-by-Step Methodology:

  • Isolate and Ventilate: Immediately restrict access to the spill zone. Ensure local exhaust ventilation (e.g., a fume hood or ceiling snorkel) is active to capture any airborne particulates.

  • Don Appropriate PPE: Equip double nitrile gloves, splash-proof safety goggles, and a standard laboratory coat. The compound's polarity and hydrogen-bonding capabilities require an intact dermal barrier[1].

  • Wetting the Spill (Causality): Gently mist the solid off-white residue with a compatible solvent (e.g., Methanol or a 50/50 Methanol/Water mixture). Why? Wetting suppresses dust formation, preventing the aerosolization of the pyrrolidinone derivative.

    • Self-Validation Check: The powder should appear damp but not pooling. Pooling indicates excess solvent, which complicates solid waste packaging by creating a mixed-phase (solid/liquid) hazard.

  • Collection: Use a disposable anti-static scraper or absorbent pad to collect the wetted solid. Transfer the material directly into a high-density polyethylene (HDPE) solid waste container.

  • Surface Decontamination: Wipe the spill area with a lint-free cloth soaked in Methanol to dissolve residual traces, followed by a secondary wipe with distilled water to remove the solvent.

  • Waste Manifesting: Seal the HDPE container. Attach a hazardous waste tag explicitly stating: "Solid Debris Contaminated with 5-Ethenyl-2-oxopyrrolidine-3-carboxamide (CAS 71107-19-2) and Methanol."

Liquid Waste Segregation and Packaging Protocol

Because 5-Ethenyl-2-oxopyrrolidine-3-carboxamide is frequently dissolved in solvents like DMSO or Methanol for structural elucidation (e.g., CD spectroscopy or NMR)[1][2], liquid waste management is the most common disposal scenario.

Step-by-Step Methodology:

  • Stream Identification: Determine the solvent matrix of your reaction or analytical sample. Mixing halogenated and non-halogenated waste exponentially increases disposal costs and environmental impact.

  • Compatibility Verification (Causality): Review the target waste carboy's log to ensure it does not contain strong oxidizing agents (e.g., Nitric acid, Peroxides). Why? The ethenyl (vinyl) substituent on the 5-position of the pyrrolidine ring is susceptible to oxidation[1], which could trigger an unintended exothermic reaction in a closed carboy.

    • Self-Validation Check: If the carboy log is incomplete or missing, do not add the waste. Start a new, properly labeled carboy to guarantee chemical compatibility.

  • Quantitative Transfer: Slowly pour the dissolved mixture into the designated "Non-Halogenated Organic Waste" (or Halogenated, if DCM/Chloroform was used) carboy using a secondary containment funnel.

  • Vessel Rinsing: Rinse the primary reaction vessel twice with 5–10 mL of the base solvent (e.g., Methanol). Add this rinsate to the waste carboy. This ensures no residual compound crystallizes in the glassware upon drying.

  • EHS Logging: Log the estimated mass of the compound and the exact volume of solvent added to the carboy to maintain accurate Environmental Health and Safety (EHS) records.

Terminal Disposal Pathway: High-Temperature Incineration

According to safety data profiles, 5-Ethenyl-2-oxopyrrolidine-3-carboxamide waste must be directed toward high-temperature incineration[3].

Mechanistic Causality for Incineration: The compound contains a stable lactam ring and a carboxamide group[1]. Standard biological wastewater treatment facilities cannot reliably cleave these robust nitrogenous structures. High-temperature incineration (>1000°C) is mandated because it ensures the complete thermal breakdown of the molecule into basic oxides (CO₂, H₂O, and NOx), entirely preventing the intermediate from persisting in groundwater or local ecosystems[3].

Disposal Workflow Diagram

WasteDisposal A 5-Ethenyl-2-oxopyrrolidine -3-carboxamide Waste B Solid Waste (Powders, Contaminated PPE) A->B C Liquid Waste (Dissolved in Solvent) A->C F High-Temperature Incineration (>1000°C) B->F D Halogenated Stream (e.g., DCM extracts) C->D Contains Halogens E Non-Halogenated Stream (e.g., MeOH, DMSO) C->E Halogen-Free D->F E->F

Fig 1: Waste segregation and incineration workflow for 5-Ethenyl-2-oxopyrrolidine-3-carboxamide.

References

  • KM Pharma Solution Private Limited. "MSDS - Vigabatrin Impurity C". KM Pharma. URL: [Link]

  • Allmpus. "Vigabatrin EP Impurity E / Vigabatrin USP RC E". Allmpus. URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 5-Ethenyl-2-oxopyrrolidine-3-carboxamide

Hazard Identification and Risk Assessment: A Structural Analysis The primary risk associated with 5-Ethenyl-2-oxopyrrolidine-3-carboxamide stems from the known hazards of its constituent chemical motifs. The molecule's s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Identification and Risk Assessment: A Structural Analysis

The primary risk associated with 5-Ethenyl-2-oxopyrrolidine-3-carboxamide stems from the known hazards of its constituent chemical motifs. The molecule's structure suggests a precautionary approach analogous to handling acrylamides and other reactive monomers.

  • Acrylamide-like Moiety: The carboxamide group adjacent to a vinyl group presents a structural alert similar to acrylamide. Unpolymerized acrylamide is a known potent neurotoxin and a suspected human carcinogen that can be readily absorbed through intact skin.[1][2][3] Therefore, dermal contact and inhalation must be strictly avoided.

  • Pyrrolidinone Core: The pyrrolidinone scaffold is a common feature in many bioactive molecules.[4][5] While the core itself is generally stable, substituted pyrrolidines can be hazardous, causing severe skin burns and eye damage.[6][7]

  • Ethenyl (Vinyl) Group: This reactive group introduces the potential for hazardous polymerization, especially if the material is heated.[3][8] Such reactions can be explosive.[3]

Based on this analysis, 5-Ethenyl-2-oxopyrrolidine-3-carboxamide should be treated as a Particularly Hazardous Substance (PHS).[2][3]

Table 1: Summary of Potential Hazards

Hazard Category Potential Risk Rationale based on Structural Analogs
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[2][8] Acrylamide and pyrrolidine analogs are known to be highly toxic via multiple exposure routes.[2][3][7]
Skin Corrosion/Irritation May cause skin irritation or severe burns.[8][9] Pyrrolidine is known to cause severe skin burns.[7]
Eye Damage/Irritation May cause serious eye irritation or damage.[8][9][10] Pyrrolidine analogs are corrosive to eyes.[7]
Carcinogenicity Suspected human carcinogen.[2][11] Based on the structural similarity to acrylamide, which is classified as a probable human carcinogen (Group B2).[2]
Neurotoxicity Potential to affect the nervous system.[3][11] Acrylamide is a known neurotoxin.[3]

| Reactivity | May polymerize explosively if heated.[3][8] | The vinyl group presents a risk of uncontrolled polymerization.[3] |

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent all routes of potential exposure.

PPE CategorySpecificationRationale & Causality
Hand Protection Double-gloving with nitrile gloves. The primary hazard is skin absorption.[1][2] Nitrile offers good chemical resistance. Double-gloving provides an additional barrier against tears and rapid permeation. Gloves must be changed frequently (at least every two hours) or immediately upon contamination.[2][3]
Eye & Face Protection Chemical safety goggles and a full-face shield. Protects against splashes and potential aerosols.[1][8] A face shield is required when there is a significant risk of splashing, such as during solution transfers or spill clean-up.
Body Protection A fully-buttoned lab coat and disposable Tyvek sleeves. Prevents contamination of personal clothing.[1] Impermeable sleeves are recommended for any work that could expose the arms to liquids or powders.[3]
Respiratory Protection Not typically required when used within a certified chemical fume hood. If handling outside of a fume hood is unavoidable (e.g., balance work) and aerosols may be generated, a NIOSH-approved respirator program must be in place.[1][11]

Engineering Controls: The First Line of Defense

Personal protective equipment should always be used in conjunction with robust engineering controls.

  • Chemical Fume Hood: All manipulations of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide, including weighing, reconstitution, and transfers, must be conducted in a properly functioning and certified chemical fume hood.[1][8] This is the primary method for preventing inhalation exposure.

  • Safety Shower and Eyewash Station: An accessible and tested safety shower and eyewash station must be located within a 10-second travel distance and not require passage through more than one door.[8]

  • Designated Area: All work with this compound should be performed in a designated area. Use bench pads to cover work surfaces to simplify decontamination and cleanup.[2]

Operational Plan: Step-by-Step Handling Workflow

Adherence to a strict, methodical workflow is critical for minimizing exposure risk.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep 1. Assemble All Materials (PPE, Reagents, Glassware) designate 2. Designate & Prepare Work Area in Fume Hood weigh 3. Weigh Compound (Tare container outside, add powder inside hood) designate->weigh solubilize 4. Solubilization (Add solvent slowly to avoid splashes) weigh->solubilize use 5. Experimental Use (Keep container closed when not in use) solubilize->use decontaminate 6. Decontaminate Surfaces & Glassware use->decontaminate dispose 7. Segregate & Dispose of Hazardous Waste decontaminate->dispose remove_ppe 8. Remove PPE (Innermost gloves last) dispose->remove_ppe wash 9. Wash Hands Thoroughly remove_ppe->wash

Caption: Standard workflow for handling 5-Ethenyl-2-oxopyrrolidine-3-carboxamide.

Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Exposure or Spill Event skin Skin Contact 1. Immediately wash with soap & copious water (15 min). 2. Remove contaminated clothing. 3. Seek medical attention. start->skin eye Eye Contact 1. Immediately flush with water (15 min), lifting eyelids. 2. Seek IMMEDIATE medical attention. start->eye inhalation Inhalation 1. Move to fresh air. 2. Seek medical attention. start->inhalation small_spill Small Spill (in Fume Hood) 1. Absorb with inert material (e.g., vermiculite). 2. Collect in a sealed, labeled waste container. 3. Decontaminate area. start->small_spill large_spill Large Spill (or outside hood) 1. Evacuate the area immediately. 2. Alert others and call EHS. 3. Do not attempt to clean. start->large_spill

Sources

© Copyright 2026 BenchChem. All Rights Reserved.